Amitraz
Description
This compound is a tertiary amino compound that is 1,3,5-triazapenta-1,4-diene substituted by a methyl group at position 3 and 2,4-dimethylphenyl groups at positions 1 and 5. It has a role as an acaricide, a xenobiotic, an environmental contaminant and an insecticide. It is a tertiary amino compound and a member of formamidines.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
3D Structure
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAITBQSYVNQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Record name | AMITRAZ | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023871 | |
| Record name | Amitraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amitraz appears as white monoclinic crystals. Melting point 187-189 °F (86-87 °C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs., White solid; [Merck Index] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | AMITRAZ | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Amitraz | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in most organic solvents., >300 g/L acetone; soluble in acetone, xylene, In water, 1 mg/L at 25 °C, Solubility in water: none | |
| Record name | AMITRAZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.128 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
| Record name | AMITRAZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000002 [mmHg], 2.0X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |
| Record name | Amitraz | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AMITRAZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White/pale yellow crystalline solid, Colorless needles, White monoclinic needles | |
CAS No. |
33089-61-1 | |
| Record name | AMITRAZ | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Amitraz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amitraz [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitraz | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMITRAZ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AMITRAZ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amitraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amitraz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITRAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33IAH5017S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMITRAZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
86 °C | |
| Record name | AMITRAZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMITRAZ | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Amitraz on Octopamine Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amitraz is a formamidine (B1211174) acaricide and insecticide whose primary mechanism of action involves the modulation of octopamine (B1677172) receptors (OARs) in the arthropod nervous system.[1] Unlike broader-spectrum neurotoxins, this compound and its principal active metabolite, N²-(2,4-Dimethylphenyl)-N¹-methyformamidine (DPMF), act as potent agonists at these specific G-protein coupled receptors (GPCRs).[2][3] This agonism disrupts normal octopaminergic neurotransmission, which is analogous to noradrenergic signaling in vertebrates, leading to a cascade of physiological and behavioral disturbances that result in paralysis and death of the target pest.[1][4] This document provides a detailed examination of the molecular interactions, signaling pathways, and pharmacological profile of this compound at octopamine receptors, supported by quantitative data and experimental methodologies.
Core Mechanism: Agonism at Octopamine Receptors
The primary mode of action of this compound is its function as an agonist at octopamine receptors, mimicking the action of the endogenous neurotransmitter, octopamine (OA).[2][5] Upon binding, this compound activates the receptor, triggering downstream intracellular signaling cascades. This abnormal and persistent stimulation dysregulates the nervous system, leading to over-excitation, loss of coordination, disruption of feeding, and eventual detachment from the host.[1] The metabolite DPMF is often more potent than the parent this compound compound, suggesting it is a key active agent responsible for the acaricidal effects.[3][6]
Research has identified that this compound does not act uniformly across all octopamine receptor subtypes. Behavioral and pharmacological assays, particularly using genetic tools in Drosophila melanogaster, have pinpointed the Octβ2R subtype as the sole in vivo molecular target responsible for the toxic effects of this compound.[2][5][7] While this compound and DPMF can activate multiple mite OARs in vitro, the knockout of the Octβ2R gene renders flies insensitive to this compound, confirming its critical role.[2][5]
Intracellular Signaling Pathways
Octopamine receptors are GPCRs that couple to different G-proteins to modulate the levels of intracellular second messengers, primarily cyclic AMP (cAMP) and calcium ions (Ca²⁺).[1][4] The specific pathway activated depends on the receptor subtype.
-
α-adrenergic-like OARs (α-AL OARs): Activation of these receptors typically leads to the mobilization of intracellular Ca²⁺ via the Gq protein pathway, which activates phospholipase C (PLC).[6][8]
-
β-adrenergic-like OARs (β-AL OARs): These receptors, including the key this compound target Octβ2R, are primarily coupled to Gs proteins.[9] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][6]
This compound and DPMF have been shown to differentially activate these pathways. DPMF, in particular, is a highly potent activator of β-AL OARs, leading to significant elevations in cAMP, while also stimulating Ca²⁺ mobilization through α-AL OARs.[3][6]
Caption: Agonist-induced signaling pathways of this compound at Octopamine Receptors.
Quantitative Pharmacological Data
The potency of this compound and its metabolite DPMF has been quantified in several studies by determining their half-maximal effective concentration (EC₅₀). This value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The data consistently show that DPMF is a more potent agonist than this compound and that receptor subtypes from target pests (mites) are more sensitive than those from non-target insects (honeybees).[7]
| Receptor Origin & Subtype | Ligand | EC₅₀ (nM) | Assay Type | Reference |
| Bombyx mori (Silkworm) α-AL OAR | This compound | 708 | Ca²⁺ Mobilization | [6] |
| Bombyx mori (Silkworm) α-AL OAR | DPMF | 1.17 | Ca²⁺ Mobilization | [3][6] |
| Bombyx mori (Silkworm) β-AL OAR | This compound | ~2040 | cAMP Accumulation | [6] |
| Bombyx mori (Silkworm) β-AL OAR | DPMF | 0.0796 | cAMP Accumulation | [3][6] |
| Varroa destructor (Mite) Octβ1R | This compound | 21.0 | cAMP Accumulation | [5] |
| Varroa destructor (Mite) Octβ1R | DPMF | 8.8 | cAMP Accumulation | [5] |
| Varroa destructor (Mite) Octβ2R | This compound | 2.5 | cAMP Accumulation | [5] |
| Varroa destructor (Mite) Octβ2R | DPMF | 1.1 | cAMP Accumulation | [5] |
| Apis mellifera (Honeybee) Octβ2R | This compound | 108.6 | cAMP Accumulation | [5] |
| Apis mellifera (Honeybee) Octβ2R | DPMF | 18.2 | cAMP Accumulation | [5] |
| Ixodes scapularis (Tick) Octβ2R | This compound | ~10 | cAMP Accumulation | [9] |
| Ixodes scapularis (Tick) Octβ2R | DPMF | ~10 | cAMP Accumulation | [9] |
Experimental Protocols
The characterization of this compound's interaction with octopamine receptors relies on a suite of molecular and cellular biology techniques. Below are generalized protocols for the key experiments cited.
Cloning and Heterologous Expression of Octopamine Receptors
This protocol is foundational for in vitro pharmacological assays.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the target organism (e.g., mite heads). First-strand complementary DNA (cDNA) is then synthesized using reverse transcriptase.
-
Gene Amplification: The open reading frame (ORF) of the target octopamine receptor gene is amplified from the cDNA library using polymerase chain reaction (PCR) with gene-specific primers.
-
Vector Ligation and Transformation: The amplified PCR product is cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). This recombinant plasmid is then transformed into competent E. coli for amplification.
-
Cell Culture and Transfection: A mammalian cell line, typically Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, is cultured under standard conditions (37°C, 5% CO₂).[3] The cells are then transfected with the expression vector containing the receptor gene using a lipid-based transfection reagent.
-
Selection of Stable Cell Lines (Optional but Recommended): To ensure consistent receptor expression, transfected cells are cultured in a medium containing a selection antibiotic (e.g., G418). Only cells that have successfully integrated the plasmid (which also contains a resistance gene) will survive, allowing for the establishment of a stable cell line.[10]
Intracellular Calcium Mobilization Assay
This assay is used to functionally characterize OARs that couple to the Gq pathway.[11]
Caption: General workflow for a fluorescence-based calcium mobilization assay.
-
Cell Plating: Stably transfected HEK-293 cells expressing the OAR of interest are seeded into 96-well black-walled, clear-bottom plates.[11]
-
Dye Loading: The next day, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells and be cleaved into its active form.[11][12]
-
Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of this compound, DPMF, or other test compounds at various concentrations.[13]
-
Signal Detection: Upon receptor activation and subsequent Ca²⁺ release from the endoplasmic reticulum, the dye binds to Ca²⁺, resulting in a sharp increase in fluorescence intensity. This change is monitored kinetically in real-time.[12]
-
Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the functional activity of OARs that couple to Gs or Gi proteins.
-
Cell Stimulation: Receptor-expressing cells are plated and grown as in the Ca²⁺ assay. They are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Following this, cells are stimulated with various concentrations of this compound or DPMF for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular contents, including the accumulated cAMP.
-
cAMP Quantification: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A standard curve is generated using known cAMP concentrations. The amount of cAMP produced at each agonist concentration is determined and used to generate dose-response curves for EC₅₀ calculation.[14]
Molecular Basis of Selectivity and Resistance
The selective toxicity of this compound against mites compared to honeybees is rooted in the molecular structure of the Octβ2R.[7] Studies have shown that the mite Octβ2R is inherently more sensitive to this compound and DPMF than the honeybee ortholog.[2][7] Site-directed mutagenesis experiments have identified specific amino acid residues that confer this difference in sensitivity. Replacing just three residues in the honeybee receptor with their counterparts from the mite receptor was sufficient to increase its sensitivity to this compound.[7]
Furthermore, resistance to this compound in pest populations, such as the Varroa destructor mite, is increasingly being linked to point mutations within the octopamine receptor gene.[15][16][17][18] These mutations can alter the binding pocket for this compound, reducing its ability to effectively activate the receptor and thereby conferring resistance to the acaricide.
Caption: Logical flow from selection pressure to this compound resistance.
Conclusion
The mechanism of action of this compound is a highly specific process centered on its role as a potent agonist at arthropod octopamine receptors, with the Octβ2R subtype being the primary target for its toxic effects. Its active metabolite, DPMF, often exhibits even greater potency. The activation of these receptors leads to the dysregulation of downstream signaling pathways involving cAMP and Ca²⁺, causing widespread disruption of neural control. The molecular and pharmacological details outlined in this guide provide a comprehensive understanding of this mechanism, which is critical for managing resistance, developing new acaricides, and ensuring the selective and effective use of this important compound in veterinary and agricultural settings.
References
- 1. pomais.com [pomais.com]
- 2. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]
- 3. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differentially expressed genes in response to this compound treatment suggests a proposed model of resistance to this compound in R. decoloratus ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Figures and data in An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. A new mutation in the octopamine receptor associated with this compound resistance in Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Amitraz: A Comprehensive Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties and synthesis of amitraz, a widely used formamidine (B1211174) acaricide and insecticide. The information is presented to support research, development, and a deeper understanding of this compound.
Chemical Properties of this compound
This compound (IUPAC name: N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide) is a crystalline solid with the chemical formula C₁₉H₂₃N₃.[1][2] It is characterized by its low solubility in water and good solubility in common organic solvents like acetone, toluene, and xylene.[3] this compound is unstable under acidic conditions, undergoing hydrolysis.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃N₃ | [1][2] |
| Molecular Weight | 293.41 g/mol | [1] |
| Appearance | White/pale yellow crystalline solid | [4] |
| Melting Point | 86-87 °C | [3][4] |
| Water Solubility | ~1 mg/L | [3] |
| Solubility | Soluble in acetone, toluene, xylene | [3] |
| Density | 1.128 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 2.0 x 10⁻⁶ mm Hg at 25 °C | [4] |
| log Kow (Octanol/Water Partition Coefficient) | 5.50 | [4] |
| pKa | 4.20 | [4] |
| Stability | Unstable in acidic conditions.[4][5] Rapidly degrades in soil and is not persistent in surface water.[6] |
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is a one-pot reaction involving 2,4-dimethylaniline (B123086), triethyl orthoformate, and N-methylformamide.[6] This process can be conducted with or without catalysts. The use of catalysts such as lead tetraacetate or silicon tetraacetate has been shown to improve both the yield and purity of the final product.[1]
There are two primary synthetic routes described in the literature:
-
Reaction of an Aniline with Triethyl Orthoformate: This is considered a highly suitable method for this compound synthesis. It begins with the reaction of 2,4-xylidine with triethyl orthoformate, which forms an intermediate formimidate ester. In the subsequent step, methylamine (B109427) is introduced, which reacts with the formimidate ester to produce N′-2,4-dimethyl-N-methylformamidine, a key precursor to this compound.[7]
-
Reaction of a Substituted Formamide with an Aniline: This route involves the reaction of a substituted formamide, such as N-methyl formamide, with 2,4-dimethylaniline hydrochloride.[7] This reaction is typically catalyzed by acid halides like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or an arylsulfonyl halide such as p-toluenesulfonyl chloride.[7] The resulting intermediate is then further catalyzed by p-toluene acid to yield this compound.[7]
The following diagram illustrates the one-pot synthesis of this compound.
Caption: One-pot synthesis of this compound from 2,4-dimethylaniline, triethyl orthoformate, and N-methylformamide.
Experimental Protocol: Synthesis of this compound with Lead Tetraacetate Catalyst
This protocol is based on a method demonstrated to improve the yield and purity of this compound.[1]
Materials and Reagents:
-
2,4-dimethylaniline (121.18 g, 1 mol)
-
Triethyl orthoformate (163.02 g, 1.1 mol)
-
N-methylformamide (35.44 g, 0.6 mol)
-
Lead tetraacetate (0.007 mol)
-
2-propanol (for recrystallization)
-
500 mL reaction flask
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 500 mL flask, combine 121.18 g of 2,4-dimethylaniline, 163.02 g of triethyl orthoformate, 35.44 g of N-methylformamide, and 0.007 mol of lead tetraacetate.[1]
-
Heat the mixture to initiate the distillation of ethanol and ethylformate from the reaction vessel.[1]
-
Once the initial distillation subsides, increase the temperature to 180-190°C and reflux the mixture for 5 hours.[1]
-
After the reflux period, allow the crude product to cool.
-
Recrystallize the crude this compound from 2-propanol to obtain white to yellowish crystals.[1]
-
The expected yield is approximately 23.9 g (75.3%) with a purity of around 95.5%.[1]
Mechanism of Action and Signaling Pathways
This compound's effectiveness as an acaricide and insecticide stems from its interaction with octopamine (B1677172) receptors in the central nervous system of arthropods, leading to overexcitation, paralysis, and ultimately, death.[7][8] In mammals, this compound exhibits toxicity through its activity as an alpha-adrenergic agonist.[7]
Signaling Pathway in Insects
In insects, this compound and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as potent agonists on octopamine receptors.[8] This interaction disrupts normal nerve signaling, leading to a cascade of downstream effects that impair neuromuscular control and behavior.[8]
Caption: Signaling pathway of this compound in insects via octopamine receptor agonism.
Signaling Pathway in Mammals
In mammals, the toxic effects of this compound are primarily due to its action as an agonist of α₂-adrenergic receptors in the central nervous system. This leads to symptoms such as central nervous system depression, bradycardia, hypotension, and hypothermia.[7]
Caption: Signaling pathway of this compound in mammals via α₂-adrenergic receptor agonism.
Experimental Workflow: Analysis of this compound Residues
The analysis of this compound residues in various matrices, such as animal products, often involves a multi-step process including extraction, clean-up, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for the analysis of this compound residues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107778200B - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound (Ref: ENT 27967) [sitem.herts.ac.uk]
Amitraz as an Alpha-Adrenergic Agonist in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitraz, a formamidine (B1211174) pesticide, exerts its insecticidal and acaricidal effects primarily by acting as an agonist at octopamine (B1677172) receptors in invertebrates. These receptors are the functional analogs of vertebrate adrenergic receptors and play a crucial role in modulating neuronal activity and behavior in insects. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and physiological consequences of this compound's action on insect alpha-adrenergic-like octopamine receptors. Quantitative data on receptor activation, detailed experimental methodologies, and visual representations of the underlying biochemical cascades are presented to offer a comprehensive resource for researchers in insecticide development and neurobiology.
Introduction
This compound is a potent non-systemic insecticide and acaricide used extensively in agriculture and veterinary medicine.[1] Its mode of action is distinct from many other common insecticides that target ion channels or enzymes like acetylcholinesterase.[2] Instead, this compound and its principal active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), function as agonists of octopamine receptors, which are G-protein coupled receptors (GPCRs) integral to the insect nervous system.[3][4] Octopamine, the invertebrate counterpart to norepinephrine, modulates a wide array of physiological processes, including locomotion, feeding, and aggression.[5][6] By mimicking octopamine, this compound disrupts these normal functions, leading to hyperexcitation, paralysis, and ultimately, the death of the target pest.[3][6]
This guide will explore the nuances of this compound's interaction with insect octopamine receptors, with a focus on its role as an alpha-adrenergic agonist.
Molecular Target: Octopamine Receptors
Insect octopamine receptors are classified into two main superfamilies that are functionally analogous to vertebrate adrenergic receptors: alpha-adrenergic-like octopamine receptors (α-AL OARs) and beta-adrenergic-like octopamine receptors (β-AL OARs).[3][7]
-
Alpha-Adrenergic-Like Octopamine Receptors (α-AL OARs): These receptors are typically coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3]
-
Beta-Adrenergic-Like Octopamine Receptors (β-AL OARs): These receptors are generally coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
This compound and its metabolite DPMF exhibit differential activity at these receptor subtypes, which contributes to the complexity of its toxicological profile.[3]
Quantitative Analysis of Receptor Activation
The potency of this compound and DPMF as agonists for various insect octopamine receptors has been quantified in several studies. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that produces 50% of the maximal response, are summarized in the tables below.
Table 1: EC50 Values for this compound and DPMF on α-Adrenergic-Like Octopamine Receptors (Ca2+ Mobilization)
| Insect Species | Receptor | Agonist | EC50 (nM) | Reference |
| Bombyx mori (Silkworm) | BmOAR1 (α-AL) | This compound | 9.62 | [3] |
| DPMF | 1.17 | [3] | ||
| Octopamine | 23.4 | [3] |
Table 2: EC50 Values for this compound and DPMF on β-Adrenergic-Like Octopamine Receptors (cAMP Production)
| Insect Species | Receptor | Agonist | EC50 (nM) | Reference |
| Bombyx mori (Silkworm) | BmOAR1 (β-like response) | This compound | 708 | [3] |
| DPMF | 181 | [3] | ||
| Octopamine | 3030 | [3] | ||
| BmOAR2 (β-AL) | This compound | 2.04 | [3] | |
| DPMF | 0.0796 | [3] | ||
| Octopamine | 5.23 | [3] | ||
| Varroa destructor (Varroa Mite) | VdOctα1R | This compound | 78.3 | [1] |
| DPMF | 3.5 | [1] | ||
| VdOctα2R | This compound | 21.1 | [1] | |
| DPMF | 1.8 | [1] | ||
| VdOctβ1R | This compound | 24.3 | [1] | |
| DPMF | 7.0 | [1] | ||
| VdOctβ2R | This compound | 77.4 | [1] | |
| DPMF | 7.1 | [1] | ||
| Drosophila melanogaster (Fruit Fly) | DmOctα1R (OAMB) | This compound | >10,000 | [8] |
| DPMF | >10,000 | [8] | ||
| DmOctα2R | This compound | 102.1 | [8] | |
| DPMF | 10.3 | [8] | ||
| DmOctβ1R | This compound | 157.9 | [8] | |
| DPMF | 3.2 | [8] | ||
| DmOctβ2R | This compound | 242.1 | [8] | |
| DPMF | 1.4 | [8] | ||
| Apis mellifera (Honeybee) | AmOctα1R (OAMB) | This compound | >10,000 | [8] |
| DPMF | >10,000 | [8] | ||
| AmOctα2R | This compound | 275.1 | [8] | |
| DPMF | 13.5 | [8] | ||
| AmOctβ1R | This compound | 200.7 | [8] | |
| DPMF | 2.5 | [8] | ||
| AmOctβ2R | This compound | 1145.0 | [8] | |
| DPMF | 22.3 | [8] |
These data highlight that DPMF is generally a more potent agonist than this compound across various receptor subtypes and insect species.[3] Furthermore, the differential sensitivity of various octopamine receptors to this compound and DPMF underscores the complexity of its mode of action.
Signaling Pathways
The activation of insect octopamine receptors by this compound initiates distinct downstream signaling cascades, depending on the receptor subtype.
Alpha-Adrenergic-Like Octopamine Receptor Signaling
Beta-Adrenergic-Like Octopamine Receptor Signaling
Experimental Protocols
The characterization of this compound's interaction with insect octopamine receptors involves several key experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and its analogs to the octopamine receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize insect tissues (e.g., brain) or cultured cells expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the crude membranes.
-
Wash and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[9]
-
-
Binding Reaction:
-
Incubate a fixed amount of membrane protein with a radiolabeled ligand (e.g., [3H]-yohimbine) and varying concentrations of the unlabeled competitor (this compound or DPMF).[9]
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Intracellular Calcium Measurement
This assay is used to quantify the activation of Gq-coupled octopamine receptors.
Protocol Outline:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the α-AL octopamine receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Incubate to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[10]
-
-
Stimulation and Measurement:
-
Wash the cells to remove extracellular dye.
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of this compound or DPMF to the wells.
-
Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For Fura-2, ratiometric measurements are typically taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[10]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities to determine the relative change in intracellular calcium concentration.
-
Plot the response against the agonist concentration to determine the EC50 value.
-
cAMP Measurement
This assay quantifies the activation of Gs-coupled octopamine receptors.
Protocol Outline:
-
Cell Culture and Stimulation:
-
Culture cells expressing the β-AL octopamine receptor in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound or DPMF to the wells and incubate for a specific period.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay (e.g., cAMP-Glo™ Assay).[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
-
Conclusion
This compound's efficacy as an insecticide and acaricide is fundamentally linked to its action as an agonist at insect octopamine receptors, particularly those that are analogous to vertebrate alpha-adrenergic receptors. Its active metabolite, DPMF, is a highly potent activator of these receptors, leading to the disruption of normal neuronal signaling through both calcium and cAMP-mediated pathways. A thorough understanding of the quantitative aspects of these interactions, the specific signaling cascades involved, and the experimental methodologies used to elucidate them is crucial for the development of novel, more selective, and effective insect control agents. This guide provides a foundational resource for researchers working to advance the field of insecticide science.
References
- 1. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. thebeekeepinglab.com [thebeekeepinglab.com]
- 5. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figures and data in An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]
- 9. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
The Acaricidal Rise of Amitraz: A Technical Guide to its History, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz, a formamidine (B1211174) acaricide and insecticide, has been a significant tool in the management of ectoparasitic infestations in both veterinary and agricultural settings for over five decades. First synthesized in 1969 by the Boots Co. in England, its unique mode of action and broad-spectrum efficacy against mites and ticks have cemented its place in pest control strategies worldwide.[1] This technical guide provides an in-depth exploration of the history, chemical development, mechanism of action, metabolism, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.
History and Development
The journey of this compound began with its initial synthesis in 1969, emerging from research into formamidine compounds.[1] Its development was driven by the need for effective control of various mite and tick species, which pose significant economic and health threats to livestock and crops. It is commercially available in various formulations, including emulsifiable concentrates, wettable powders, soluble concentrates, and impregnated collars for veterinary use.
Chemical Properties and Synthesis
This compound is a non-systemic acaricide with the chemical name N,N'-[(methylimino)dimethylidyne]di-2,4-xylidine.[1] Its chemical formula is C19H23N3, and it appears as white monoclinic crystals.[2] this compound is insoluble in water but soluble in most organic solvents.[2]
Two primary synthesis routes for this compound have been developed:
-
Route 1: Reaction of an Aniline with Triethyl Orthoformate. This method involves the reaction of 2,4-xylidine with triethyl orthoformate to yield a formimidate ester intermediate. Subsequent reaction with methylamine (B109427) produces N′-2,4-dimethyl-N-methylformamidine, which then reacts with another molecule of the formimidate ester to form this compound.[1]
-
Route 2: Reaction of a Substituted Formamide with an Aniline. In this route, N-methylformamide reacts with 2,4-dimethylaniline (B123086) hydrochloride in the presence of an acid halide catalyst (e.g., POCl3, SOCl2) to yield an intermediate that is further catalyzed by p-toluenesulfonic acid to produce this compound.[1] A one-step synthesis method using lead tetraacetate and silicon tetraacetate as catalysts has also been reported to improve yield and purity.[3]
Below is a logical workflow for a common synthesis approach:
Figure 1: Simplified logical workflow of a common this compound synthesis pathway.
Mechanism of Action: Targeting Octopamine (B1677172) Receptors
The primary mode of action of this compound is its interaction with octopamine receptors in the central nervous system of arthropods.[1] Octopamine, a biogenic amine, functions as a neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates.[4][5]
This compound and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as agonists at these octopamine receptors.[6] This agonistic activity disrupts the normal functioning of the nervous system, leading to a cascade of effects including:
-
Overexcitation: The binding of this compound or DPMF to octopamine receptors leads to neuronal hyperexcitability.
-
Paralysis: The sustained neuronal firing results in paralysis of the affected arthropod.
-
Death: Ultimately, the physiological disruption caused by the continuous neuronal stimulation leads to the death of the mite or tick.[2]
The signaling pathway following octopamine receptor activation by this compound involves changes in intracellular second messengers, primarily cyclic AMP (cAMP) and calcium ions (Ca2+).[1]
Figure 2: Simplified signaling pathway of this compound's action on octopamine receptors.
Metabolism
This compound is metabolized in both target (invertebrates) and non-target (mammals) organisms. The primary metabolite, DPMF, is also biologically active and contributes to the acaricidal effect.[6] Further degradation leads to the formation of 2,4-dimethylformanilide and ultimately 2,4-dimethylaniline.[1] In mammals, the final major metabolite excreted in urine is 4-amino-3-methylbenzoic acid.[1]
Figure 3: Simplified metabolic pathway of this compound.
Quantitative Data
Acaricidal Efficacy
The efficacy of this compound against various tick species has been documented in numerous studies.
| Target Species | Efficacy (%) | Comparison Acaricide | Efficacy of Comparison (%) | Reference |
| Amblyomma variegatum | 92.8 ± 5.6 | Diazinon | 69.7 ± 3.1 | [7] |
| Rhipicephalus (Boophilus) microplus | 30.0 (at 250 ppm) | - | - | [5] |
| Rhipicephalus (Boophilus) decoloratus | 100 (by day 5) | Diazinon, Deltamethrin | >90 (at 2 weeks) | [8] |
Toxicological Data (LD50)
The acute toxicity of this compound varies across different species.
| Species | Route | LD50 | Reference |
| Rat | Oral | 523-800 mg/kg | [9] |
| Rat | Dermal | >1,600 mg/kg | [9] |
| Mouse | Oral | >1,600 mg/kg | [9] |
| Dog | Oral | 100 mg/kg | [10] |
| Rabbit | Dermal | >200 mg/kg | [9] |
| Bee | Oral | 12 µ g/bee | [9] |
| Bluegill Sunfish | 96-hour LC50 | 1.3 mg/L | [9] |
| Rainbow Trout | 48-hour LC50 | 2.7-4.0 mg/L | [9] |
Octopamine Receptor Activation
Studies have quantified the potency of this compound and its metabolite DPMF in activating octopamine receptors.
| Compound | Receptor Type | EC50 | Reference |
| This compound | Bombyx mori α-AL OAR | ~10 nM (for Ca2+ elevation) | [6][11] |
| DPMF | Bombyx mori β-AL OAR | 79.6 pM (for cAMP elevation) | [6][11] |
| DPMF | Bombyx mori α-AL OAR | 1.17 nM (for Ca2+ elevation) | [6][11] |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in various animal species.
| Species | Route | Cmax | t1/2 (terminal) | Vd | Cl | Reference |
| Rat | Dermal | - | 111 ± 31 h | 92 ± 36 mL/g | 0.57 ± 0.33 mL/kg/h | [12] |
| Pony | IV | - | 39 min (secondary disposition) | - | - | [11] |
| Sheep | IV | - | 51 min (secondary disposition) | - | - | [11] |
Experimental Protocols
Adult Immersion Test (AIT) for Acaricide Efficacy
This protocol is a standard method for assessing the efficacy of acaricides against adult ticks.
Objective: To determine the lethal concentration (LC) of this compound that causes mortality in a population of adult ticks.
Materials:
-
Technical grade this compound
-
Solvent (e.g., methanol)
-
Distilled water
-
Engorged adult female ticks (e.g., Rhipicephalus sanguineus)
-
Petri dishes
-
Filter paper
-
Glass tubes
-
Muslin cloth
-
Desiccator
-
Incubator
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions with distilled water to achieve the desired test concentrations (e.g., 10, 25, 50, 100, 250, 500, 750, 1000 ppm).[9] A control group using only the solvent and distilled water should also be prepared.
-
Tick Immersion: Weigh and wash the engorged female ticks to remove any debris. Immerse groups of ticks (e.g., 10-20 ticks per concentration) in the different this compound solutions for a standardized period (e.g., 2 minutes).[7]
-
Drying and Incubation: After immersion, remove the ticks and dry them on filter paper. Place the treated ticks into petri dishes or glass tubes covered with muslin cloth.
-
Incubation: Place the containers with the ticks into a desiccator within an incubator set to controlled conditions (e.g., 28 ± 1 °C and 85 ± 5% relative humidity).[7]
-
Mortality Assessment: Observe the ticks for mortality over a specified period (e.g., 14 days). Ticks that do not oviposit after this period are considered dead.[7]
-
Data Analysis: Record the number of dead ticks at each concentration. Use probit analysis to calculate the LC50 and LC95 values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Octopamine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of this compound resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jvas.in [jvas.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new mutation in the octopamine receptor associated with this compound resistance in Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Amitraz in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitraz, a formamidine (B1211174) acaricide and insecticide, is extensively used in veterinary medicine. Understanding its toxicokinetics and metabolism is paramount for assessing its safety and efficacy. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various mammalian species. It summarizes key quantitative toxicokinetic parameters, details experimental protocols for its analysis, and visualizes its metabolic pathways and analytical workflows.
Introduction
This compound is primarily used to control ticks, mites, and lice on cattle, sheep, goats, pigs, and dogs.[1][2] Its efficacy is attributed to its action as an α2-adrenergic agonist, which leads to overexcitation, paralysis, and ultimately the death of the target ectoparasites. In mammals, this compound exhibits a different toxicological profile, and understanding its behavior within the mammalian body is crucial for drug development and safety assessment. This guide synthesizes current knowledge on the toxicokinetics and metabolism of this compound across several mammalian species.
Toxicokinetics of this compound
This compound is rapidly absorbed following both dermal and oral administration due to its lipophilic nature.[1][2] Once absorbed, it is widely distributed throughout the body and undergoes extensive metabolism. The excretion of this compound and its metabolites occurs primarily through urine.
Absorption
Following oral administration in mice, rats, dogs, baboons, and humans, 53%–80% of the administered dose is excreted in the urine within 24 hours, indicating significant absorption from the gastrointestinal tract.[1] Dermal absorption is also efficient, as evidenced by its systemic effects and detectable blood concentrations after topical application.
Distribution
This compound is widely distributed in tissues. Studies in lactating goats have shown a high apparent volume of distribution (Vdarea) of 92 ± 36 mL/g, suggesting extensive tissue uptake.[3] One of its major metabolites, BTS27271, has been found to have higher exposure in brain tissue compared to this compound itself, which may be a primary contributor to the central nervous system (CNS) toxicity observed with this compound.[4]
Metabolism
The metabolism of this compound is qualitatively similar across various mammalian species, including rats, mice, cats, dogs, baboons, cows, and humans.[1] The primary metabolic pathway involves hydrolysis to form N'-(2,4-Dimethylphenyl)-N-methylformamidine (BTS27271) and 2',4'-formoxylidide. BTS27271 can be further metabolized to 2',4'-formoxylidide, and both can be catabolized to 2,4-dimethylaniline. These metabolites can undergo further oxidation of their methyl groups to form carboxylic acids, which are then conjugated and excreted. The end product of this metabolic cascade is often 4-amino-3-methylbenzoic acid.[1]
Excretion
The primary route of excretion for this compound metabolites is via the urine.[1] In rats, following oral administration of radiolabelled this compound, approximately 82% of the dose was recovered in the urine and 12% in the feces within 96 hours.
Quantitative Toxicokinetic Data
The following tables summarize the key toxicokinetic parameters of this compound and its primary metabolite, BTS27271, in various mammalian species.
Table 1: Pharmacokinetic Parameters of this compound in Mammals
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |
| Rat | Intravenous | 5 mg/kg | - | - | 644 ± 83 | - | [5] |
| Oral | 10 mg/kg | 124 ± 55 | 3.09 ± 1.17 | 172 ± 65 | - | [5] | |
| Dog | Oral | 100 mg/kg | - | 5 | - | ~24 | [6] |
| Goat (Lactating Doe) | Dermal | 0.25% solution | - | 12 ± 5 | 539 ± 211 (AUC0–t) | 111 ± 31 | [3][7][8] |
| Pony | Intravenous | 1 mg/kg | - | - | - | Primary: 0.033, Secondary: 0.65 | [1] |
Table 2: Pharmacokinetic Parameters of BTS27271 (this compound Metabolite) in Mammals
| Species | Route of Administration (of this compound) | Dose (of this compound) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |
| Rat | Intravenous | 5 mg/kg | - | - | - | - | [5] |
| Oral | 10 mg/kg | - | - | - | - | [5] | |
| Pony | Intravenous | 1 mg/kg | - | - | - | Primary: 0.098, Secondary: 0.92 | [1] |
| Sheep | Intravenous | 1 mg/kg | - | - | - | Primary: 0.073, Secondary: 0.85 | [1] |
Experimental Protocols
Analysis of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesis of methodologies described for the analysis of this compound in the plasma of lactating goats.[3][8]
-
Sample Preparation:
-
Collect blood samples at predetermined time intervals.
-
Extract this compound from whole blood or plasma using methanol (B129727) as the extraction solvent.
-
Vortex the mixture and centrifuge to separate the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC System and Conditions:
-
Quantification:
-
Prepare a calibration curve using ascending concentrations of this compound standards.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
The limit of detection (LOD) and limit of quantification (LOQ) for this compound in goat plasma have been reported to be 0.40 µg/mL and 1.35 µg/mL, respectively.[8][9]
-
Analysis of this compound and its Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of this compound and its metabolites in human urine.[10][11]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-condition a C18 SPE cartridge with water.
-
Load 5 mL of the urine sample onto the cartridge.
-
Elute this compound and its metabolites sequentially using n-hexane, dichloromethane, and methanol.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 270°C and hold for 5 minutes.[10]
-
Mass Spectrometer:
-
-
Quantification:
-
Prepare calibration curves for this compound and each metabolite by plotting peak area against concentration.
-
The reported detection limits for this compound and its metabolites in urine are between 0.0024 and 0.024 ng/mL.[10]
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in mammals.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The toxicokinetics of this compound in mammals are characterized by rapid absorption, extensive distribution, and significant metabolism prior to excretion, primarily in the urine. The metabolic pathways are largely conserved across species, with hydrolysis and subsequent oxidation and conjugation being the key transformation steps. The quantitative data presented highlight species-specific differences in pharmacokinetic parameters, which are important considerations for veterinary applications and safety assessments. The detailed analytical protocols provide a foundation for researchers to accurately quantify this compound and its metabolites in biological matrices. This comprehensive guide serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development.
References
- 1. Pharmacokinetics and metabolism of this compound in ponies and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazapentadiene (this compound) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and brain distribution of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and kinetics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition Kinetics of this compound in Lactating Does - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. "Solid-phase extraction and GC-MSD determination of this compound and metabol" by C.-P. Chou, H.-P. Li et al. [jfda-online.com]
Amitraz as a Monoamine Oxidase Inhibitor: A Technical Guide
Introduction
Amitraz is a formamidine (B1211174) compound widely utilized in veterinary medicine as a non-systemic acaricide and insecticide for controlling ticks, mites, and lice on animals such as dogs and cattle.[1][2][3] Its primary mechanism of action as a pesticide is attributed to its agonist activity at octopamine (B1677172) receptors in the central nervous system of invertebrates, leading to overexcitation, paralysis, and death.[1][2][4] In mammals, this compound exhibits a complex pharmacological profile, acting principally as a potent α2-adrenergic receptor agonist.[5][6][7] This activity is responsible for most of the clinical signs observed in cases of poisoning, including central nervous system (CNS) depression, bradycardia, hypotension, and hyperglycemia.[8][9][10] Additionally, a significant body of research has established that this compound also functions as an inhibitor of the enzyme monoamine oxidase (MAO), an action that contributes to its overall neurotoxic and physiological effects.[1][5][8][11] This document provides an in-depth technical overview of this compound's role as a monoamine oxidase inhibitor (MAOI), summarizing the quantitative data, detailing experimental methodologies, and visualizing the relevant biological and experimental pathways.
Mechanism of Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane, essential for the catabolism of monoamine neurotransmitters and dietary amines.[12][13] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[12][14]
-
MAO-A preferentially metabolizes serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its inhibition is a therapeutic target for treating depression and anxiety.[12][14]
-
MAO-B primarily metabolizes dopamine (B1211576) (DA) and phenylethylamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[12][14]
By inhibiting MAO, this compound prevents the breakdown of these key neurotransmitters, leading to their accumulation in the presynaptic neuron and synaptic cleft.[11][15] This elevation of monoamine levels can significantly alter neuronal signaling and is thought to contribute to some of the behavioral and neurotoxic effects observed after this compound exposure.[11][15] The effects of this compound on motor function in rats, for instance, are suggested to be a consequence of its inhibitory effects on MAO activity, leading to increased catecholamine levels within the CNS.[15]
Enzymatic Pathway and Inhibition
The following diagram illustrates the catalytic action of Monoamine Oxidase on a monoamine neurotransmitter and the inhibitory role of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pomais.com [pomais.com]
- 5. ctdt.co.in [ctdt.co.in]
- 6. petpoisonhelpline.com [petpoisonhelpline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Poisoning Treatment: Still Supportive? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicoverhospitals.in [medicoverhospitals.in]
- 10. jnma.com.np [jnma.com.np]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation Pathways of Amitraz
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the environmental degradation pathways of amitraz, a formamidine (B1211174) acaricide and insecticide. It covers the primary mechanisms of degradation—hydrolysis, photolysis, and microbial action—and identifies the principal metabolites. The document includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
Introduction
This compound, N'-(2,4-dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide, is a non-systemic acaricide and insecticide used in agriculture and veterinary medicine.[1][2][3] Its environmental fate is of significant interest due to its potential impact on non-target organisms and ecosystems. This compound is known to be unstable, breaking down rapidly in soil and water.[1][4][5] The primary degradation pathways are hydrolysis, photolysis, and microbial degradation, which convert this compound into several key metabolites. The main degradation products include N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF or BTS-27271), 2,4-dimethylphenylformamide (DMF or BTS-27919), and ultimately 2,4-dimethylaniline (B123086) (DMA or BTS-24868).[1][2][6][7] Understanding these pathways is crucial for assessing environmental risk and developing effective waste management strategies.[8]
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound in aqueous environments. The rate and products of hydrolysis are highly dependent on the pH of the medium.[2][9][10][11]
pH-Dependent Hydrolysis Pathways
This compound undergoes hydrolysis at all pH levels, but the reaction is significantly faster in acidic conditions.[5][9][12] The degradation pathway and the resulting metabolites vary with pH:
-
Very Acidic Conditions (pH < 3): this compound primarily degrades directly to 2,4-dimethylaniline (DMA).[9][10]
-
Less Acidic Conditions (pH 3-6): The main degradation products are N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) and 2,4-dimethylphenylformamide (DMF).[2][9][10]
-
Basic Conditions (pH > 6): this compound is more stable, but when it degrades, it primarily forms 2,4-dimethylphenylformamide (DMF), which can be further hydrolyzed to 2,4-dimethylaniline (DMA).[8][9][10] The hydrolysis of the formamide (B127407) intermediate is faster under basic conditions.[8]
The following diagram illustrates the pH-dependent hydrolysis pathways of this compound.
Quantitative Data on Hydrolysis
The degradation rate of this compound is often quantified by its half-life (t½), which varies significantly with environmental conditions.
| Parameter | Condition | Value | Reference(s) |
| Half-life (t½) | Aqueous solution, pH 5 | 2 hours | [5] |
| Aqueous solution, pH 7 | 22 hours | [5] | |
| Aqueous solution, pH 9 | 25.5 hours | [5] | |
| Aerobic soil metabolism | < 1 day | [1][5] | |
| Aerobic aquatic metabolism | < 6 hours | [5] | |
| Metabolite t½ | N-(2,4-dimethylphenyl)-N"-methylformamide (DMPF) in soil | 17 to 110 days | [1] |
| 2,4-dimethylphenylformamide (DMF) in soil | 70 to 150 days | [1] |
Experimental Protocol: this compound Hydrolysis Kinetics Study
This protocol describes a typical experiment to determine the hydrolysis rate of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at desired pH values (e.g., pH 5, 7, and 9) using standard laboratory reagents (e.g., phosphate, acetate, or borate (B1201080) buffers).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent like acetonitrile, as this compound is unstable in methanol.[8][13]
-
Initiation of Hydrolysis: Spike a known volume of the this compound stock solution into each buffer solution, ensuring the final concentration of the organic solvent is minimal to avoid co-solvent effects. The final this compound concentration should be suitable for the analytical method used.
-
Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Sample Quenching & Extraction: Immediately quench the reaction, if necessary, and extract the analytes (this compound and its metabolites). A common method is Solid-Phase Extraction (SPE) using a C18 cartridge.[14]
-
Analysis: Analyze the extracted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[9][15]
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) by fitting the data to a first-order or pseudo-first-order kinetics model.
Photolytic Degradation
Photodegradation, or photolysis, is the breakdown of compounds by light. While some reports suggest UV light has little effect on this compound stability, others indicate it contributes to degradation, especially in certain environmental matrices.[1][4]
Photodegradation Pathway
The photolytic degradation of this compound on surfaces like soil can be influenced by environmental factors such as irradiation intensity and the presence of photosensitizers. The process generally leads to the formation of the same primary metabolites as hydrolysis, such as DMPF and DMF, eventually leading to DMA.
Experimental Protocol: Photodegradation Study
This protocol outlines a method for studying the photodegradation of this compound on a soil surface.
-
Sample Preparation: Apply a solution of ¹⁴C-labeled this compound uniformly to the surface of a thin layer of sterilized soil on a glass plate or in a petri dish.
-
Irradiation Setup: Place the samples in a controlled environmental chamber (a "photovolatility chamber").[16] The chamber should be equipped with a light source that mimics the solar spectrum or a specific UV wavelength (e.g., 306 nm).[17] Control for temperature and airflow.
-
Experimental Conditions: Run parallel experiments under both irradiated and dark conditions (control) to distinguish between photolytic and other degradation processes.
-
Sampling: At various time points, remove samples from the chamber.
-
Extraction and Analysis: Extract the soil samples with an appropriate solvent mixture (e.g., acetone/sodium carbonate).[2] Analyze the extracts using techniques like HPLC with a radioactivity detector or LC-MS/MS to identify and quantify this compound and its photoproducts.
-
Mineralization Measurement: To measure complete degradation to CO₂, trap the outflow air from the chamber in a solution (e.g., potassium hydroxide) and analyze for ¹⁴CO₂ using liquid scintillation counting.[16]
The following diagram illustrates a typical workflow for a photodegradation experiment.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. This compound (Ref: ENT 27967) [sitem.herts.ac.uk]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and mechanism of this compound hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation and volatility of pesticides: chamber experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
Amitraz and its Interference with Prostaglandin Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitraz, a formamidine (B1211174) pesticide widely recognized for its acaricidal and insecticidal properties, primarily exerts its effects through the modulation of octopamine (B1677172) receptors in invertebrates and as an α2-adrenergic agonist in vertebrates. However, a significant but less discussed mechanism of action is its ability to inhibit prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2). This whitepaper provides an in-depth technical examination of the effects of this compound on the prostaglandin synthesis pathway. It consolidates available quantitative data, delineates detailed experimental methodologies for assessing this inhibition, and presents signaling pathways and experimental workflows through structured diagrams. This document serves as a comprehensive resource for researchers investigating the pharmacological and toxicological profiles of this compound and for professionals in drug development exploring cyclooxygenase (COX) inhibition.
Introduction
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. They are pivotal mediators in a myriad of physiological and pathological processes, including inflammation, pain, fever, and regulation of blood pressure. The inhibition of prostaglandin synthesis is a key mechanism for many widely used non-steroidal anti-inflammatory drugs (NSAIDs). This compound, while not classically defined as an NSAID, has been demonstrated to interfere with this critical biochemical cascade. Understanding the specifics of this interaction is crucial for a complete toxicological assessment and for exploring potential alternative therapeutic applications or off-target effects.
Quantitative Analysis of Prostaglandin Synthesis Inhibition by this compound
The primary quantitative data on the inhibition of prostaglandin synthesis by this compound comes from in vitro studies utilizing bovine seminal vesicle microsomes, a standard model for studying COX activity. The following table summarizes the inhibitory concentrations (I50) of this compound and related compounds against prostaglandin E2 synthesis.
| Compound | I50 (μM) | Substrate Concentration (Arachidonic Acid) | Biological System | Reference |
| This compound | 880 | 0.4 μM | Bovine Seminal Vesicle Microsomes | [1] |
| Chlordimeform | 34 | 0.4 μM | Bovine Seminal Vesicle Microsomes | [1] |
| Indomethacin | 0.4 | 0.4 μM | Bovine Seminal Vesicle Microsomes | [1] |
| Aspirin | 790 | 0.4 μM | Bovine Seminal Vesicle Microsomes | [1] |
Signaling Pathway of Prostaglandin Synthesis and this compound Intervention
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is an unstable intermediate that is further metabolized by specific synthases to produce various prostaglandins, including PGE2. This compound has been shown to inhibit the prostaglandin synthase complex, thereby reducing the production of PGE2.[2][3]
References
The Unstable Nature of Amitraz: A Technical Guide to its Physical and Chemical Stability Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz, a formamidine (B1211174) acaricide and insecticide, is widely utilized in veterinary medicine and agriculture. Its efficacy is intrinsically linked to its chemical stability, which is significantly influenced by environmental factors, most notably pH. This technical guide provides an in-depth analysis of the physical and chemical stability of this compound under acidic conditions. Understanding the degradation kinetics and pathways is crucial for the development of stable formulations, ensuring optimal efficacy, and assessing the environmental fate of this compound. Under acidic conditions, this compound undergoes rapid hydrolysis, leading to a loss of the parent compound and the formation of several degradation products, some of which may have toxicological significance.
Degradation Pathway of this compound in Acidic Media
The hydrolysis of this compound is markedly accelerated in acidic environments. The degradation pathway and the resulting products are highly dependent on the specific pH of the medium. The reaction proceeds through the cleavage of the triazapentadiene chain, leading to the formation of various metabolites.
At very acidic pH values (pH < 3), the hydrolysis of this compound proceeds rapidly and primarily yields 2,4-dimethylaniline (B123086) as the main degradation product.[1] In less acidic conditions (pH 3-6), the degradation pathway is more complex, resulting in the formation of N-(2,4-dimethylphenyl)-N'-methylformamidine and 2,4-dimethylphenylformamide.[1]
Quantitative Stability Data
The rate of this compound hydrolysis is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to degrade. The half-life of this compound is significantly shorter in acidic conditions compared to neutral or basic environments.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 25 | 2.1 hours | --INVALID-LINK-- |
| 7 | 25 | 22.1 hours | --INVALID-LINK-- |
| 9 | 25 | 25.5 hours | --INVALID-LINK-- |
Table 1: Half-life of this compound at Different pH Values
The degradation of this compound follows pseudo-first-order kinetics. The rate of hydrolysis rapidly decreases as the pH increases from 3 to 6.[2]
Experimental Protocols
To assess the stability of this compound under acidic conditions, a forced degradation study is typically performed. The following outlines a general experimental protocol based on High-Performance Liquid Chromatography (HPLC), a common analytical technique for this purpose.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid to prepare acidic solutions of varying pH
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment and to terminate degradation
-
Buffer solutions (e.g., acetate (B1210297) buffer for pH 3-6)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
UV Detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Detailed Methodologies
a. Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
b. Forced Degradation in Acidic Conditions:
-
Prepare acidic solutions of the desired pH values (e.g., pH 2, 4, and 5) using diluted hydrochloric acid or an appropriate buffer.
-
To a known volume of the acidic solution, add a specific volume of the this compound stock solution to achieve the desired initial concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately neutralize the reaction by adding a calculated amount of sodium hydroxide solution to stop further degradation.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
c. HPLC Analysis:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 313 nm[3]
-
Injection Volume: 20 µL
d. Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area with that of a standard curve prepared from the this compound reference standard.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Conclusion
The chemical stability of this compound is highly susceptible to acidic conditions, leading to rapid hydrolysis and the formation of various degradation products. A thorough understanding of these degradation pathways and kinetics is paramount for the development of stable and effective this compound-based products. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to assess and mitigate the instability of this compound, ultimately ensuring product quality and safety.
References
The Unseen Ripple: An In-depth Technical Guide to the Effects of Amitraz on Non-Target Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitraz, a formamidine (B1211174) pesticide widely employed in agriculture and veterinary medicine for its acaricidal and insecticidal properties, poses a significant ecotoxicological risk to non-target aquatic ecosystems. Its unintended introduction into waterways can lead to a cascade of adverse effects on a variety of aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the impacts of this compound on non-target aquatic life. It consolidates quantitative toxicity data, details standardized experimental protocols for assessing its effects, and visually elucidates the potential molecular signaling pathways disrupted by this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety of this compound and in the development of safer alternatives.
Ecotoxicological Profile of this compound in Aquatic Environments
This compound is classified as moderately to very toxic to aquatic organisms. Its effects can range from acute mortality to chronic and sub-lethal impacts on growth, reproduction, and endocrine function. The following sections summarize the quantitative data on the toxicity of this compound to key trophic levels within aquatic ecosystems.
Acute and Chronic Toxicity to Fish
Studies have demonstrated that fish are susceptible to the toxic effects of this compound, with acute exposure leading to mortality at relatively low concentrations. Chronic exposure to sub-lethal concentrations can also result in adverse physiological effects.
Table 1: Acute and Chronic Toxicity of this compound to Various Fish Species
| Species | Endpoint | Duration | Value (mg/L) | Reference(s) |
| Acute Toxicity | ||||
| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 96 hours | 0.45 - 1.3 | [1] |
| Harlequin Fish (Rasbora heteromorpha) | 96-h LC50 | 96 hours | 3.2 - 4.2 | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | 48-h LC50 | 48 hours | 2.7 - 4.0 | |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 96 hours | 3.361 | [3] |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 96 hours | 6.5 | [4] |
| Chronic Toxicity | ||||
| Fathead Minnow (Pimephales promelas) | 32-d NOEC | 32 days | 0.00148 |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Acute and Chronic Toxicity to Aquatic Invertebrates
Aquatic invertebrates, which form a critical link in the aquatic food web, are highly sensitive to this compound. Crustaceans such as Daphnia magna are standard indicator species for ecotoxicological testing and show significant susceptibility.
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Duration | Value (mg/L) | Reference(s) |
| Acute Toxicity | ||||
| Water Flea (Daphnia magna) | 48-h EC50 | 48 hours | 0.035 | [1] |
| Chronic Toxicity | ||||
| Water Flea (Daphnia magna) | 21-d NOEC | 21 days | 0.0011 |
EC50 (Effective Concentration 50): The concentration of a chemical which causes a defined effect in 50% of the test organisms within a specified time (in this case, immobilization).
Toxicity to Aquatic Plants (Algae)
Algae are primary producers in aquatic ecosystems, and inhibition of their growth can have cascading effects on the entire food web. This compound has been shown to impact algal growth at low concentrations.
Table 3: Toxicity of this compound to Algae
| Species | Endpoint | Duration | Value (mg/L) | Reference(s) |
| Green Algae (Pseudokirchneriella subcapitata) | 91-h NOEC | 91 hours | 0.04 | [1] |
Standardized Experimental Protocols
The assessment of the ecotoxicity of chemical substances like this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
-
Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), Fathead Minnow (Pimephales promelas), and Bluegill Sunfish (Lepomis macrochirus). Fish should be healthy and from a laboratory-reared stock.
-
Test Conditions:
-
System: Static, semi-static, or flow-through systems can be used. For a volatile substance like this compound, a semi-static or flow-through system is recommended to maintain exposure concentrations.
-
Water: Reconstituted or natural water of known quality. Key parameters such as pH, hardness, and dissolved oxygen are monitored and maintained within narrow limits.
-
Temperature: Maintained constant, typically between 18-22°C for temperate species.
-
Light: A 16-hour light and 8-hour dark photoperiod is standard.
-
-
Procedure:
-
A range of this compound concentrations and a control (without this compound) are prepared.
-
A specified number of fish (e.g., 10 per concentration) are introduced into each test chamber.
-
Observations for mortality and sub-lethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis).
-
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.[5]
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.
-
Test Conditions:
-
System: Static test.
-
Water: Defined synthetic medium (e.g., Elendt M7).
-
Temperature: Maintained at 20 ± 1°C.
-
Light: A 16-hour light and 8-hour dark photoperiod.
-
-
Procedure:
-
A series of this compound concentrations and a control are prepared in the test medium.
-
A group of daphnids (e.g., 20 per concentration, divided into replicates) is exposed to each concentration.
-
The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
The EC50 value is calculated using statistical methods.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)
This test evaluates the effect of a substance on the growth of a selected algal species over a 72 to 96-hour period.
-
Test Organism: Exponentially growing cultures of a green alga, such as Pseudokirchneriella subcapitata.
-
Test Conditions:
-
System: Batch culture in flasks.
-
Medium: A nutrient-rich growth medium.
-
Temperature: Maintained at 21-24°C.
-
Light: Continuous, uniform illumination.
-
-
Procedure:
-
A geometric series of this compound concentrations and a control are prepared in the culture medium.
-
A low initial concentration of algal cells is inoculated into each flask.
-
The flasks are incubated under constant temperature and light, with shaking to ensure uniform cell distribution.
-
Algal growth is measured at least daily by cell counts or a surrogate measure like fluorescence or absorbance.
-
The concentration that inhibits growth by 50% (EC50) and the No Observed Effect Concentration (NOEC) are determined.
-
Molecular Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound in non-target aquatic organisms is initiated at the molecular level through interactions with specific biological pathways. The following sections describe the known and putative signaling pathways affected by this compound.
Endocrine Disruption: Interference with the Thyroid Hormone System in Fish
Recent studies have indicated that this compound can act as an endocrine-disrupting chemical (EDC) in fish by interfering with the thyroid hormone (TH) axis.[6][7][8] The thyroid system is crucial for regulating growth, development, and metabolism in vertebrates. Exposure to sub-lethal concentrations of this compound has been shown to upregulate the expression of thyroid hormone receptors (TRα and TRβ) in the tissues of rainbow trout.[6][7] This suggests that this compound may disrupt the normal feedback mechanisms of the hypothalamus-pituitary-thyroid (HPT) axis.
Caption: Putative signaling pathway of this compound-induced thyroid disruption in fish.
Neurological Effects: Interaction with Octopamine (B1677172) Receptors in Invertebrates
In its target organisms (insects and mites), the primary mode of action of this compound is as an agonist of octopamine receptors.[9][10][11][12][13] Octopamine is a key neurotransmitter and neuromodulator in invertebrates, analogous to norepinephrine (B1679862) in vertebrates. It is plausible that this mechanism also contributes to the toxicity of this compound in non-target aquatic invertebrates, such as crustaceans. Agonistic binding to octopamine receptors, which are G-protein coupled receptors (GPCRs), would lead to the over-stimulation of nerve cells, resulting in paralysis and ultimately death.
Caption: Proposed mechanism of this compound neurotoxicity in aquatic invertebrates.
Experimental and Logical Workflows
The assessment of ecotoxicological risk follows a structured workflow, from initial screening to detailed mechanistic studies.
References
- 1. merck.com [merck.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. Risk assessment of a formamidine pesticide, this compound, focusing on thyroid hormone receptors (TRs) in rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Risk assessment of a formamidine pesticide, this compound, focusing on thyroid hormone receptors (TRs) in rainbow trout, Oncorhynchus mykiss [cellmolbiol.org]
- 9. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazapentadiene (this compound) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Genotoxicity of Amitraz and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genotoxicity of amitraz, a widely used formamidine (B1211174) pesticide, and its principal metabolites. It synthesizes findings from a range of in vitro and in vivo studies, including bacterial reverse mutation assays (Ames test), mammalian cell-based assays for chromosomal damage and DNA strand breaks (micronucleus, chromosomal aberration, and comet assays), and other relevant endpoints. This document aims to offer a detailed resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, outlining detailed experimental protocols for key studies, and visualizing experimental workflows and potential mechanisms of action through signaling pathway diagrams. The genotoxic potential of this compound appears to be complex, with conflicting results across different test systems. While this compound itself has often tested negative for gene mutations in bacterial systems, a growing body of evidence suggests it can induce DNA damage and chromosomal aberrations in mammalian cells, potentially through indirect mechanisms such as the induction of oxidative stress. Furthermore, a significant focus is placed on the genotoxicity of its metabolites, which are implicated in some of the observed adverse effects.
Introduction
This compound, N'- (2,4-dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide, is a broad-spectrum acaricide and insecticide. Its widespread use in agriculture and veterinary medicine necessitates a thorough understanding of its toxicological profile, particularly its potential to cause genetic damage. Genotoxicity assessment is a critical component of safety evaluation for any chemical substance, as DNA damage can lead to mutations, chromosomal alterations, and potentially carcinogenesis.
The genotoxicity of this compound has been a subject of investigation for several decades, yielding a mix of positive and negative results that depend on the test system, endpoint measured, and the presence or absence of metabolic activation. This guide consolidates the available data on this compound and its primary metabolites, including N-(2,4-dimethylphenyl)-N’-methylformamidine (BTS 27271) and 2,4-dimethylformanilide (BTS 27919), to provide a clear and in-depth perspective on their genotoxic potential.
Genotoxicity Profile of this compound
The genotoxic effects of this compound have been evaluated in a variety of assays, ranging from bacterial to mammalian systems. A summary of the key findings is presented below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Studies have consistently shown that this compound is not mutagenic in the Ames test, both with and without metabolic activation (S9).[1][2][3] This suggests that this compound does not directly cause gene mutations by base-pair substitution or frameshift mechanisms in the bacterial strains tested.[2]
In Vitro Mammalian Genotoxicity Assays
In contrast to the negative results in bacterial assays, studies using mammalian cells in vitro have provided evidence of this compound's genotoxic potential.
-
Comet Assay: Multiple studies have demonstrated that this compound can induce DNA strand breaks in various cell types. For instance, statistically significant increases in DNA damage were observed in human lymphocytes and Chinese Hamster Ovary (CHO) cells following exposure to this compound.[1][4][5][6][7] The damage is often dose-dependent.[5] One study found that the highest level of DNA damage in human lymphocytes occurred at a concentration of 3.5 µg/mL.[1][4][6][7]
-
Chromosomal Aberration Test: this compound has been shown to induce chromosomal aberrations in bone marrow cells of mice, indicating a clastogenic potential in vivo.[1]
-
Micronucleus Test: The micronucleus test, which detects both clastogenic and aneugenic events, has shown positive results for this compound.[8]
In Vivo Genotoxicity
In vivo studies have corroborated some of the in vitro findings. As mentioned, this compound was found to induce chromosomal aberrations in the bone marrow cells of mice.[1]
Genotoxicity Profile of this compound Metabolites
The metabolism of this compound leads to the formation of several breakdown products, with N-(2,4-dimethylphenyl)-N’-methylformamidine (BTS 27271) and 2,4-dimethylformanilide (BTS 27919) being prominent.[9] There is evidence to suggest that some of the genotoxic effects observed may be attributable to these metabolites.[3]
Metabolites of this compound, in contrast to the parent compound, have been reported to be positive in the Ames test.[3] Additionally, this compound metabolites have been shown to induce the SOS-repair system in E. coli, suggesting they can cause DNA damage.[2] One study indicated that metabolites of this compound can alkylate DNA at the N3-position of adenine.[2]
Mechanism of Genotoxicity
The available evidence suggests that this compound-induced genotoxicity may be mediated, at least in part, by the induction of oxidative stress. Co-treatment of human lymphocytes with the antioxidant catalase significantly reduced the level of DNA damage caused by this compound, indicating the involvement of reactive oxygen species (ROS).[1][4][6][7] The oxidation of this compound can lead to the generation of hydroxyl radicals (OH•) and superoxide (B77818) anions (O2•), which can react with DNA and cause strand breaks.[1] this compound has also been shown to induce apoptosis in cells.[1][4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key genotoxicity studies on this compound and its metabolites.
Table 1: Summary of Genotoxicity Data for this compound
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Comet Assay | Human Lymphocytes | 0.035 - 350 µg/mL | N/A | Positive | [1][4][6][7] |
| Comet Assay | CHO Cells | 2.50 - 3.75 µg/mL | N/A | Positive | [3] |
| Ames Test | S. typhimurium | < 5000 µ g/plate | With and Without | Negative | [1][2][3] |
| Chromosomal Aberration | Mouse Bone Marrow Cells | Not specified | N/A (in vivo) | Positive | [1] |
| Micronucleus Test | Not specified | Not specified | Not specified | Positive | [8] |
Table 2: Summary of Genotoxicity Data for this compound Metabolites
| Assay | Test System | Metabolite(s) | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Ames Test | S. typhimurium | Mixed Metabolites | Not specified | With | Positive | [3] |
| SOS Chromotest | E. coli PQ 243 | Mixed Metabolites | Not specified | With | Positive | [2] |
| DNA Alkylation | In vitro | Mixed Metabolites | Not specified | N/A | Positive | [2] |
| Reverse Mutation | S. typhimurium | N-Methyl-N'-(2,4-xylyl)formamidine | < 5000 µ g/plate | Not specified | Negative | [10] |
| DNA Damage | Chinese Hamster V79 Lung Fibroblasts | N-Methyl-N'-(2,4-xylyl)formamidine | 0.03 - 3.0 mmol/L | With and Without | Negative | [10] |
Experimental Protocols
This section provides detailed methodologies for the key genotoxicity assays cited in this guide.
Alkaline Comet Assay with Human Lymphocytes
Objective: To evaluate the DNA-damaging potential of this compound in human lymphocytes.
Methodology:
-
Cell Culture and Treatment: Isolated human lymphocytes are incubated with varying concentrations of this compound (e.g., 0.035, 0.35, 3.5, 35, and 350 µg/mL) for a specified period.[1][4][6] A negative control (vehicle) and a positive control (e.g., hydrogen peroxide) are included.
-
Slide Preparation: Approximately 10,000 cells per slide are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out at a specific voltage and duration to allow the migration of fragmented DNA from the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer, dehydrated with ethanol, and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound and its metabolites by their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Tester Strains: Several strains of S. typhimurium with different preexisting mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer.
-
Exposure: The tester strains are exposed to various concentrations of the test substance (e.g., up to 5000 µ g/plate ) in a liquid suspension.[10]
-
Plating: The treated bacteria are then mixed with molten top agar (B569324) containing a trace amount of histidine and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Chromosomal Aberration Test
Objective: To evaluate the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured in appropriate media.[11]
-
Treatment: The cell cultures are treated with at least three different concentrations of the test compound for a short duration (e.g., 3-4 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 21 hours) in the absence of S9.[11]
-
Cell Harvest: Following treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of mitosis. The cells are then harvested.
-
Chromosome Preparation: The harvested cells are treated with a hypotonic solution to swell the cells and then fixed. The fixed cells are dropped onto microscope slides, and the chromosomes are spread.
-
Staining: The chromosome preparations are stained with a suitable dye (e.g., Giemsa).
-
Microscopic Analysis: The slides are examined under a microscope to score for structural chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges, in the metaphase cells. The percentage of cells with aberrations is calculated.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for this compound-induced genotoxicity.
Caption: Workflow for the Alkaline Comet Assay.
Caption: Workflow for the Ames Test.
Caption: Proposed Signaling Pathway for this compound-Induced Genotoxicity.
Conclusion
For drug development professionals and researchers, these findings underscore the importance of a comprehensive battery of genotoxicity tests to fully characterize the safety of a compound. The conflicting results for this compound highlight the limitations of relying on a single assay and emphasize the need to consider metabolic activation and the potential for indirect genotoxic mechanisms. Further research is warranted to fully elucidate the genotoxic potential of individual this compound metabolites and to establish clear dose-response relationships for risk assessment purposes.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Screening for genotoxic activity of this compound with short-term bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the DNA damaging effects of this compound on human lymphocytes in the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [vet-erinar.vet.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 944. This compound (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 11. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for the Detection of Amitraz Residues in Honey
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of amitraz and its metabolite residues in honey. The methodologies outlined are based on established and validated scientific research, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and sensitive techniques for this application.
This compound is an acaricide and insecticide used by beekeepers to control the Varroa destructor mite, a significant parasite of honeybees.[1][2] Due to its direct application in hives, residues of this compound and its degradation products can be found in honey.[1][3] The molecule is known to be unstable and can hydrolyze into several metabolites, most notably 2,4-dimethylaniline (B123086) (2,4-DMA), N-2,4-dimethylphenyl-N-methylformamidine (DMPF), and N-(2,4-dimethylphenyl)formamide (DMF).[1][4][5] Regulatory bodies, such as the European Union, have set Maximum Residue Limits (MRLs) for the sum of this compound and all its metabolites containing the 2,4-DMA moiety, expressed as this compound, which is 200 µg/kg (0.2 mg/kg) in honey.[1][3]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of this compound and its metabolites in honey.
| Method | Analyte(s) | Sample Preparation | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (µg/kg) | Reference |
| LC-MS/MS | This compound, 2,4-DMA | Liquid-Liquid Extraction (LLE) with hexane (B92381) and isopropyl alcohol | 1 (this compound), 2 (2,4-DMA) | 5 (this compound), 10 (2,4-DMA) | 83.4 - 103.4 (this compound), 89.2 - 104.7 (2,4-DMA) | Not Specified | [6] |
| HPLC-UV | This compound, 2,4-DMA | Liquid-Liquid Extraction (LLE) with hexane and isopropyl alcohol | 6 (this compound), 8 (2,4-DMA) | 20 (this compound), 25 (2,4-DMA) | 83.4 - 103.4 (this compound), 89.2 - 104.7 (2,4-DMA) | Not Specified | [6] |
| LC-MS/MS | 2,4-DMA, DMF | Solid-Phase Extraction (SPE) with OASIS HLB sorbent | 0.41 (2,4-DMA), 0.69 (DMF) | Not Specified | 81.1 - 114 | Not Specified | [7][8] |
| GC-MS | Total this compound (as 2,4-DMA) | Acidic and alkaline hydrolysis followed by liquid-liquid partitioning into 2,2,4-trimethylpentane (B7799088) | LCL for 2,4-DMA: 2 (equivalent to 2.4 this compound) | Not Specified | ~60 (single partition), ~70-80 (double partition) | Not Specified | [9] |
| GC-FID | This compound | Dispersive Liquid-Liquid Microextraction (DLLME) | 1.5 | Not Specified | 78.8 - 98.2 | 10 - 1000 | [10] |
| LC-MS/MS | This compound | Extraction with n-hexane from alkalized aqueous honey solution | Not Specified | 0.9 | Not Specified | 5.0 - 250.0 | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LCL: Lowest Calibrated Level, Not Specified: Data not provided in the cited source.
Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis of this compound residues in honey using LC-MS/MS and GC-MS.
Caption: LC-MS/MS analysis workflow for this compound in honey.
Caption: GC-MS analysis workflow for total this compound in honey.
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound and its Metabolites
This protocol is a synthesized method based on principles from multiple sources for the simultaneous determination of this compound and its primary metabolites.[1][4][6]
1. Materials and Reagents
-
Honey sample
-
Ultrapure water
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Primary standards of this compound, 2,4-DMA, DMPF, and DMF
-
Dispersive SPE (dSPE) sorbents: PSA (primary secondary amine), C18
-
0.22 µm syringe filters
2. Sample Preparation (QuEChERS-based approach)
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 2 minutes until the honey is fully dissolved.[12]
-
Add 10 mL of 1% formic acid in acetonitrile.[12]
-
Add 1 g of NaCl and 4 g of anhydrous MgSO₄.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[13]
-
Mobile Phase B: Methanol with 0.1% formic acid.[13]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.[13]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and its metabolites must be optimized.
4. Quantification
-
Prepare matrix-matched calibration standards by spiking blank honey extracts with known concentrations of the analytes.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound and metabolite residues in the samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS Method for Total this compound Residue
This protocol is designed to determine the total this compound residue by converting this compound and its metabolites to 2,4-DMA prior to analysis, in line with the EU MRL definition.[9][14]
1. Materials and Reagents
-
Honey sample
-
Sodium hydroxide (B78521) (NaOH) solution
-
Sulfuric acid (H₂SO₄) solution
-
2,2,4-trimethylpentane (isooctane), GC grade
-
Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization (optional, but improves sensitivity).
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2,4-DMA standard
2. Sample Preparation
-
Weigh 10 g of honey into a screw-cap test tube or flask.
-
Add sulfuric acid to achieve acidic hydrolysis conditions.
-
Heat the sample in a water bath to facilitate the hydrolysis of metabolites to 2,4-DMA.
-
Cool the sample and add a concentrated NaOH solution to make the mixture strongly alkaline.
-
Heat the sample again under alkaline conditions to hydrolyze the parent this compound to 2,4-DMA.[9]
-
Cool the sample to room temperature.
-
Add 5 mL of 2,2,4-trimethylpentane and shake vigorously for 2 minutes to partition the 2,4-DMA into the organic layer.[9]
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube. A second partition can be performed to increase recovery.[9]
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
(Optional Derivatization) Add HFBA and heat to form a derivative of 2,4-DMA, which can enhance chromatographic performance and detector response.
-
Concentrate the extract under a gentle stream of nitrogen if necessary and transfer to a GC vial.
3. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode to identify the 2,4-DMA peak and its fragmentation pattern, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Quantification
-
Prepare calibration standards of 2,4-DMA (or its derivative) in 2,2,4-trimethylpentane.
-
Construct a calibration curve.
-
Quantify the amount of 2,4-DMA in the sample extract.
-
Calculate the total this compound concentration by converting the measured 2,4-DMA concentration back to this compound equivalents using their respective molecular weights.
Conclusion
The choice of analytical method depends on the specific requirements of the analysis. LC-MS/MS offers high sensitivity and specificity for the simultaneous determination of the parent this compound and its individual metabolites.[4][6] The GC-MS method, incorporating a hydrolysis step, is well-suited for determining the total this compound residue as defined by regulatory standards.[9] Proper validation of the chosen method is crucial to ensure accurate and reliable results for monitoring this compound residues in honey and ensuring food safety.
References
- 1. This compound Marker Residues in Honey from Honeybee Colonies Treated with Apiwarol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veto-pharma.com [veto-pharma.com]
- 3. This compound [analytica.co.nz]
- 4. Determination of this compound and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid phase-extraction procedure for the determination of this compound degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Development and validation of the method for determination of this compound in honey using high-performance liquid chromatography with mass spectrometric detection | Polonevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 12. This compound and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Amitraz on Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amitraz is a formamidine (B1211174) acaricide and insecticide used in veterinary medicine to control ectoparasites.[1] Recent studies have explored its cytotoxic effects on various cell lines, suggesting potential applications in other fields, including oncology. These application notes provide detailed in vitro protocols for assessing the efficacy of this compound, focusing on cell viability, apoptosis, and cell cycle analysis. The methodologies are designed to yield reproducible and quantitative data for researchers in toxicology and drug development.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
Selected cell line (e.g., HepG2, SH-SY5Y, WIL2NS)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 20% SDS in 0.2 M HCl, or DMSO)[3]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate until they reach approximately 80% confluence.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations (e.g., ranging from 46.88 µM to 625 µM for HepG2 cells).[4] Include wells with medium only (blank) and cells treated with solvent (vehicle control).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[4]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (final concentration ~0.45-0.5 mg/mL) to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., acidified SDS or DMSO) to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell viability by 50%.[5]
Data Presentation: this compound Cytotoxicity
| Cell Line | Exposure Time | IC50 Value (µM) | Observations |
| HepG2 (Human Liver Cancer) | 24 h | 196.5 ± 10.1 | This compound significantly decreased cell viability at concentrations from 156.25 µM to 625 µM.[4][6][7] |
| SH-SY5Y (Human Neuroblastoma) Spheroids | 24 h | 238.8 ± 17 | This compound induced a concentration-dependent decrease in cell viability.[8] |
| SH-SY5Y (Human Neuroblastoma) Spheroids | 48 h | 224.3 ± 19 | Continued cytotoxic effect observed over a longer exposure period.[8] |
| WIL2NS (Human Lymphoblastoid) | 2 h | Not specified | A significant reduction in cell numbers was observed with 0.035% this compound.[3] |
| MCF-7 (Human Breast Cancer) | 48 h | Not specified | 0.1 and 1 µM this compound inhibited DNA synthesis, indicating reduced proliferation.[9][10] |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[12] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[14]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Treated and control cells (1 x 10⁶ cells per sample)
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, PI solution, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Collect both adherent and suspension cells.
-
Harvesting: For adherent cells, gently trypsinize and wash. For suspension cells, pellet by centrifugation.
-
Washing: Wash cells twice with ice-cold PBS by centrifuging at 200 xg for 5 minutes and discarding the supernatant.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Staining: Add 5 µL of FITC Annexin V and 5-10 µL of PI solution to the cell suspension.[13] For controls, prepare tubes with unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.[13]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
Data Presentation: this compound-Induced Apoptosis
| Cell Line | Treatment Condition | Result |
| CHO (Chinese Hamster Ovary) | This compound (unspecified high doses) | A significant increase in the frequency of cell death was observed.[1] |
| SH-SY5Y Spheroids | 238.8 µM this compound | An increased incidence of late apoptosis was observed.[8] |
Visualization: Annexin V/PI Assay Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] Many cytotoxic drugs exert their effects by causing cell cycle arrest at a specific checkpoint. This analysis, typically performed using flow cytometry after staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), can provide insight into the mechanism of action of this compound.[16]
Experimental Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in previous protocols.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash cells with ice-cold PBS and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Rehydration: Centrifuge the fixed cells to remove the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade double-stranded RNA, ensuring that PI only stains DNA.[14]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.[17] A histogram of DNA content will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Visualization: Cell Cycle Phases
Caption: The four main phases of the eukaryotic cell cycle.
Potential Signaling Pathways of this compound
Research suggests that this compound induces cytotoxicity through multiple mechanisms. In primary hippocampal neurons, this compound was found to cause oxidative stress by generating reactive oxygen species (ROS).[18] This process appears to be mediated by the induction of cytochrome P450 (CYP) enzymes and the downregulation of the NRF2 antioxidant response pathway through the overexpression of its inhibitor, KEAP1.[18] In MCF-7 breast cancer cells, this compound has also been shown to exhibit weak antiestrogenic activity.[9]
Visualization: Proposed this compound Signaling Pathway
Caption: Proposed pathway of this compound-induced oxidative stress and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Modification of MTT assay conditions to examine the cytotoxic effects of this compound on the human lymphoblastoid cell line, WIL2NS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and Predictive Computational Toxicology Methods for the Neurotoxic Pesticide this compound and Its Metabolites [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound mechanisms of cytotoxicity in a characterized SH-SY5Y cells spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on cytochrome P450-dependent monooxygenases and estrogenic activity in MCF-7 human breast cancer cells and immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [논문]Effects of this compound on cytochrome P450-dependent monooxygenases and estrogenic activity in MCF-7 human breast cancer cells and immature female rats [scienceon.kisti.re.kr]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
- 17. revvity.com [revvity.com]
- 18. Oxidative stress and cell death induction by this compound and its metabolite BTS-27271 mediated through cytochrome P450 and NRF2 pathway alteration in primary hippocampal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Experimental Amitraz Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of experimental amitraz formulations, encompassing its mechanism of action, formulation strategies, and detailed protocols for in vitro and in vivo evaluation.
Introduction to this compound
This compound is a formamidine (B1211174) compound widely utilized as a non-systemic acaricide and insecticide in veterinary medicine and agriculture.[1] Its primary mechanism of action involves the disruption of the nervous system in susceptible arthropods, particularly mites and ticks.[2] Understanding the physicochemical properties and biological activity of this compound is crucial for the development of stable and efficacious experimental formulations.
Mechanism of Action
This compound's primary mode of action is as an agonist of octopamine (B1677172) receptors in the nervous system of arthropods.[2] Octopamine, a biogenic amine analogous to norepinephrine (B1679862) in vertebrates, is involved in the modulation of various physiological processes in insects and acarines, including neurotransmission, muscle contraction, and behavior.
The binding of this compound to octopamine receptors, which are G protein-coupled receptors (GPCRs), triggers a downstream signaling cascade.[3][4] This activation leads to alterations in the levels of intracellular second messengers, primarily cyclic AMP (cAMP) and calcium ions (Ca2+).[3][4] The subsequent activation of protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), results in the phosphorylation of various target proteins. This cascade ultimately disrupts neuronal signaling and neuromuscular control, leading to paralysis, detachment from the host, and eventual death of the parasite.[2]
In mammals, this compound exhibits alpha-adrenergic agonist activity, which can lead to toxic effects if absorbed systemically.[1] It can also inhibit monoamine oxidase.[1]
Formulation Development: Physicochemical Properties
The development of stable and effective this compound formulations requires careful consideration of its physicochemical properties. This compound is a crystalline solid that is practically insoluble in water but soluble in many organic solvents.[5] It is also known to be unstable in acidic conditions and in the presence of hydroxyl groups, undergoing hydrolysis.[6]
Solubility of this compound
The solubility of this compound in various solvents is a critical parameter for developing liquid formulations. The following table summarizes the approximate solubility of this compound in common organic solvents.
| Solvent | Solubility (mg/mL) |
| Ethanol | ~2[2] |
| Dimethyl Sulfoxide (DMSO) | ~20[2] |
| Dimethylformamide (DMF) | ~30[2] |
| DMF:PBS (1:2, pH 7.2) | ~0.33[2] |
| Acetone | >450[7] |
| Acetonitrile | >70[7] |
| Dichloromethane | >600[7] |
| Ethyl Acetate | >450[7] |
Stability of this compound
This compound is susceptible to hydrolysis, particularly in acidic environments. The rate of hydrolysis is pH-dependent, with increased degradation at lower pH.[8] Therefore, formulations should be developed to maintain a neutral to slightly alkaline pH to ensure stability. The presence of water and other hydroxyl-containing excipients should be minimized in liquid formulations to prevent degradation.
Experimental Protocols
The following section provides detailed protocols for the preparation and evaluation of experimental this compound formulations.
Preparation of Experimental Formulations
This protocol describes the preparation of a simple solvent-based formulation for preliminary in vitro and in vivo studies.
Materials:
-
This compound (technical grade, >98% purity)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Working Solution Preparation:
-
For aqueous-based assays, dilute the this compound stock solution with sterile PBS (pH 7.4) to the desired final concentration. Note that this compound has limited solubility in aqueous buffers. A 1:2 dilution of a 1 mg/mL DMF stock in PBS results in a final concentration of approximately 0.33 mg/mL.[2]
-
For assays requiring organic solvents, the stock solution can be directly diluted with the appropriate solvent.
-
-
Storage:
-
Store the stock solution at -20°C.
-
Aqueous working solutions are not recommended for storage for more than one day.[2]
-
In Vitro Efficacy Assessment: Adult Immersion Test (AIT) for Ticks
The AIT is a standard method to evaluate the efficacy of acaricides against adult ticks.
Materials:
-
Engorged adult female ticks (e.g., Rhipicephalus sanguineus)
-
Experimental this compound formulation
-
Methanol (B129727) (for stock solution preparation)
-
Distilled water
-
Petri dishes
-
Filter paper
-
Forceps
-
Incubator (27-28°C, 85% relative humidity)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 2000 ppm).[9]
-
Prepare a series of dilutions of the stock solution in distilled water to achieve the desired test concentrations (e.g., 10, 25, 50, 100, 250, 500, 750, 1000 ppm).[9] A control group should be prepared with the solvent and water only.
-
-
Tick Immersion:
-
Collect fully engorged female ticks from a host animal.
-
Divide the ticks into groups of 10-15 for each concentration and the control.
-
Immerse each group of ticks in the respective test solution for 2 minutes.[10]
-
-
Incubation:
-
After immersion, remove the ticks with forceps and place them on filter paper in a Petri dish to dry.
-
Incubate the Petri dishes at 27-28°C and 85% relative humidity for 7-18 days.[11]
-
-
Data Collection and Analysis:
-
Record the number of dead and live ticks.
-
For the surviving ticks, collect and weigh the egg masses laid.
-
Calculate the percentage mortality and the inhibition of oviposition.
-
The data can be analyzed using probit analysis to determine the LC50 (lethal concentration for 50% of the population).
-
In Vitro Efficacy Assessment: Larval Packet Test (LPT)
The LPT is used to determine the susceptibility of tick larvae to acaricides.
Materials:
-
12-14 day old tick larvae
-
Experimental this compound formulation
-
Trichloroethylene and olive oil (2:1 mixture) as a solvent for technical grade this compound
-
Filter paper or nylon fabric packets
-
Pipettes
-
Incubator (27-28°C, 85% relative humidity)
Procedure:
-
Preparation of Test Packets:
-
Prepare a series of dilutions of the this compound formulation in the trichloroethylene:olive oil mixture.
-
Apply a specific volume of each dilution onto a filter paper or nylon fabric packet and allow the solvent to evaporate.
-
-
Larval Exposure:
-
Introduce a known number of tick larvae (approximately 100) into each packet.
-
Seal the packets.
-
-
Incubation:
-
Incubate the packets at 27-28°C and 85% relative humidity for 24-48 hours.
-
-
Data Collection and Analysis:
-
After incubation, open the packets and count the number of live and dead larvae. Larvae that are immobile or only moving their appendages are considered dead.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 using probit analysis.
-
| In Vitro Efficacy Data for this compound | | :--- | :--- | | Test Method | Result | | Adult Immersion Test (R. sanguineus) | LC50 values vary depending on the resistance profile of the tick population.[9] | | Larval Packet Test (R. (B.) microplus) | LC50 for a susceptible strain (Mozo) was 2.9 µg/mL. Resistant strains showed LC50 values ranging from 92.9 to 3445.8 µg/mL.[12] |
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound formulations on a cell line, such as the human liver cancer cell line HepG2.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Experimental this compound formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Prepare a series of dilutions of the this compound formulation in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the this compound formulation to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the control.
-
The IC50 (concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
| In Vitro Cytotoxicity of this compound on HepG2 Cells | | :--- | :--- | | Assay | Result | | MTT Assay (24h exposure) | this compound significantly decreased cell viability from 31% to 100% at concentrations ranging from 156.25 µM to 625 µM. The IC50 value was determined to be 196.5 ± 10.1 µM.[13] | | Protein Content (PC) Assay (24h exposure) | this compound significantly decreased cell viability from 69% to 100% at 312.5 µM. The IC50 value was 260.0 ± 13.3 µM.[13] |
In Vivo Efficacy and Toxicity Assessment in a Rodent Model
This protocol provides a general guideline for assessing the acute toxicity and preliminary efficacy of an experimental this compound formulation in a mouse model.
Materials:
-
Mice (e.g., Swiss albino)
-
Experimental this compound formulation
-
Gavage needles
-
Animal balance
-
Appropriate caging and environmental controls
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Dose Preparation:
-
Prepare the desired concentrations of the this compound formulation in a suitable vehicle (e.g., DMSO).
-
-
Administration:
-
Administer the formulation to the mice via oral gavage. Doses of 15 and 45 mg/kg body weight have been used in previous studies.[14] A control group should receive the vehicle only.
-
-
Observation:
-
Observe the animals for clinical signs of toxicity and mortality for at least 48 hours post-administration.
-
-
Biochemical and Histopathological Analysis:
-
At the end of the observation period, blood samples can be collected for biochemical analysis (e.g., liver and kidney function tests).
-
Tissues (e.g., liver, kidneys) can be collected for histopathological examination.
-
-
Efficacy Assessment (if applicable):
-
For efficacy studies, animals can be experimentally infested with the target parasite (e.g., mites) before or after treatment, and the parasite load can be assessed at specific time points.
-
| In Vivo Data for this compound in Mice | | :--- | :--- | | Parameter | Result | | Administration Route | Oral gavage[14] | | Doses | 15 and 45 mg/kg body weight[14] | | Vehicle | Dimethylsulfoxide (DMSO)[14] | | Observations | At 45 mg/kg, increases in urea, phosphorous, aspartate transaminase, and alanine (B10760859) aminotransferase values were observed.[14] |
Conclusion
The development of effective experimental this compound formulations hinges on a thorough understanding of its mechanism of action and physicochemical properties. The protocols outlined in these application notes provide a framework for the preparation and evaluation of such formulations. Careful consideration of solubility, stability, and appropriate in vitro and in vivo testing methodologies is essential for the successful development of novel and improved this compound-based products for parasite control.
References
- 1. US7906130B2 - this compound compositions - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. jvas.in [jvas.in]
- 10. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. The influence of this compound on biochemical parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Amitraz Toxicity in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz is a formamidine (B1211174) pesticide widely used as an insecticide and acaricide for veterinary and agricultural purposes to control ticks, mites, and lice.[1][2] Its mechanism of action in mammals involves multiple pathways, primarily acting as an α2-adrenergic receptor agonist, which is similar to the effects of clonidine (B47849) and xylazine.[3][4][5] this compound also inhibits monoamine oxidase (MAO) and prostaglandin (B15479496) synthesis.[1][4] Due to its widespread use, understanding its toxicological profile through well-designed in vivo studies is critical for risk assessment. Poisoning can occur via oral, dermal, or inhalation routes.[2][4]
This document provides a detailed protocol for conducting an acute or sub-acute oral toxicity study of this compound in rats, based on established methodologies. It outlines the experimental design, procedures for data collection, and key parameters for analysis.
Core Principles and Considerations
-
Mechanism of Toxicity: this compound's primary toxicity stems from its α2-adrenergic agonist activity, leading to central nervous system (CNS) depression, bradycardia, hypotension, hypothermia, and hyperglycemia.[1][2][5] High doses can cause respiratory depression, which may lead to death.[2]
-
LD50 Values: The oral median lethal dose (LD50) of this compound in rats is reported to be in the range of 500-800 mg/kg body weight.[1][2][6] A study by Mahmood & Mohammed (2019) determined an oral LD50 of 717.125 mg/kg in female albino rats.[7] These values are essential for selecting appropriate dose levels in toxicity studies.
-
Clinical Signs: Common signs of acute this compound poisoning in rats include sedation, reduced spontaneous activity, coolness to the touch, incoordination, depression, salivation, and at higher doses, aggression in response to handling and convulsions.[6][7]
Experimental Design and Workflow
A typical study design involves the administration of graded doses of this compound to different groups of rats. A control group receiving only the vehicle is mandatory. The study duration can be acute (24 hours to 14 days) or sub-acute (28 days) to assess different toxicological endpoints.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo this compound toxicity study.
Caption: General experimental workflow for an in vivo this compound toxicity study in rats.
Detailed Protocols
Animal Model
-
Species: Rat
-
Age/Weight: Young adult rats (e.g., 6-8 weeks old), with weights between 180-260g.[5][9]
-
Housing: Animals should be housed in conventional conditions (e.g., 22 ± 2°C, 12-hour light-dark cycle) with ad libitum access to standard rodent chow and water.[10]
-
Acclimatization: A minimum of 7 days of acclimatization to the laboratory environment is required before the start of the study.
Test Substance and Dosing
-
Test Article: this compound (specify purity).
-
Vehicle: A suitable vehicle such as corn oil, or a suspension in 1% methylcellulose.[10] The control group will receive the vehicle alone.
-
Dose Selection:
-
Route of Administration: Oral gavage is a common and precise method.[3][11]
Experimental Procedure
-
Group Assignment: Randomly assign animals to control and treatment groups (n=8-10 rats per group/sex is recommended).
-
Administration: Administer the calculated dose of this compound or vehicle orally once daily for the duration of the study.
-
Daily Observations:
-
Body Weight and Food/Water Consumption:
-
Record individual body weights just before dosing on Day 1 and then weekly (for sub-acute studies) or at termination.
-
Measure food and water consumption for each cage weekly.
-
Terminal Procedures (At Study Conclusion)
-
Fasting: Fast animals overnight before necropsy.
-
Anesthesia & Euthanasia: Anesthetize rats using an appropriate method (e.g., isoflurane (B1672236) inhalation, CO2 asphyxiation) followed by euthanasia via exsanguination (cardiac puncture) or cervical dislocation.
-
Blood Collection:
-
Collect blood via cardiac puncture into two sets of tubes:
-
One with an anticoagulant (e.g., EDTA) for hematological analysis.
-
One without an anticoagulant to allow clotting for serum biochemistry analysis.
-
-
-
Gross Necropsy:
-
Perform a complete gross pathological examination of all animals.
-
Weigh key organs, including the liver, kidneys, spleen, brain, and adrenals.[11]
-
-
Tissue Collection:
-
Collect organ samples (liver, kidneys, brain, spleen, etc.) and preserve them in 10% neutral buffered formalin for histopathological examination.[3]
-
Data Analysis and Presentation
Biochemical and Hematological Parameters
Quantitative data from blood analysis provides critical insights into organ-specific toxicity.
Table 1: Key Serum Biochemistry Parameters
| Parameter | Abbreviation | Toxicological Relevance | Expected Change with this compound |
|---|---|---|---|
| Alanine Aminotransferase | ALT | Liver damage indicator | Increased[7] |
| Aspartate Aminotransferase | AST | Liver/muscle damage indicator | Increased[7] |
| Alkaline Phosphatase | ALP | Liver/bone damage indicator | Increased[7] |
| Blood Urea Nitrogen | BUN | Kidney function indicator | Potential Increase |
| Creatinine | CREA | Kidney function indicator | Potential Increase |
| Glucose | GLU | Metabolic function | Increased (Hyperglycemia)[1][7] |
| Cortisol | - | Stress indicator | Increased[7] |
Table 2: Key Hematological Parameters
| Parameter | Abbreviation | Toxicological Relevance | Expected Change with this compound |
|---|---|---|---|
| Red Blood Cell Count | RBC | Anemia/Erythropoiesis | Decreased[9][12] |
| Hemoglobin | HGB | Oxygen-carrying capacity | Decreased[9][12] |
| Packed Cell Volume | PCV | Anemia/Hydration status | Decreased[9][12] |
| White Blood Cell Count | WBC | Immune system status | Decreased[12] |
| Mean Corpuscular Volume | MCV | RBC size indicator | Decreased[11] |
Histopathological Findings
Histopathological examination can reveal cellular-level damage. Studies have shown that high doses of this compound can induce severe effects on the liver and kidneys.[3] Expected findings might include cellular degeneration, necrosis, and inflammatory cell infiltration in these organs.
Mechanism of Action: Signaling Pathway
This compound exerts its primary toxic effects by acting as an agonist on α2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to the observed physiological effects.
This compound-Induced α2-Adrenergic Signaling
Caption: Simplified signaling pathway of this compound via the α2-adrenergic receptor.
This activation of the inhibitory G-protein (Gi) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This cascade ultimately suppresses the release of neurotransmitters like norepinephrine, leading to the characteristic sedative and depressive effects on the central nervous system.[13]
References
- 1. Triazapentadiene (this compound) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Poisoning Treatment: Still Supportive? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reproductive and Developmental Toxicity of this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A study on immunotoxicological effects of subacute this compound exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
Amitraz Application in Controlling Varroa destructor in Honey Bees: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Amitraz is a formamidine (B1211174) acaricide widely utilized in the apiculture industry for the control of the ectoparasitic mite Varroa destructor, a significant threat to honey bee (Apis mellifera) colonies worldwide.[1] Its mechanism of action involves agonistic activity on octopamine (B1677172) receptors within the mite's central nervous system, leading to hyper-excitation, paralysis, and eventual death of the parasite.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for controlling Varroa destructor.
Quantitative Data Summary
The efficacy and lethal concentrations of this compound can vary depending on the application method, environmental conditions, and the resistance status of the local Varroa population.
Table 1: this compound Product Dosages and Application Parameters
| Product/Method | Active Ingredient Concentration | Dosage per Hive | Application Duration |
| Apivar® Strips | 500 mg this compound per strip | 2 strips per brood chamber | 6-10 weeks |
| Apiwarol® Tablets | 12.5 mg this compound per tablet | 1 tablet per fumigation | Multiple applications every 4-7 days |
| Paper Towel (Off-label) | 12.5% or 20% EC this compound | 2-3 mL of 12.5% EC mixed with 4-5 mL of cooking oil per towel | Repeated every 2 weeks for a total of 3 applications |
Table 2: Efficacy of this compound Treatments
| Treatment | Efficacy (%) | Study/Region | Notes |
| Biowar 500 (strips) | 90.6% (after 6 weeks), 94.6% (after 8 weeks) | Poland | Efficacy was lower in colonies with more brood. |
| Apivar® | <80% in resistant populations | USA | Functionally resistant populations showed reduced efficacy.[4] |
| This compound Fumigation | 40-61% | Poland | Efficacy was limited in colonies with brood.[5] |
Table 3: Lethal Concentrations (LC50) and Resistance Ratios (RR) of this compound for Varroa destructor
| Mite Population Status | LC50 | Resistance Ratio (RR) | Study/Region |
| Susceptible | 0.008 µ g/vial | - | USDA Lab, USA[4][6] |
| Susceptible | 0.1 µ g/dish | - | Argentina[7] |
| Low Resistance | - | <5-fold | USA[4][6] |
| Medium Resistance | - | 5- to 10-fold | USA[4][6] |
| High Resistance | - | >10-fold | USA[4][6] |
| Resistant | 0.526 mg/litre | 2.3-fold higher than baseline | Veracruz, Mexico[8] |
Mechanism of Action: Octopamine Receptor Signaling
This compound and its primary metabolite, DPMF, act as agonists on octopamine receptors (OARs) in Varroa mites.[3][9] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades. There are different subtypes of OARs, including α-adrenergic-like and β-adrenergic-like receptors, which are coupled to different second messenger systems. The activation of α-adrenergic-like OARs leads to an increase in intracellular calcium (Ca²⁺), while the activation of β-adrenergic-like OARs results in an increase in cyclic AMP (cAMP).[9][10] The subsequent overstimulation of the mite's nervous system leads to paralysis and death.
Caption: this compound signaling pathway in Varroa destructor.
Experimental Protocols
Protocol 1: Application of this compound via Plastic Strips (e.g., Apivar®)
Objective: To administer a slow-release formulation of this compound for long-term Varroa control.
Materials:
-
Apivar® strips (or equivalent product containing 500 mg this compound per strip)
-
Hive tool
-
Protective gloves
Procedure:
-
Determine the number of strips required based on the size of the brood chamber. The standard dosage is two strips per brood chamber.
-
Wear protective gloves when handling the strips.
-
Separate the two strips of a pair.
-
Suspend each strip between two frames inside the brood chamber, ensuring maximum contact with the bees.
-
Position the strips in the area of greatest bee activity.
-
Leave the strips in the hive for the duration specified by the manufacturer (typically 6 to 8 weeks).
-
Remove the strips at the end of the treatment period. Do not leave them in the hive for extended periods to minimize the development of resistance.
Protocol 2: Application of this compound via Fumigation (e.g., Apiwarol®)
Objective: To administer a rapid-acting fumigant formulation of this compound.
Materials:
-
Apiwarol® tablets (or equivalent product containing 12.5 mg this compound per tablet)
-
Smoker or electric fumigator
-
Hive tool
-
Protective gloves and mask
Procedure:
-
Seal any large openings in the hive, leaving the main entrance open but reduced.
-
Place one tablet on a non-flammable material or in the designated chamber of the fumigator.
-
Ignite the tablet and place it on the bottom board of the hive, or introduce the smoke from the electric fumigator through the hive entrance.
-
Close the hive entrance for approximately 20 minutes to allow the smoke to distribute throughout the colony.
-
After 20 minutes, reopen the hive entrance.
-
Repeat the treatment as recommended, typically multiple times at 4 to 7-day intervals, to target mites emerging from brood cells.[11]
Protocol 3: Efficacy Assessment using the Alcohol Wash Method
Objective: To determine the Varroa mite infestation level on adult bees before and after treatment.
Materials:
-
Wide-mouth jar with a lid containing a mesh screen (8-mesh)
-
A second wide-mouth jar to catch the liquid
-
70% isopropyl alcohol or ethanol
-
Measuring cup (1/2 cup)
-
White tray or pan
-
Funnel
Procedure:
-
Collect a sample of approximately 300 bees (about 1/2 cup) from a frame containing brood, avoiding the queen.
-
Place the bee sample into the jar with the mesh lid.
-
Pour enough 70% alcohol into the jar to completely submerge the bees.
-
Seal the jar and shake vigorously for at least 60 seconds to dislodge the mites from the bees.[12]
-
Invert the jar and shake the alcohol and dislodged mites through the mesh screen into the second jar or directly onto a white tray.
-
Rinse the bee sample with additional alcohol to ensure all mites have been collected.
-
Count the number of mites in the collected liquid.
-
Count the number of bees in the sample.
-
Calculate the infestation rate: (Number of mites / Number of bees) x 100.
-
Calculate treatment efficacy: [(Pre-treatment infestation - Post-treatment infestation) / Pre-treatment infestation] x 100.
Experimental Workflow and Logic Diagrams
Caption: General workflow for this compound treatment and efficacy evaluation.
Conclusion
This compound remains an effective tool for the management of Varroa destructor in honey bee colonies. However, the emergence of resistance necessitates careful adherence to application protocols, rotation with other acaricides, and regular monitoring of treatment efficacy.[1][13] The protocols and data presented here provide a framework for researchers and professionals to effectively and responsibly utilize this compound in the ongoing effort to protect honey bee health.
References
- 1. This compound resistance in Varroa destructor: a global overview [izsvenezie.com]
- 2. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites [escholarship.org]
- 3. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of this compound resistance and reduced treatment efficacy in the Varroa Mite, Varroa destructor, within commercial beekeeping operations | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Marker Residues in Honey from Honeybee Colonies Treated with Apiwarol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Count Mites Using the Alcohol Wash | Betterbee [betterbee.com]
- 13. Sensitivity and Resistance of Parasitic Mites (Varroa destructor, Tropilaelaps spp. and Acarapis woodi) Against this compound and this compound-Based Product Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Amitraz as a Positive Control in Acaricide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of amitraz as a positive control in acaricide efficacy and resistance studies. Standardized protocols for common bioassays are detailed to ensure reproducible and comparable results.
Introduction
This compound, a formamidine (B1211174) acaricide, is a widely recognized and utilized compound in the control of ticks and mites.[1][2] Its distinct mode of action, targeting the octopamine (B1677172) receptors in arthropods, makes it an excellent positive control in studies evaluating novel acaricidal compounds or monitoring resistance in parasite populations.[1][3] The primary mechanism of this compound involves acting as an agonist on these receptors, leading to hyperexcitation, paralysis, and eventual death of the ectoparasite.[2] This action is selective for invertebrates as octopamine is not a major neurotransmitter in mammals.[1][2]
The development of resistance to this compound has been documented in various tick species, necessitating its inclusion as a control to accurately assess the efficacy of new treatments and to monitor the susceptibility of local acarid populations.[4][5][6]
Data Presentation: this compound Efficacy and Resistance
The following tables summarize key quantitative data for this compound across different bioassays and tick species, highlighting the variation between susceptible and resistant strains.
Table 1: Larval Packet Test (LPT) - Lethal Concentrations (LC) of this compound
| Tick Species | Strain | LC50 (µg/mL) | Resistance Ratio (RR) | Reference |
| Rhipicephalus (Boophilus) microplus | Mozo (Susceptible) | 2.9 | - | [7] |
| Rhipicephalus (Boophilus) microplus | Field Strain 1 | 269.5 | 92.9 | [7] |
| Rhipicephalus (Boophilus) microplus | Field Strain 2 | 9993.8 | 3445.8 | [7] |
| Rhipicephalus sanguineus | Panamanian Strain | - | 7.3 | [8] |
| Boophilus microplus | Brazilian Strain | - | 26.3 | [8] |
Table 2: Adult Immersion Test (AIT) - Efficacy and Lethal Concentrations (LC) of this compound
| Tick Species | Strain/Isolate | This compound Concentration (ppm) | Efficacy / Mortality (%) | LC50 (ppm) | LC95 (ppm) | Reference |
| Rhipicephalus (Boophilus) microplus | IVRI-I (Susceptible) | 487.7 (MEC) | - | - | - | [1] |
| Rhipicephalus (Boophilus) microplus | Field Isolate (Level II Resistance) | 125 - 1000 | - | - | 3098.2 | [9] |
| Rhipicephalus sanguineus | Susceptible Isolate | - | - | 2.353 | - | [10] |
| Rhipicephalus sanguineus | Resistant Isolate (Level II) | 10 - 1000 | - | 11.67 - 33.94 | - | [10] |
| Rhipicephalus sanguineus | Resistant Isolate (Level III) | 10 - 1000 | - | 68.29 | - | [10] |
| Rhipicephalus sanguineus | Resistant Isolate (Level IV) | 10 - 1000 | - | 274.8 | - | [10] |
| Amblyomma variegatum | Field Strain | - | 57.5 (Antiparasitic Efficacy) | - | - | [11] |
| Rhipicephalus (Boophilus) microplus | Field Population | - | 90.5 | - | - | [5] |
Table 3: Discriminating Doses of this compound for Resistance Monitoring
| Tick Species | Bioassay | Discriminating Dose | Reference |
| Rhipicephalus (Boophilus) microplus | Adult Immersion Test | 975.4 ppm | [1] |
| Rhipicephalus sanguineus s.l. | Larval Immersion Test | 4 ppm (0.0004%) | [2] |
| Boophilus microplus | Modified Larval Packet Test | 0.03% | [8] |
Experimental Protocols
Protocol 1: Larval Packet Test (LPT) - Modified
This protocol is adapted from methodologies used to assess the susceptibility of tick larvae to this compound.[8][12]
1. Materials:
- Technical grade or formulated this compound
- Trichloroethylene and olive oil (2:1 ratio) or Dimethyl sulfoxide (B87167) (DMSO) as solvent
- Whatman No. 1 filter paper or nylon fabric[8]
- Glass petri dishes
- Pipettes
- 14-21 day old tick larvae
- Incubator (27°C, 80-90% relative humidity)
- Stereomicroscope
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in the chosen solvent. b. Perform serial dilutions to obtain a range of concentrations to be tested. Concentrations should bracket the expected LC50 values for both susceptible and potentially resistant populations. c. A control packet should be prepared using only the solvent.
3. Test Procedure: a. Cut filter paper or nylon fabric into 7.5 cm x 8.5 cm pieces. b. Apply 0.7 mL of each this compound dilution or the solvent control evenly to a piece of filter paper. c. Allow the solvent to evaporate completely in a fume hood. d. Fold the treated paper in half and seal the sides with clips to form a packet. e. Introduce approximately 100 tick larvae into each packet and seal the top. f. Place the packets in an incubator at 27°C and 80-90% relative humidity for 24 hours.
4. Data Collection and Analysis: a. After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile or only show movement of appendages are considered dead.[7] b. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. c. Determine the LC50 and LC95 values using probit analysis. d. The Resistance Ratio (RR) can be calculated by dividing the LC50 of the field strain by the LC50 of a known susceptible reference strain.
Protocol 2: Adult Immersion Test (AIT)
This protocol is a standard method for evaluating acaricide efficacy on adult ticks.[9][10][11]
1. Materials:
- Technical grade or formulated this compound
- Methanol or distilled water for dilution[10][11]
- Glass vials or petri dishes
- Filter paper
- Engorged adult female ticks (collected from host animals)
- Incubator (28 ± 1°C, 85 ± 5% RH)[9]
- Analytical balance
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound. Technical grade this compound can be dissolved in methanol.[10] Commercial formulations can be diluted in distilled water as per the manufacturer's recommendations.[5] b. Prepare a series of dilutions. For resistance monitoring, concentrations ranging from 125 to 1000 ppm are often used.[9] c. A control group should be immersed in the solvent or distilled water only.
3. Test Procedure: a. Select healthy, fully engorged female ticks of a uniform size. b. Weigh the ticks individually or in groups. c. Immerse groups of 10 ticks in each this compound dilution for a specified time (e.g., 2 minutes or 5 minutes).[5][9] d. After immersion, remove the ticks and dry them on filter paper. e. Place the treated ticks in individual or grouped containers and maintain them in an incubator at 28 ± 1°C and 85 ± 5% RH for oviposition.[9]
4. Data Collection and Analysis: a. Monitor the ticks for mortality for up to 14 days post-treatment. Ticks that do not lay eggs may be considered dead.[9] b. Collect and weigh the egg mass from each female or group. c. Calculate the following parameters:
- Percent Mortality: (Number of dead ticks / Total number of ticks) x 100
- Reproductive Index (RI): Egg mass weight / Engorged female weight
- Inhibition of Oviposition (%): [(RI of control - RI of treated) / RI of control] x 100 d. Analyze the dose-response data to determine LC50 and LC95 values.
Mandatory Visualizations
Caption: Experimental workflow for acaricide testing using this compound as a positive control.
Caption: Simplified signaling pathway of this compound in acarids.
References
- 1. Determination of discriminating dose and evaluation of this compound resistance status in different field isolates of Rhipicephalus (Boophilus) microplus in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of a Discriminant Dose to Identify Resistance to this compound in Rhipicephalus sanguineus s.l. (Acari: Ixodidae) from Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Modification of the food and agriculture organization larval packet test to measure this compound-susceptibility against ixodidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of this compound resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jvas.in [jvas.in]
- 11. Acaricidal efficacy evaluation of this compound and diazinon against Amblyomma variegatum tick species in Waghimra zone, northern Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. coatis.rita-dom.fr [coatis.rita-dom.fr]
Application of Amitraz for the Treatment of Demodicosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the use of amitraz for treating demodicosis, primarily focusing on the canine model (Canis lupus familiaris), which is the most common animal model for this parasitic skin disease caused by Demodex mites.
Application Notes
Mechanism of Action
This compound is a formamidine (B1211174) acaricide that functions as a non-systemic insecticide and miticide.[1] Its primary mechanism of action involves its activity as an agonist on octopamine (B1677172) receptors within the central nervous system of arthropods like mites and ticks.[1][2] Octopamine is a key neurotransmitter in arthropods, analogous to noradrenaline in mammals.[2] The binding of this compound to these receptors disrupts normal nerve impulse transmission, leading to overexcitation, paralysis, and ultimately the death of the mite.[1][3] Additionally, this compound exhibits alpha-2 adrenergic agonist activity and can inhibit monoamine oxidases, which contributes to its miticidal effect.[1][3][4][5] This targeted action on pathways prevalent in arthropods but not dominant in mammals provides a degree of selective toxicity.[2]
Indications and Efficacy
This compound is primarily indicated for the treatment of generalized canine demodicosis caused by Demodex canis.[6][7] It is effective against all life stages of the mite.[1] While localized demodicosis often resolves spontaneously, this compound may be used in persistent cases.[6][8] The efficacy of this compound treatment is highly dependent on the concentration, frequency of application, and duration of the treatment course.[6][9] Studies have reported cure rates for generalized demodicosis ranging from 80% to over 90% with consistent and correctly applied protocols.[10][11] In cases refractory to weekly or bi-weekly treatments, daily application of a lower concentration solution has shown to be effective.[10][12][13]
Contraindications and Precautions
-
Species: this compound is toxic to cats and rabbits at certain doses and should be used with extreme caution, if at all, in these species.[7] It is not approved for use in cats.[14]
-
Breed: Caution is advised for Collie-type breeds and Old English Sheepdogs, which may be more susceptible to adverse effects.[9]
-
Age and Health Status: this compound should not be used on puppies under four months of age.[7][15] It should be used cautiously in small-breed, geriatric, sick, or debilitated dogs, for whom a reduced dose may be considered.[7][15]
-
Concurrent Medications: this compound should not be used with drugs that suppress the immune system (e.g., corticosteroids) or with antidepressants like MAO inhibitors or tricyclic antidepressants (e.g., selegiline, clomipramine).[7]
-
Human Safety: Handlers should wear protective gloves during application and ensure adequate ventilation.[7][11] Contact with the treated animal should be avoided until the coat is completely dry.[11]
Adverse Effects and Management
The most common side effect of topical this compound treatment is transient sedation, which may last for 12 to 24 hours.[7][9] Other potential adverse effects are related to its alpha-2 adrenergic agonist activity and include:
These effects are generally dose-dependent.[9] In case of significant toxicity, the alpha-2 adrenergic antagonist yohimbine (B192690) (0.1 mg/kg IV) or atipamezole (B1667673) can be used as an antidote to reverse the CNS-depressant and bradycardic effects.[9][16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound for canine demodicosis.
Table 1: this compound Treatment Protocols and Efficacy in Canine Demodicosis
| Animal Model | This compound Concentration | Application Frequency | Duration of Treatment | Efficacy / Cure Rate | Reference(s) |
| Dog | 250 ppm (0.025%) | Every 14 days | Until clinical resolution | ~99% (localized & generalized) | [17] |
| Dog | 250 - 750 ppm (0.025% - 0.075%) | Weekly | Until 2 negative scrapings (at least 2 weeks apart) | >90% (generalized) | [11] |
| Dog | 500 ppm (0.05%) | Weekly | 5 to 7 weeks | Good clinical & parasitological recovery | [18] |
| Dog | 600 ppm (0.06%) | Once to twice weekly | Until 4 weeks after 2nd negative scraping | High response rate | [9] |
| Dog | 1250 ppm (0.125%) | Daily (half-body) | 4 weeks to 5 months | 73% in refractory cases | [12][13] |
| Dog | 1250 ppm (0.125%) | Daily (half-body) | 3 weeks to 9 months | 80% in refractory cases (including re-treatment) | [10] |
| Dog | 1.25% (12,500 ppm) | Weekly | Median of 3 treatments | 100% (8 cases, with antidote) | [16] |
Table 2: Reported Adverse Effects of this compound in Dogs
| Adverse Effect | Description | Management / Antidote | Reference(s) |
| Common | |||
| Sedation / Lethargy | Drowsiness, depression, lasting 12-24 hours post-application. | Monitor; usually self-resolving. Contact veterinarian if severe or prolonged (>72 hrs). | [7][9][14][15] |
| Ataxia | Incoordination, difficulty walking. | Supportive care. | [9][14] |
| Bradycardia | Slow heart rate. | Yohimbine (0.1 mg/kg IV), Atipamezole. | [9][14] |
| Less Common | |||
| Hypothermia | Low body temperature. | Temperature regulation, supportive care. | [9][15] |
| Vomiting / Diarrhea | Gastrointestinal upset. | Supportive care. | [7][9][15] |
| Hyperglycemia | Temporary high blood sugar. | Monitor, especially in diabetic patients. | [9][14] |
| Skin Irritation | Redness, swelling, or itchiness at the application site. | Discontinue use if severe. | [7] |
| Rare | |||
| Seizures | Neurological event. | Immediate veterinary intervention. | [7] |
Detailed Experimental Protocols
Protocol 1: Diagnosis of Demodicosis via Deep Skin Scraping
-
Site Selection: Identify several affected areas of skin, preferably with erythema, hair loss, or follicular papules.[11]
-
Preparation: Apply a drop of mineral oil to a sterile scalpel blade (e.g., #10) and to the selected skin lesion.
-
Sample Collection: Firmly squeeze the selected area of skin to extrude mites from the hair follicles.[9][11] While maintaining pressure, scrape the skin in the direction of hair growth until capillary oozing is observed. This ensures a sufficient depth to collect follicular mites.
-
Microscopy: Transfer the collected debris and oil from the blade to a glass microscope slide. Apply a coverslip.
-
Evaluation: Examine the entire slide under low power (10x objective) to identify and count all life stages of Demodex mites (adults, larvae, nymphs, and eggs).[6] The presence of more than one mite is typically considered clinically relevant.[19]
Protocol 2: Administration of this compound Topical Rinse/Dip
-
Animal Preparation: For medium to long-haired dogs, clip the entire coat to ensure the solution makes direct contact with the skin.[9][11]
-
Pre-treatment Wash: Bathe the dog with a benzoyl peroxide shampoo.[11][20] This acts as a follicular flushing agent, helping to remove crusts, debris, and bacteria, thereby facilitating the penetration of this compound into the hair follicles.[20] Rinse thoroughly and allow the dog to dry completely.[21]
-
Solution Preparation: Prepare the this compound solution fresh for each application according to the desired concentration (e.g., 250-600 ppm).[9][11][21]
-
Personnel Safety: The administrator must wear protective rubber gloves and ensure the area is well-ventilated.[7][15]
-
Application: Apply the solution as a dip or rinse to the entire body of the dog, using a sponge to work it into the coat and skin, ensuring all affected areas are saturated.[8] Protect the dog's eyes by applying a sterile ophthalmic ointment prior to the dip.[7]
-
Post-application: Do not rinse the solution off. Allow the dog to air dry or use a dryer on a cool setting.[11][22] Prevent the animal from getting wet between treatments.[9]
Protocol 3: Monitoring Treatment Efficacy and Safety
-
Parasitological Monitoring: Perform deep skin scrapings from previously affected sites every 2-4 weeks to monitor the reduction in mite numbers (including immature forms).[6][9]
-
Clinical Monitoring: Assess the resolution of clinical signs such as alopecia, erythema, and pyoderma at each recheck.
-
Definition of Cure: Treatment should continue until two consecutive negative skin scrapings are obtained 2 to 4 weeks apart.[6][9] To minimize the risk of relapse, it is recommended to continue miticidal therapy for at least one month after the second negative scraping.[7][11]
-
Safety Monitoring: After each application, monitor the animal for adverse effects, particularly sedation, for the first 24 hours.[9] Owners should be instructed on the signs of toxicity.
-
Post-Treatment Follow-up: Monitor the animal for 12 months after treatment cessation to detect any potential relapse.[6]
Visualizations
Caption: Experimental workflow for treating canine demodicosis with this compound.
Caption: Simplified mechanism of action of this compound on Demodex mites.
Caption: Key factors influencing the outcome of demodicosis treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. In vitro toxicity of combination of this compound and carvacrol on Demodex canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound plus Metaflumizone for the treatment of canine demodicosis associated with Malassezia pachydermatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. journals.co.za [journals.co.za]
- 9. Demodicosis--A Frequent Problem in the Dog - WSAVA2008 - VIN [vin.com]
- 10. Efficacy of daily this compound on generalised demodicosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Efficacy of daily this compound therapy for refractory, generalized demodicosis in dogs: two independent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jaaha [jaaha.kglmeridian.com]
- 14. vetlexicon.com [vetlexicon.com]
- 15. petscare.com [petscare.com]
- 16. Efficacy of 1.25% this compound solution in the treatment of generalized demodicosis (eight cases) and sarcoptic mange (five cases) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical evaluation of this compound as a treatment for canine demodicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. wavd.org [wavd.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. brouwer.com.ar [brouwer.com.ar]
- 22. The use of this compound (N1-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)imino)-methyl]-N-methylmethanimidamide) in demodecosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Amitraz in Tick-Infestation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of amitraz, a formamidine (B1211174) acaricide, in the study and control of tick infestations. This document includes detailed protocols for both in vivo and in vitro studies, quantitative efficacy data, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action of this compound
This compound functions as a non-systemic acaricide and insecticide.[1] Its primary mode of action is centered on its activity as an agonist for octopamine (B1677172) receptors within the tick's central nervous system.[2][3][4] Octopamine, a neurotransmitter in arthropods analogous to noradrenaline in mammals, regulates key physiological processes.[2] By binding to and activating these receptors, this compound disrupts normal nerve function, leading to overexcitation, loss of coordination, cessation of feeding, detachment from the host, paralysis, and ultimately, death.[1][2][5] This targeted action on a pathway dominant in arthropods but not mammals provides a degree of selective toxicity.[2]
The activation of octopamine receptors can trigger changes in intracellular second messengers, such as cyclic AMP (cAMP), which further disrupts cellular signaling pathways.[3]
Caption: Signaling pathway of this compound's mode of action in ticks.
Experimental Protocols
In Vivo Efficacy Studies (Cattle Model)
This protocol outlines a typical field study to evaluate the efficacy of this compound applied as a spray for controlling tick infestations on cattle.[6][7][8][9]
Objective: To determine the therapeutic efficacy and residual activity of an this compound formulation against natural tick infestations on cattle.
Materials:
-
This compound formulation (e.g., 12.5% emulsifiable concentrate).[9][10]
-
Water for dilution.
-
Personal Protective Equipment (PPE).
-
Animal restraints.
-
Tick counting and identification tools.
Protocol:
-
Animal Selection: Select a cohort of cattle (e.g., 8-16 animals) of similar age and breed with heavy, natural tick infestations.[6][7][8]
-
Acclimatization & Baseline: Allow animals to acclimatize. Two days before treatment, restrain each animal and perform a baseline tick count. Identify tick species and developmental stages present.
-
Group Allocation: Randomly divide the animals into two groups:
-
This compound Preparation: Prepare the this compound spray wash according to the manufacturer’s recommended dilution (e.g., 250 ppm).[13]
-
Application: On Day 0, thoroughly spray each animal in the treatment group, ensuring complete coverage of the body.
-
Tick Counts: Perform tick counts on all animals in both groups at regular intervals post-treatment (e.g., Day 3, 7, 14, 21, 28, and 35).[9]
-
Efficacy Calculation: Calculate the percentage of control at each interval using the formula: % Control = [(Mean ticks on control group - Mean ticks on treated group) / Mean ticks on control group] x 100
-
Data Analysis: Analyze the data for significant differences between the treated and control groups. Note the time to 100% control and the duration of residual protection (time until re-infestation occurs).[6][7][8]
Caption: Workflow for a typical in vivo this compound efficacy study.
In Vitro Bioassay: Adult Immersion Test (AIT)
The AIT is used to assess the susceptibility of adult female ticks to acaricides and to evaluate effects on mortality and reproduction (oviposition).[14]
Objective: To determine the dose-response of adult engorged female ticks to various concentrations of this compound.
Materials:
-
Technical grade this compound.
-
Solvent (e.g., methanol (B129727) or DMSO).[14][15]
-
Distilled water and surfactant (e.g., Triton X-100).
-
Engorged adult female ticks (e.g., Rhipicephalus microplus).
-
Petri dishes or glass vials, filter paper.
-
Incubator set to ~28°C and >80% relative humidity.[14]
Protocol:
-
Tick Collection: Collect fully engorged female ticks from a host animal or laboratory colony. Use ticks of a uniform size and weight.
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of serial dilutions (e.g., 125, 250, 500, 750, 1000 ppm) in distilled water containing a surfactant.[14] A control solution should contain only distilled water and surfactant.
-
Immersion: Place groups of pre-weighed ticks (e.g., 10 ticks per replicate) into each concentration. Immerse the ticks completely for a standardized time (e.g., 2 minutes).[14]
-
Drying & Incubation: After immersion, remove the ticks, dry them gently on filter paper, and place them into individual labeled petri dishes or vials.
-
Incubation: Place the containers in an incubator (28°C, >80% RH) for 14-21 days.[14][16]
-
Data Collection:
-
Mortality: Record the number of dead ticks. Ticks that do not oviposit after 14 days are considered dead.[14]
-
Oviposition: After the incubation period, collect and weigh the egg mass laid by each surviving female.
-
-
Analysis:
-
Calculate the percentage mortality for each concentration.
-
Calculate the Index of Oviposition (IO) and Reproductive Index (RI) if required.[14]
-
Determine the LC50 and LC99 values through probit analysis.
-
Caption: Workflow for an in vitro Adult Immersion Test (AIT).
Quantitative Efficacy Data
The efficacy of this compound varies by tick species, life stage, application method, and the resistance status of the tick population.
Table 1: In Vivo Efficacy of this compound on Ruminants
| Host | Tick Species | This compound Formulation/Application | Key Efficacy Results | Reference(s) |
| Cattle | R. appendiculatus, A. variegatum, B. decoloratus | Spraying (Taktic EC), Dipping (Taktic TR) | Ticks detached within 30 min to 8 hours. >50% of detached females failed to lay eggs; remainder had 0-2% hatch rate (vs. 90-98% in controls). Re-infestation reduced to zero by 9th weekly dip. | [17][18] |
| Cattle | Mixed species (B. decoloratus predominant) | 12.5% Spray | 100% tick control achieved by Day 3, maintained for 18 additional days. Residual protection from re-infestation for 21 days. | [6][7][8][9][19] |
| Cattle | Mixed species | 12.5% Spray | 100% tick control by Day 5, maintained for 28 days. | [10] |
| Camels | R. pulchellus, H. dromedarii | Manual Spray | 99.1% efficacy 72 hours post-treatment, significantly superior to diazinon (B1670403) (85.2%). | [20][21] |
Table 2: In Vitro Susceptibility and Efficacy of this compound
| Test Method | Tick Species | Susceptibility / Efficacy Results | Reference(s) |
| Packet Test | R. appendiculatus | LC50: 0.001% - 0.03%LC99: 0.01% - 0.07% | [17][18] |
| Packet Test | A. variegatum | LC50: 0.001% - 0.03%LC99: 0.01% - 0.07% | [17][18] |
| Packet Test | B. decoloratus | LC50: 0.001% - 0.03%LC99: 0.01% - 0.07% | [17][18] |
| AIT | R. (B.) microplus (Resistant) | 30% mortality at field concentration (250 ppm); 80% mortality at 1000 ppm. | [14] |
| AIT | R. decoloratus | 81.76% mean oviposition inhibition at recommended field concentration. | [16] |
| AIT | R. pulchellus | 84.03% mean oviposition inhibition at recommended field concentration. | [16] |
This compound Resistance
The repeated and widespread use of this compound has led to the development of resistance in several tick species, including Rhipicephalus microplus, R. decoloratus, and R. appendiculatus.[22][23] Resistance is a significant challenge in tick control programs. Several mechanisms have been proposed, though none have been definitively confirmed as the sole cause in all field populations.[22][23]
Proposed Mechanisms of Resistance:
-
Target Site Insensitivity: Genetic mutations in the genes coding for octopamine receptors (such as the beta-adrenergic octopamine receptor, BAOR, and the octopamine/tyramine receptor, OCT/Tyr) may reduce the binding affinity of this compound, rendering it less effective.[22][23][24]
-
Metabolic Detoxification: Increased expression or activity of detoxifying enzymes, such as monoamine oxidases (MAOs), may metabolize this compound into inactive compounds before it can reach its target site.[22][23]
-
Enhanced Transport: Overexpression of transporter proteins, like ATP-binding cassette (ABC) transporters, could actively pump this compound out of the tick's cells, preventing it from accumulating at the target site.[22][23][24]
Caption: Logical relationship of proposed this compound resistance mechanisms.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. What is this compound Used For? - Ageruo [m.ageruo.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo evaluation of this compound against ticks under field conditions in Ethiopia : research communication | Mekonnen | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]
- 8. In vivo evaluation of this compound against ticks under field conditions in Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.unza.zm [dspace.unza.zm]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. This compound: a tick and flea repellent and tick detachment drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of this compound resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. oaji.net [oaji.net]
- 17. The efficacy of this compound against cattle ticks in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. In vivo evaluation of this compound against ticks under field conditions in Ethiopia : research communication | Mekonnen | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Molecular biology of this compound resistance in cattle ticks of the genus Rhipicephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. storage.imrpress.com [storage.imrpress.com]
- 24. Differentially expressed genes in response to this compound treatment suggests a proposed model of resistance to this compound in R. decoloratus ticks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming amitraz insolubility in aqueous solutions for lab use
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for working with amitraz, a compound known for its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water or aqueous buffers?
This compound is a lipophilic (fat-soluble) organic compound with a chemical structure that makes it inherently insoluble in water.[1][2][3] It lacks the necessary polar groups to interact favorably with water molecules. Its stability is also pH-dependent; it is unstable in acidic conditions and hydrolyzes, further complicating its use in aqueous solutions.[3][4]
Q2: What is the best solvent to prepare a stock solution of this compound?
Organic solvents are required to dissolve this compound effectively. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are highly effective choices for creating concentrated stock solutions.[5] Ethanol can also be used, but it dissolves less this compound compared to DMF and DMSO.[5]
Q3: Can I store this compound after it has been diluted in an aqueous solution?
It is strongly recommended not to store aqueous solutions of this compound for more than one day.[5] this compound is unstable and degrades via hydrolysis in aqueous environments.[4] For consistent experimental results, always prepare fresh working solutions from your concentrated stock solution immediately before use.
Q4: What is the primary mechanism of action for this compound?
This compound functions primarily as an agonist of octopamine (B1677172) receptors in the nervous systems of invertebrates like insects and mites.[1][6] This interaction disrupts normal nerve signaling, leading to hyperexcitation, paralysis, and eventual death of the target pest.[1][3] Its active metabolite, DPMF, is a potent activator of these receptors.[7]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents. Using an appropriate organic solvent to first create a concentrated stock is the key to achieving a usable final concentration in your aqueous experimental medium.
| Solvent | Solubility (approx.) | Reference |
| Water | < 1 mg/L (< 0.001 mg/mL) | [2][8] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | [5] |
| Ethanol | ~ 2 mg/mL | [5] |
| Acetone | > 300 g/L (> 300 mg/mL) | [2] |
| Xylene | > 300 g/L (> 300 mg/mL) | [2] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~ 0.33 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound using an organic solvent.
Materials:
-
This compound (crystalline solid)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of solid this compound in a sterile tube.
-
Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., for a 20 mg/mL stock in DMSO, add 1 mL of DMSO to 20 mg of this compound).
-
Purge the tube with an inert gas to displace oxygen, which can degrade the compound over time.[5]
-
Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.[5]
Protocol 2: Preparing a Working Solution in Aqueous Media
This protocol details the critical step of diluting the concentrated organic stock into your final aqueous solution (e.g., cell culture medium or buffer) to minimize precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous experimental medium (e.g., PBS, cell culture media)
-
Sterile conical tube or flask
Procedure:
-
Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm your experimental medium to 37°C. Adding a cold stock solution to cold media can decrease solubility.[9]
-
Crucial Step: To prevent "solvent shock" and precipitation, add the this compound stock solution dropwise to the pre-warmed medium while vigorously vortexing or stirring the medium.[9] This rapid dispersal avoids localized high concentrations of the organic solvent.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid cytotoxicity.[9]
-
Visually inspect the final working solution for any signs of cloudiness or precipitation. The solution should be clear.
-
Use the freshly prepared working solution immediately for your experiments. Do not store.[5]
Troubleshooting Guide
Issue 1: My this compound precipitated immediately after I added the stock solution to my cell culture medium.
-
Cause: "Solvent Shock." This happens when a concentrated organic stock is diluted too quickly into an aqueous solution, causing the compound to crash out.[10]
-
Solution: Follow Protocol 2 carefully. Add the stock solution slowly and directly into the vortex of your pre-warmed medium to ensure rapid and even dispersal.[9] A serial dilution, where you first dilute the stock into a smaller volume of medium before adding it to the final volume, can also help.[9]
Issue 2: My working solution was clear at first, but became cloudy or formed a precipitate over time.
-
Cause: Instability and Hydrolysis. this compound is not stable in aqueous solutions and will degrade over time.[4] This is especially true in acidic conditions.[3]
-
Solution: Always prepare your aqueous working solution immediately before your experiment. It is not recommended to store this compound in aqueous buffers for more than a day.[5]
Issue 3: I see particles in my culture flask, but I'm not sure if it's the compound or contamination.
-
Cause: The particles could be precipitated this compound, microbial contamination (bacteria, yeast), or precipitated salts from the medium itself.[11]
-
Solution: Examine a sample under a microscope. Precipitated compounds often appear as sharp, crystalline structures, whereas bacteria will be small and potentially motile, and yeast will show budding.[10] If contamination is ruled out, the issue is likely compound precipitation. Discard the solution and prepare it again using the correct technique.
Visualizations
Experimental Workflow
This diagram outlines the logical steps for successfully preparing an this compound working solution for laboratory experiments.
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This diagram illustrates the primary mechanism of action for this compound as an octopamine receptor agonist in invertebrates.
Caption: Simplified signaling pathway for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Acaricide this compound 12.5%EC 20%EC CAS 33089-61-1 - this compound and Acaricide [chemsales.en.made-in-china.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pomais.com [pomais.com]
- 7. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 502. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Managing Amitraz Degradation in Long-Term Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with amitraz degradation during long-term sample storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern for long-term sample storage?
This compound is a formamidine (B1211174) pesticide and acaricide used in veterinary medicine and agriculture. Its chemical instability, particularly its susceptibility to hydrolysis, is a significant concern during long-term storage of experimental samples. Degradation can lead to a decrease in the concentration of the parent compound and an increase in its degradation products, potentially compromising the accuracy and reliability of analytical results.[1][2][3][4][5]
Q2: What are the main degradation products of this compound?
This compound degrades into several products, with the specific pathway influenced by factors like pH and the sample matrix. The primary degradation products include:
In some biological systems, further metabolism can lead to conjugates of 3-methyl-4-amino-benzoic acid.[10]
Q3: What are the key factors that accelerate this compound degradation in stored samples?
Several factors can significantly influence the rate of this compound degradation:
-
pH: this compound is highly susceptible to hydrolysis, especially in acidic conditions (pH < 7).[1][2][4] It is most stable in neutral to slightly alkaline conditions.[3][11]
-
Temperature: Higher temperatures accelerate the degradation process.[3][12][13][14][15]
-
Solvent/Matrix: The composition of the sample matrix and the solvents used for extraction and storage play a crucial role. This compound is unstable in methanol (B129727) but more stable in acetonitrile (B52724).[4] The presence of water will promote hydrolysis.[3][16]
-
Light: Exposure to UV light can contribute to the degradation of this compound.[5][17]
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of this compound in my stored samples.
-
Possible Cause 1: Sample Storage Conditions.
-
Question: How were your samples stored (temperature, light exposure)?
-
Troubleshooting: this compound should be stored at room temperature in its original, tightly sealed container, protected from light and heat sources.[17][18][19][20] For long-term stability, freezing (-20°C or lower) is recommended, especially for biological matrices. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: pH of the Sample or Extraction Solvent.
-
Question: What is the pH of your sample matrix or the solvents used during processing?
-
Troubleshooting: this compound degrades rapidly in acidic conditions.[1][2] If possible, adjust the pH of your samples to a neutral or slightly alkaline range (pH 7-9) before storage. Use neutral solvents like acetonitrile for extraction and reconstitution instead of protic solvents like methanol.[4]
-
-
Possible Cause 3: Hydrolysis during Sample Preparation.
-
Question: Does your sample preparation involve aqueous solutions or heating steps?
-
Troubleshooting: Minimize the time samples are in aqueous solutions. If heating is necessary, use the lowest possible temperature and shortest duration.[12][13] Consider performing extraction and analysis as quickly as possible after sample collection.
-
Problem: I am detecting significant peaks for this compound degradation products in my chromatograms.
-
Possible Cause 1: Inherent Sample Degradation.
-
Question: Were the samples fresh or had they been stored for a period before analysis?
-
Troubleshooting: The presence of degradation products can indicate the initial state of the sample, especially in aged samples or those from biological systems where metabolism has occurred.[6][7][10] It is crucial to establish a baseline for fresh samples.
-
-
Possible Cause 2: Degradation During Analytical Workflow.
-
Question: Are there any steps in your analytical method that could be causing degradation (e.g., acidic mobile phase, high temperature in the GC inlet)?
-
Troubleshooting: Optimize your analytical method to be as mild as possible. For HPLC, use a mobile phase with a neutral or slightly alkaline pH if compatible with your column and detection method. For GC, ensure the inlet temperature is not excessively high. The use of LC-MS/MS is often preferred for its sensitivity and ability to use milder conditions.[21][22][23]
-
Data Summary
Table 1: Factors Influencing this compound Degradation Rate
| Factor | Condition | Effect on Degradation Rate | Reference |
| pH | Acidic (pH < 7) | Increased | [1][2][4] |
| Neutral to Slightly Alkaline (pH 7-9) | Decreased (most stable) | [3][11] | |
| Alkaline (pH > 10) | Slightly Increased | [3] | |
| Temperature | Increased Temperature | Increased | [3][12][13][14][15] |
| Solvent | Water | Increased (Hydrolysis) | [3][16] |
| Methanol | Increased | [4] | |
| Acetonitrile | Decreased (more stable) | [4] | |
| Dimethyl Sulfoxide (DMSO) | Decreased | [3] | |
| Light | UV Exposure | Increased | [5] |
Table 2: Half-life of this compound under Different pH Conditions (in 25% Acetonitrile/Water)
| pH | Half-life (t½) in hours | Reference |
| 3.24 | 0.4 | [4] |
| 4.15 | 3.1 | [4] |
| 5.09 | 8.6 | [4] |
| 7.02 | 59 | [4] |
| 9.12 | 112 | [4] |
Experimental Protocols
Protocol 1: Recommended Sample Storage Procedure
-
Sample Collection: Collect samples (e.g., plasma, tissue, honey) and process them as quickly as possible to minimize initial degradation.
-
pH Adjustment (if applicable): For aqueous samples, measure the pH. If acidic, adjust to a pH between 7.0 and 8.0 using a suitable buffer (e.g., phosphate (B84403) buffer) if this does not interfere with downstream analysis.
-
Aliquotting: Aliquot samples into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Storage Temperature: For short-term storage (up to 24 hours), refrigerate at 2-8°C. For long-term storage, freeze samples at -20°C or, ideally, at -80°C.
-
Container: Use tightly sealed, inert containers (e.g., glass or polypropylene) to prevent solvent evaporation and contamination.[19][20]
-
Labeling: Clearly label each aliquot with sample ID, date, and storage conditions.
Protocol 2: Extraction of this compound and its Metabolites for LC-MS/MS Analysis
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
Sample Preparation:
-
Homogenize solid samples (e.g., tissue) in a suitable buffer.
-
Thaw frozen liquid samples at room temperature.
-
-
Extraction:
-
To 1 mL of the sample, add 2 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins and extract the analytes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Clean-up (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required. C18 cartridges are commonly used.[8]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound and its metabolites with a suitable solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
-
Analysis:
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Recommended workflow for sample storage.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of this compound hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scialert.net [scialert.net]
- 6. The Evolution of this compound and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of this compound and its metabolite residue in food animal tissues by gas chromatography-electron capture detector and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 502. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | VCA Animal Hospitals [vcahospitals.com]
- 18. merck.com [merck.com]
- 19. pomais.com [pomais.com]
- 20. pomais.com [pomais.com]
- 21. Determination of this compound and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Determination of this compound and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Amitraz Crystallization in Solvent-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of amitraz crystallization in solvent-based assays. By offering detailed experimental protocols, quantitative data, and visual guides, this resource aims to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
Crystallization of this compound during solvent-based assays is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound solution is forming crystals. What are the initial troubleshooting steps?
Answer:
When you observe crystallization, a step-by-step investigation can help pinpoint the cause.
-
Visual Inspection: Carefully examine your stock solution, intermediate dilutions, and final assay plate. Note where the crystallization is occurring (e.g., in the stock vial, upon dilution in aqueous media, or over time in the incubator).
-
Solvent Check: Verify the type and grade of the solvent used. Ensure it is anhydrous, as water contamination can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Concentration Review: Double-check your calculations to confirm that the final concentration of this compound in the assay does not exceed its solubility limit in the final solvent composition.
-
Temperature Assessment: Consider the temperature at which you are preparing and storing your solutions. A decrease in temperature can lead to supersaturation and subsequent crystallization.
Question: How can I prevent this compound from precipitating when I dilute my DMSO stock solution into an aqueous assay buffer (e.g., cell culture media)?
Answer:
This phenomenon, often called "solvent shock," is a frequent cause of precipitation for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, while ensuring this compound remains in solution. Run a vehicle control to account for any solvent effects on your assay.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Pre-warm the Diluent: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can increase its solubility.
-
Rapid Mixing: Add the this compound stock solution to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform dispersion, avoiding localized high concentrations.
-
Use of Co-solvents: For particularly challenging situations, consider preparing your stock solution in a mixture of solvents (e.g., DMSO and ethanol) which may improve solubility upon aqueous dilution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended due to their higher solvating capacity for this compound. Ethanol (B145695) can also be used, but the solubility of this compound in ethanol is lower.[1]
Q2: What is the solubility of this compound in common organic solvents?
A2: The approximate solubility of this compound in common organic solvents is summarized in the table below. Please note that these values can be affected by temperature, purity of the compound, and the presence of water.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30[1] |
| Dimethyl Sulfoxide (DMSO) | ~20[1] |
| Ethanol | ~2[1] |
Q3: My this compound solution appears cloudy or has a visible precipitate after a freeze-thaw cycle. What should I do?
A3: Cloudiness or precipitation after a freeze-thaw cycle suggests that the compound has come out of solution at a lower temperature. Before use, it is crucial to ensure the compound is fully redissolved. Gentle warming of the stock solution to 37°C and vortexing can help redissolve the precipitate. To minimize this issue, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can the pH of my assay buffer affect this compound solubility and stability?
A4: Yes, the pH of the aqueous solution can significantly impact the stability of this compound. This compound is known to be unstable under acidic conditions and undergoes hydrolysis, which is also influenced by temperature.[2] It is advisable to maintain a neutral to slightly alkaline pH for your assay buffer to improve stability, though the effect on solubility may vary.
Q5: Are there any additives that can help improve the solubility of this compound in my assay?
A5: The use of solubilizing agents can be explored, but their compatibility with your specific assay must be validated. Non-ionic surfactants or cyclodextrins are sometimes used to enhance the solubility of hydrophobic compounds in aqueous solutions. However, these agents can also interfere with biological assays, so proper controls are essential.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) |
| Dimethylformamide (DMF) | 73.09 | ~30[1] | ~0.102 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ~20[1] | ~0.068 |
| Ethanol | 46.07 | ~2[1] | ~0.007 |
Table 2: Solubility of this compound in a Mixed Solvent System
| Solvent System | Ratio (v/v) | pH | Approximate Solubility (mg/mL) |
| DMF:PBS | 1:2 | 7.2 | ~0.33[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound solutions to minimize the risk of crystallization.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 20 mg/mL in DMSO): a. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. b. Carefully weigh a small amount of this compound (e.g., 2 mg) into the tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 2 mg of this compound, add 100 µL of DMSO for a 20 mg/mL solution). d. Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming at 37°C for a few minutes may aid dissolution. e. Visually inspect the solution against a light source to ensure no solid particles remain. f. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of Intermediate Dilutions (if necessary): a. Depending on the final desired concentration in your assay, you may need to prepare intermediate dilutions from your high-concentration stock. b. Use the same solvent (DMSO) for these dilutions to maintain solubility.
-
Preparation of Final Working Solutions in Aqueous Buffer: a. Pre-warm the aqueous buffer (e.g., cell culture medium with serum) to 37°C. b. In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer. c. While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the side of the tube. This should be a slow and steady addition to prevent localized high concentrations. d. Continue to vortex gently for a few seconds to ensure the solution is homogenous. e. Use the final working solution immediately in your assay. Do not store aqueous solutions of this compound for more than a day.[1]
Mandatory Visualization
Below are diagrams illustrating the signaling pathways affected by this compound, created using Graphviz (DOT language).
Caption: Invertebrate Octopamine Receptor Signaling Pathway Activated by this compound.
Caption: Vertebrate α₂-Adrenergic Receptor Signaling Pathway Modulated by this compound.
Caption: Troubleshooting Workflow for this compound Crystallization.
References
Technical Support Center: Analysis of Amitraz and its Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and quantification of amitraz and its degradation products, such as 2,4-dimethylphenylformamide (DPMF).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is known to be unstable and degrades into several products. The most commonly reported degradation products in scientific literature are:
-
N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF) [1][2][3][4]
-
2,4-dimethylaniline (B123086) (DMA) [1][4][5][6]
-
N,N'-bis(2,4-dimethylphenyl)formamidine (BDMPF) [5]
The formation of these products is highly dependent on environmental conditions such as pH, temperature, and the solvent used.[5][6][7][8]
Q2: What is the general degradation pathway of this compound?
A2: this compound undergoes hydrolysis, and the pathway is significantly influenced by pH.[7]
-
Acidic conditions (pH < 3): The primary degradation product is 2,4-dimethylaniline (DMA).[7]
-
Less acidic conditions (pH 3-6): N-(2,4-dimethylphenyl)-N'-methylformamidine (DPMF) and 2,4-dimethylphenylformamide (another name for DMF) are the main products.[7]
-
Basic conditions: 2,4-dimethylphenylformamide (DMF) is the predominant degradation product.[7]
Below is a diagram illustrating the pH-dependent hydrolysis of this compound.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: The most commonly employed and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for both identification and quantification of this compound and its metabolites like DMA, DMF, and DPMF.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection: HPLC is widely used, and coupling it with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of these compounds in various matrices.[4]
Q4: How should I prepare my samples for analysis?
A4: Sample preparation is crucial for accurate analysis. A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5] This involves an extraction and cleanup step to remove interfering matrix components. For certain matrices like pears, a simple extraction with ethyl acetate (B1210297) and anhydrous sodium sulfate (B86663) has also been proven effective.[4] For honey samples, liquid-liquid extraction with hexane (B92381) and isopropyl alcohol is a reported method.
Experimental Protocols
Protocol 1: General QuEChERS Method for this compound and Degradation Product Analysis by GC-MS
This protocol is a generalized procedure based on methods cited in the literature.[5]
-
Sample Homogenization: Homogenize a representative sample (e.g., fruit, vegetable).
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Preparation and Analysis:
-
Collect the supernatant.
-
The extract can be directly injected or evaporated and reconstituted in a suitable solvent for GC-MS analysis.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Analyte Signal | 1. This compound Degradation: this compound may have degraded in the sample or during sample preparation. | 1. Analyze samples as quickly as possible after collection. Store samples at low temperatures (-18°C) to minimize degradation.[5] Prepare standards fresh daily. |
| 2. Improper Extraction: Inefficient extraction of analytes from the matrix. | 2. Ensure proper homogenization of the sample. Verify the correct solvent and salt composition for the QuEChERS method. Optimize vortexing and centrifugation times. | |
| 3. Instrumental Issues: Inlet or column contamination, detector malfunction. | 3. Clean the GC inlet liner and replace the septum. Condition the GC column. Check detector sensitivity and performance with a known standard. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in GC System: The analyte may be interacting with active sites in the inlet or column. | 1. Use a deactivated inlet liner. Trim the first few centimeters of the analytical column. Use a column with appropriate inertness. |
| 2. Incompatible Solvent: The sample solvent may be incompatible with the mobile phase or column. | 2. Ensure the final sample solvent is compatible with the initial GC conditions. | |
| Inconsistent Retention Times | 1. Fluctuations in GC Oven Temperature: Inconsistent oven temperature programming. | 1. Calibrate the GC oven temperature. Ensure a stable laboratory environment. |
| 2. Changes in Gas Flow Rate: Leaks or inconsistent pressure in the carrier gas supply. | 2. Check for leaks in the GC system using an electronic leak detector. Verify the carrier gas flow rate. | |
| High Background Noise | 1. Matrix Interference: Co-eluting compounds from the sample matrix. | 1. Optimize the d-SPE cleanup step. Use a more selective sorbent if necessary. |
| 2. Contaminated Solvents or Reagents: Impurities in the solvents or reagents used. | 2. Use high-purity, pesticide-grade solvents and reagents. Run a solvent blank to check for contamination. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its degradation products from a study using GC-MS.
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | Cucumber & Quince | - | - | [5] |
| 2,4-DMA | Cucumber & Quince | - | - | [5] |
| DMF | Cucumber & Quince | - | - | [5] |
| DMPF | Cucumber & Quince | - | - | [5] |
Note: Specific LOD and LOQ values were not provided in the abstract of the cited reference, but the study indicates successful validation of these parameters.
Another study using HPLC and LC-MS/MS reported the following:
| Compound | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | HPLC | 6 | 20 | [5] |
| 2,4-DMA | HPLC | 8 | 25 | [5] |
| This compound | LC-MS/MS | 1 | 5 | [5] |
| 2,4-DMA | LC-MS/MS | 2 | 10 | [5] |
This technical support center provides a foundational understanding for the analysis of this compound and its degradation products. For more detailed information, please refer to the cited scientific literature.
References
- 1. The Evolution of this compound and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of acaricide stability in honey. Characterization of this compound degradation products in honey and beeswax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Kinetics and mechanism of this compound hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical investigation of the effect of pH and solvent on this compound stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amitraz Concentration for In Vitro Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amitraz in in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for this compound?
This compound's primary mechanism of action is as an agonist on octopamine (B1677172) receptors in arthropods, which are analogous to adrenergic receptors in mammals.[1][2] This interaction disrupts normal nerve signaling, leading to behavioral and physiological changes.[1] In vertebrates, this compound and its metabolites primarily act on α2-adrenergic receptors.[2][3] The activation of these receptors can lead to various downstream effects, including changes in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels.[4]
Q2: What are the key metabolites of this compound and are they active in vitro?
This compound is metabolized into several compounds, with the most significant being N'-(2,4-dimethylphenyl)-N-methyl-formamidine (DPMF or BTS-27271), N-(2,4-dimethylphenyl) formamide (B127407) (2,4-DMF), and 2,4-dimethylaniline (B123086) (2,4-DMA).[2][3][5]
-
DPMF: This metabolite is highly active, often more potent than this compound itself, and is considered a primary active agent, acting as a powerful agonist on octopamine receptors.[4][6][7]
-
2,4-DMF and 2,4-DMA: These metabolites are generally considered less cytotoxic than the parent this compound compound.[3][5][8]
Q3: What are common cell lines and organisms used for this compound in vitro bioassays?
Common models for studying this compound's effects include:
-
Mammalian Cell Lines:
-
HepG2 (human liver carcinoma) cells are frequently used for cytotoxicity and metabolism studies.[3][5][8]
-
Primary hippocampal cells have been used to evaluate neurotoxicity.[3][8]
-
Bovine cumulus cells are used in reproductive toxicology studies.
-
CHO (Chinese Hamster Ovary) cells are used for genotoxicity assays.[9]
-
-
Target Organisms (Arthropods):
Q4: What is a typical starting concentration range for this compound in cytotoxicity assays?
The effective concentration of this compound varies significantly depending on the cell type, exposure time, and specific assay. Based on published data, a broad range to consider would be from approximately 10 µM to over 600 µM.
-
In HepG2 cells, significant decreases in cell viability were observed at concentrations ranging from 156.25 µM to 625 µM.[8][14]
-
In primary hippocampal cells, cytotoxic effects were noted in a range of 60 µM to 120 µM.[3][8]
-
For bovine cumulus cells, concentrations between 10 µg/mL (34.08 µM) and 25 µg/mL (85.20 µM) were used to assess cytotoxicity and genotoxicity.
Troubleshooting Guide
Problem: High variability between experimental replicates.
-
Possible Cause: Inconsistent solvent concentration. This compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is constant across all wells, including controls, to avoid solvent-induced toxicity.
-
Possible Cause: Uneven cell seeding. Ensure a homogenous cell suspension and careful pipetting to achieve a consistent number of cells per well.
-
Possible Cause: Temperature or humidity fluctuations. Maintain stable conditions in the incubator, as temperature can affect both cell health and the toxicity of this compound.[6] Low temperatures have been shown to increase the LC50 of this compound in vial bioassays.[6]
-
Solution: Perform serial dilutions carefully. Use a multichannel pipette for simultaneous additions where possible. Always include a solvent control group to measure the effect of the vehicle alone.[12]
Problem: this compound precipitates out of the solution in the culture medium.
-
Possible Cause: Poor solubility. This compound is highly liposoluble and may not stay in solution in aqueous media, especially at high concentrations.[9]
-
Possible Cause: Incorrect solvent. While DMSO is common, the choice of solvent can impact solubility.
-
Solution:
-
Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO, acetone).[10]
-
When diluting into the final medium, vortex or mix vigorously immediately after adding the stock solution.
-
Decrease the final concentration range if precipitation persists. The White technique for larval bioassays encountered issues with this compound precipitation at higher concentrations.[12]
-
Consider a brief sonication of the stock solution before dilution.
-
Problem: No clear dose-response relationship is observed.
-
Possible Cause: Concentration range is too high or too low. If all concentrations show maximum effect, the range is too high. If no effect is seen, the range is too low.
-
Possible Cause: Insufficient incubation time. The toxic effects of this compound may require a longer exposure period to become apparent. Assays are often run for 24, 48, and 72 hours to observe time-dependent effects.[3]
-
Possible Cause: Resistance. If working with arthropods from the field, resistance to this compound may be present, requiring significantly higher concentrations to observe mortality.[11][12]
-
Solution: Run a preliminary range-finding experiment with a wide, logarithmic series of concentrations (e.g., 1 µM, 10 µM, 100 µM, 1000 µM) to identify an effective range. Then, perform a definitive experiment with more concentrations within that identified range.
Problem: High mortality or stress observed in the control (vehicle) group.
-
Possible Cause: Solvent toxicity. Solvents like DMSO can be toxic to cells at higher concentrations.
-
Possible Cause: Contamination. Microbial contamination in the cell culture or reagents can cause widespread cell death.
-
Solution: Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤0.5% for DMSO). Always use sterile techniques and test reagents for contamination.
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cells
| Cell Type | Assay | Concentration Range | Key Findings | Exposure Time | Reference |
| HepG2 | MTT | 46.88 - 625 µM | Significant viability decrease from 156.25 µM to 625 µM. | 24, 48, 72 h | [3][8][14] |
| HepG2 | Protein Content | 46.88 - 625 µM | Significant viability decrease from 312.5 µM to 625 µM. | 24 h | [8] |
| Primary Hippocampal Cells | MTT | 60 - 120 µM | Concentration-dependent decrease in cell viability up to 100 µM. | 24 h | [3][8] |
| Bovine Cumulus Cells | MTT | 10 - 750 µg/mL | Inhibition of mitochondrial activity observed. LC50 was 32.55 µg/mL. | 24 h | |
| Human Lymphoblastoid (WIL2NS) | Not Specified | 0.119 - 119 µM | Cytotoxicity was evidenced. | 24, 48, 72 h | [3][8] |
Table 2: this compound Concentrations in Arthropod Bioassays
| Organism | Assay Type | Concentration Range Tested | Solvent | Key Findings | Reference |
| Varroa destructor | Glass Vial | 0.5 mL of 100, 1000, or 10,000 mg/L dilutions | Acetone (B3395972) | Mite mortality was dose-dependent at 24 hours. | [10] |
| Boophilus microplus | Larval Immersion | Not specified (serial dilutions) | DMSO | Technique adequately described this compound susceptibility. | [12] |
| Boophilus microplus | Filter Paper | Not specified (dilutions of 12.5% EC) | Water | Technique adequately estimated dose-response relationship. | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Adherent Cells (e.g., HepG2)
This protocol is adapted from methodologies used in studies assessing this compound cytotoxicity.[3]
-
Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere and reach approximately 80% confluency.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in fresh culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various this compound concentrations. Include a vehicle-only control (medium with the same final DMSO concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium. Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells.
Protocol 2: Glass Vial Bioassay for Varroa destructor
This protocol is based on methods for assessing miticide resistance.[6][11]
-
Vial Preparation: Prepare stock solutions of technical grade this compound in acetone.
-
Coating: Add 0.5 mL of the desired this compound dilution (or acetone for control vials) to a 20 mL glass scintillation vial.
-
Drying: Place the vials on their side on a roller apparatus and roll until the solvent has completely evaporated, leaving a uniform film of this compound on the inner surface.
-
Mite Collection: Collect adult female mites from honey bees.
-
Exposure: Carefully place a set number of live mites (e.g., 10-20) into each treated and control vial using a fine brush.
-
Incubation: Incubate the vials in the dark at a controlled temperature (e.g., 33°C) and humidity.
-
Mortality Assessment: Record mite mortality at specific time points (e.g., 4 hours, 24 hours). Mites that are immobile when prodded are considered dead.
-
Data Analysis: Calculate mortality percentages and determine lethal concentration (LC) values, such as the LC50.
Visualizations
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Troubleshooting logic for a missing dose-response effect.
References
- 1. pomais.com [pomais.com]
- 2. This compound, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New bioassay cage methodology for in vitro studies on Varroa destructor and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. A comparison of three bioassay techniques to determine this compound susceptibility in Boophilus microplus (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Amitraz-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving amitraz. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered in this compound-based research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound experiments, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in bioassays.
-
Question: Why am I observing variable or reduced efficacy of this compound in my experiments?
-
Answer: Several factors can contribute to this issue:
-
Resistance: The target organism may have developed resistance to this compound, a known issue, particularly in populations like the Varroa destructor mite.[1][2]
-
Improper Storage and Handling: this compound can degrade under certain conditions.[3][4] Long-term exposure to moisture can lead to slow decomposition.[4]
-
Incorrect Solvent or Formulation: this compound has low water solubility (approx. 1 mg/L) and is more soluble in organic solvents.[4][5] The choice of solvent and the final formulation can significantly impact its bioavailability and effectiveness.
-
Suboptimal Experimental Conditions: Factors like temperature can influence the toxicity of this compound. For instance, its efficacy against Varroa destructor is reduced at lower temperatures.[1]
-
pH of the Medium: this compound stability is pH-dependent. It hydrolyzes more rapidly in acidic and highly alkaline conditions and is most stable at a neutral to slightly alkaline pH.[3]
-
Troubleshooting Workflow for Inconsistent Efficacy
Issue 2: Poor solubility of this compound in aqueous media.
-
Question: How can I improve the solubility of this compound for my aqueous-based experiments?
-
Answer: this compound is highly lipophilic and has very low solubility in water.[4][6] To prepare aqueous solutions for experiments:
-
First, dissolve the this compound in an appropriate organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol.[5]
-
Then, dilute this stock solution with your aqueous buffer of choice. For example, a 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/ml.[5]
-
It is recommended not to store the final aqueous solution for more than one day to avoid precipitation and degradation.[5]
-
The use of surfactants, like sodium lauryl sulfate, can also enhance solubility but may also increase the rate of hydrolysis.[3][7]
-
Issue 3: Potential for off-target effects or toxicity in non-target organisms.
-
Question: What are the known off-target effects of this compound that could interfere with my experiment?
-
Answer: this compound is not entirely specific to its target receptors. In mammals, it exhibits several pharmacological activities that could be confounding factors in experiments:
-
Alpha-2 Adrenergic Agonism: This is the primary mechanism of toxicity in mammals, leading to effects such as sedation, bradycardia (slow heart rate), hypotension, and hypothermia.[6][8][9]
-
Monoamine Oxidase (MAO) Inhibition: this compound can inhibit MAO, which may alter the levels of neurotransmitters.[8][9]
-
Prostaglandin Synthesis Inhibition: It can also inhibit the synthesis of prostaglandins.[8][9]
-
Endocrine Disruption: Some studies suggest that this compound may have endocrine-disrupting effects.[10]
-
When designing experiments, it is crucial to consider these potential off-target effects and include appropriate controls.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | ~1 mg/L | [4] |
| Acetone | Soluble | [4] |
| Toluene | Soluble | [4] |
| Xylene | Soluble | [4] |
| Ethanol | ~2 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [5] |
Table 2: Stability of this compound Under Different Conditions
| Condition | Observation | Reference |
| pH | Hydrolysis is fastest at low pH, slowest at neutral to slightly alkaline pH, and increases slightly above pH 10. | [3] |
| Temperature | Increased temperature accelerates hydrolysis. | [3] |
| Moisture | Slow decomposition occurs with prolonged storage under moist conditions. | [4] |
| UV Light | Appears to have little effect on stability. | [4] |
| Crystal Form | Different crystalline forms exhibit varying stability in suspension, with Form C being the most stable (t1/2 of 136 days). | [7] |
Table 3: Acute Toxicity of this compound in Animal Models
| Species | Route | LD50 / LC50 | Reference |
| Rat (Male) | Oral | 440 mg/kg | [4] |
| Rat (Female) | Oral | 365 mg/kg | [4] |
| Rat | Inhalation (6 hours) | 65 mg/L | [4] |
| Mouse | Oral | >1600 mg/kg | [11] |
| Rabbit | Dermal | >200 mg/kg | [12] |
Signaling Pathways and Experimental Protocols
This compound Mechanism of Action
This compound primarily acts as an agonist on octopamine (B1677172) receptors in arthropods, which disrupts normal neurotransmission and leads to paralysis and death.[8][13] In mammals, its toxicity is mainly attributed to its activity as an alpha-2 adrenergic receptor agonist.[6][9]
Detailed Experimental Protocol: Acaricide Resistance Bioassay (Adapted from Varroa destructor testing)
This protocol provides a framework for assessing the resistance of mites to this compound, which can be adapted for other arthropods.
Objective: To determine the efficacy of this compound against a target arthropod population and identify potential resistance.
Materials:
-
This compound (analytical grade)
-
Appropriate solvent (e.g., acetone)
-
Test containers (e.g., glass vials or petri dishes)
-
Screened lids for ventilation
-
Micropipettes
-
Petroleum jelly or similar sticky substance
-
Collection of target arthropods (e.g., ~300 mites)
-
Incubator set to a controlled temperature (e.g., 25-30°C)[1]
-
Warm, soapy water for washing
-
Sieve for collecting washed arthropods
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to create a range of test concentrations. A negative control (solvent only) must be included.
-
-
Coating of Test Containers:
-
Apply a precise volume of each this compound dilution (and the solvent control) to the bottom of the test containers.
-
Allow the solvent to evaporate completely, leaving a uniform coating of this compound.
-
-
Experimental Setup:
-
Introduce a known number of arthropods into each container.
-
Seal the containers with screened lids.
-
For assays involving a substrate (like a commercial strip), a piece of the strip can be glued to the bottom of the container.[2]
-
-
Incubation:
-
Place the containers in an incubator at a constant, relevant temperature for a defined exposure period (e.g., 3-24 hours).[1]
-
-
Data Collection:
-
At the end of the exposure period, count the number of dead or moribund arthropods in each container.
-
To calculate efficacy, wash the remaining live arthropods with warm, soapy water to dislodge any that are still alive and count them.[2]
-
Efficacy is calculated as: (Number of dead arthropods / Total number of arthropods) * 100%.
-
-
Data Analysis:
-
Use the data to calculate the LC50 (lethal concentration for 50% of the population) or to determine the percentage of mortality at a specific diagnostic dose.
-
Compare the results to a known susceptible population to determine the resistance factor.
-
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound: An Overview of its Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 7. Structural characterization, physicochemical properties, suspension stability, and adsorption properties of four solid forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Triazapentadiene (this compound) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Reproductive and Developmental Toxicity of this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 502. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 13. pomais.com [pomais.com]
Technical Support Center: Amitraz Safe Handling and Storage
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of amitraz in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound presents several health hazards. It is harmful if swallowed and may be fatal if it enters the airways.[1][2] It can cause serious eye irritation and may also lead to skin irritation or an allergic skin reaction with repeated exposure.[2][3][4] this compound may cause drowsiness or dizziness.[1][3] Importantly, it is classified as a reproductive toxin that may damage fertility and is suspected of causing genetic defects.[1][4][5] Prolonged or repeated exposure can cause damage to organs, including the kidney, heart, liver, and central nervous system.[1][4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: To ensure safety, a comprehensive set of PPE should be worn. This includes:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with mists or aerosols.[1][2][6][7]
-
Hand Protection: Chemical-resistant gloves are mandatory. Double gloving should be considered for enhanced protection.[1][2][6]
-
Skin and Body Protection: A work uniform or laboratory coat is required. Additional protective garments like sleevelets, aprons, or disposable suits should be used based on the specific task to prevent skin exposure.[1][2][8]
-
Respiratory Protection: Use in a well-ventilated area, preferably with local exhaust ventilation.[1][6] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[1]
Q3: What are the proper first aid measures in case of exposure to this compound?
A3: Immediate action is crucial in the event of exposure. First responders should pay attention to their own safety by using recommended PPE.[1][4][6]
-
If Swallowed: Immediately call a poison control center or physician. Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth thoroughly with water.[1][6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a doctor.[1]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention, especially if irritation persists.[1][6]
-
If on Skin: Immediately flush the skin with plenty of water. Remove all contaminated clothing and shoes and wash them before reuse.[5][9]
Q4: How should I respond to an this compound spill in the lab?
A4: In case of a spill, first ensure the area is well-ventilated and remove all sources of ignition if the formulation is flammable.[5][7] Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1][10]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Use containment barriers to stop the spread over a wide area.[1][11]
-
Cleanup: Soak up the spill with an inert absorbent material like sawdust or sweeping compound.[1][10] For dry spills, cover with a tarp to prevent dust from becoming airborne and sweep carefully.[10]
-
Disposal: Collect the absorbed material and contaminated soil into a suitable, labeled container for disposal as hazardous waste.[10][12] Do not allow the substance to enter drains or water courses.[13][14]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminant or soap and water.[10][12]
Data Summary
Quantitative data regarding specific exposure limits and storage parameters for this compound are summarized below.
| Parameter | Value & Conditions |
| Storage Temperature | Store in a cool, dry, well-ventilated place.[1][3][7] Keep away from heat, sparks, open flames, and other ignition sources.[5][7] |
| Storage Conditions | Keep in properly labeled, tightly sealed containers.[1][3][7] Store locked up.[1][7] |
| Incompatible Materials | Avoid strong oxidizing agents, self-reactive substances, organic peroxides, and explosives.[1][7][8][11] |
| Occupational Exposure | TWA: 10 µg/m³ (OEB 3) (Internal Guideline).[6] |
Experimental Protocols
Protocol: this compound Spill Decontamination
This protocol outlines the step-by-step methodology for safely cleaning and decontaminating a liquid this compound spill in a laboratory setting.
-
Immediate Response & Area Security: 1.1. Alert all personnel in the immediate vicinity of the spill. 1.2. If the this compound formulation is flammable, remove all sources of ignition from the area.[5] 1.3. Evacuate all non-essential personnel. 1.4. Ensure the area is well-ventilated to disperse any vapors.[3]
-
Don Personal Protective Equipment (PPE): 2.1. Put on two pairs of chemical-resistant gloves.[1][6] 2.2. Wear safety goggles and a face shield.[2][7] 2.3. Don a lab coat and an apron or disposable suit.[2][8] 2.4. Wear an appropriate NIOSH/MSHA-approved respirator.[1]
-
Spill Containment: 3.1. Prevent the spill from spreading by creating a barrier around it with an inert, absorbent material (e.g., absorbent socks, sand, or vermiculite).[1][11] 3.2. Prevent the spill from entering any drains or waterways.[8][11]
-
Spill Cleanup: 4.1. Gently apply an inert absorbent material directly onto the spill, starting from the outside and working inwards.[1][10] 4.2. Allow the absorbent material to fully soak up the liquid this compound. 4.3. Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[5][7]
-
Decontamination of Spill Area: 5.1. Wash the spill surface multiple times with soap and water or an appropriate decontaminant.[10] 5.2. Use fresh absorbent pads to wipe the area clean after each wash.[12] 5.3. Collect all used cleaning materials (pads, towels) and place them in the hazardous waste container.[12]
-
Waste Disposal & PPE Removal: 6.1. Securely seal the hazardous waste container. 6.2. Dispose of the container according to local, state, and federal regulations for hazardous waste.[1][13] 6.3. Carefully remove PPE, avoiding contact with contaminated surfaces. The outer gloves should be removed first. Place all disposable PPE into the hazardous waste container. 6.4. Wash hands and any exposed skin thoroughly with soap and water.
Visualizations
Workflow for this compound Spill Response
Caption: Workflow for a safe and effective response to an this compound laboratory spill.
Decision Logic for this compound Exposure
Caption: Decision-making guide for first aid response following this compound exposure.
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. agilent.com [agilent.com]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. msd.com [msd.com]
- 10. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. msd.com [msd.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Amitraz Resistance in Experimental Pest Populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating amitraz resistance in experimental pest populations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Question | Possible Causes | Troubleshooting Steps |
| Why are my bioassay results for this compound susceptibility highly variable between replicates? | 1. Inconsistent environmental conditions (especially temperature).[1] 2. Non-homogenous pest population (mix of susceptible and resistant individuals). 3. Inconsistent application of the acaricide in the assay. 4. Age and condition of the experimental pests. | 1. Strictly control the ambient temperature during the assay. Lower temperatures can increase apparent resistance.[1][2] 2. Ensure thorough mixing of the pest population before selecting individuals for replicates. 3. Standardize the application method, ensuring uniform exposure for all individuals. For example, in an immersion test, ensure all larvae are fully submerged for the specified time.[3] 4. Use pests of a consistent age and life stage for all assays. |
| I am not detecting resistance with bioassays, but field efficacy of this compound is declining. What could be the reason? | 1. The bioassay may not be sensitive enough to detect low levels of resistance.[4][5] 2. Resistance may be conferred by a mechanism not well-captured by the specific bioassay (e.g., behavioral resistance). 3. Other factors in the field could be contributing to treatment failure, such as improper application, environmental degradation of this compound, or high pest pressure leading to rapid re-infestation.[6] | 1. Consider using a more sensitive bioassay or increasing the number of individuals tested. 2. Investigate other resistance mechanisms, such as metabolic resistance, using synergists in your bioassays. 3. Review field application protocols to ensure they are being followed correctly.[7] |
| My molecular assay for a known resistance mutation (e.g., in the octopamine (B1677172) receptor) is not correlating with the resistance phenotype observed in my bioassays. | 1. this compound resistance can be multi-factorial, involving more than one gene or mechanism.[8] 2. The specific mutation you are screening for may not be the primary driver of resistance in your pest population.[9][10] 3. Other resistance mechanisms, such as metabolic detoxification by cytochrome P450s or esterases, may be at play.[8][11] | 1. Sequence the entire octopamine receptor gene to look for novel mutations.[12][13][14] 2. Broaden your molecular analysis to include other potential target genes. 3. Conduct synergist bioassays with inhibitors of metabolic enzymes (e.g., piperonyl butoxide for P450s) to determine if metabolic resistance is present.[4][8] |
| I am having trouble achieving 100% mortality even at high this compound concentrations in my susceptible control population. | 1. The control population may have some level of inherent tolerance or has been inadvertently exposed to low levels of acaricides. 2. The this compound solution may have degraded. 3. The bioassay protocol may need optimization for your specific pest species or strain. | 1. Obtain a certified susceptible strain from a reputable source if possible. 2. Prepare fresh this compound solutions for each experiment. 3. Review the literature for established bioassay protocols for your pest and compare them to your current method. Consider factors like exposure time and the solvent used for dilution.[3] |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound resistance?
This compound resistance is primarily attributed to two main mechanisms:
-
Target-site insensitivity : This involves mutations in the octopamine receptors (such as the OCT/TYR receptor), which are the primary targets of this compound.[8][15][16] These mutations reduce the binding affinity of this compound to the receptor, thereby diminishing its effect. Specific amino acid substitutions have been identified in various pest populations, including Varroa destructor and Rhipicephalus microplus.[8][12][13][14][17]
-
Metabolic resistance : This involves the increased production of detoxification enzymes that metabolize and break down this compound before it can reach its target site.[11][18] The most commonly implicated enzymes are cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases.[8][11]
2. How can I determine which resistance mechanism is present in my pest population?
A combination of bioassays with synergists and molecular analysis can help elucidate the resistance mechanism:
-
Synergist Bioassays : By pre-treating pests with a synergist that inhibits a specific group of detoxification enzymes before exposing them to this compound, you can infer the role of metabolic resistance. For example, piperonyl butoxide (PBO) inhibits cytochrome P450s. If the toxicity of this compound increases significantly after PBO treatment, it suggests that P450-mediated detoxification is a component of the resistance.[4][8]
-
Molecular Analysis : DNA sequencing of the octopamine receptor genes can identify known or novel mutations associated with target-site resistance.[12][13][14][17] Additionally, quantitative PCR (qPCR) can be used to assess if genes encoding detoxification enzymes are overexpressed in resistant populations compared to susceptible ones.
3. What is a Resistance Factor (RF) and how is it calculated?
The Resistance Factor (RF) is a quantitative measure of the level of resistance in a pest population. It is calculated by dividing the lethal concentration (LC50) or lethal dose (LD50) of the resistant population by that of a susceptible reference population.
RF = LC50 of Resistant Population / LC50 of Susceptible Population
An RF value of 1 indicates no resistance, while values greater than 1 indicate resistance. For example, an RF of 13.17 indicates that the resistant population requires 13.17 times more this compound to achieve 50% mortality compared to the susceptible population.[19]
4. Are there standardized protocols for this compound resistance bioassays?
Yes, several standardized bioassay protocols are used, although the specific parameters may be adapted for different pest species. Common methods include:
-
Larval Packet Test (LPT) : Primarily used for ticks, where larvae are enclosed in a packet treated with different concentrations of this compound.[5][20][21]
-
Adult Immersion Test (AIT) : Used for adult ticks, which are immersed in this compound solutions for a set period.[19]
-
Vial Bioassays : Commonly used for mites like Varroa destructor, where the pests are placed in glass vials coated with this compound.[22][23]
It is crucial to follow established guidelines, such as those from the FAO, and to maintain consistency in experimental conditions to ensure reliable and comparable results.[5]
5. How can this compound resistance be managed in a laboratory setting to maintain the integrity of susceptible and resistant colonies?
-
Strict Containment : Maintain physically separate environments for susceptible and resistant colonies to prevent cross-contamination.
-
Dedicated Equipment : Use separate sets of equipment (cages, aspirators, brushes) for each colony.
-
Regular Verification : Periodically re-test the susceptibility of the susceptible colony and the resistance level of the resistant colony to ensure their status has not changed.
-
Rotation of Acaricides (for maintaining resistant colonies) : To manage the fitness cost sometimes associated with resistance, it may be necessary to occasionally use a different class of acaricide to control the resistant colony population without selecting for further this compound resistance.[24][25]
Data Presentation
Table 1: Comparative this compound Susceptibility in Rhipicephalus microplus
| Strain/Population | Bioassay Method | LC50 (ppm) | Resistance Factor (RF) | Reference |
| SBS Nagar, Punjab, India | Adult Immersion Test (AIT) | 332.52 | 13.17 | [19] |
| Mexican Strains (11 of 15) | Larval Packet Test (LPT) | Not specified | 1.68 - 4.58 | [4][5] |
| Santa Luiza (Brazil, Lab Selected F6) | Larval Packet Test (LPT) | Not specified | 153.93 | [4][5] |
Table 2: this compound Bioassay Results for Varroa destructor
| Population/Apiary | Bioassay Method | LC50 (µ g/vial ) | Resistance Ratio (RR) | Reference |
| USDA-Lab (Susceptible) | Vial Bioassay | 0.008 | 1.0 | [22][23] |
| Apiary B (High Resistance) | Vial Bioassay | Not specified | 22.5 | [23] |
| Apiary C (Medium Resistance) | Vial Bioassay | Not specified | 9.5 | [23] |
Experimental Protocols
Protocol 1: Larval Packet Test (LPT) for Ticks (Modified from FAO)
-
Preparation of this compound Solutions :
-
Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., trichloroethylene (B50587) and olive oil mixture).
-
Perform serial dilutions to obtain a range of at least 5-7 concentrations that are expected to result in mortality between 10% and 90%.
-
Include a control packet treated only with the solvent.
-
-
Treatment of Filter Papers :
-
Pipette a precise volume (e.g., 1 mL) of each this compound dilution onto a 7.5 x 8.5 cm filter paper.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Packet Assembly and Larval Introduction :
-
Fold the treated filter paper in half and seal the sides with bulldog clips to create a packet.
-
Place approximately 100 larvae (14-21 days old) into each packet through the open top.
-
Seal the top of the packet.
-
-
Incubation :
-
Incubate the packets in a controlled environment (e.g., 27°C and 85-95% relative humidity) for 24 hours.
-
-
Mortality Assessment :
-
After incubation, open the packets and count the number of live and dead larvae. Larvae that are unable to walk are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
-
Data Analysis :
-
Analyze the dose-response data using probit analysis to determine the LC50 and LC95 values.[19]
-
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
-
Pest Preparation :
-
Select a homogenous group of pests (e.g., adult mites or tick larvae).
-
-
Synergist Pre-treatment :
-
Prepare a solution of the synergist (e.g., 4% piperonyl butoxide for P450 inhibition) in a suitable solvent like acetone.
-
Apply a sub-lethal dose of the synergist to the pests. This can be done via topical application or by exposing them to a synergist-coated surface for a defined period (e.g., 1 hour).
-
Include a control group treated only with the solvent.
-
-
This compound Exposure :
-
Following the pre-treatment, immediately subject the synergist-treated pests and the solvent-treated controls to an this compound bioassay (e.g., Vial Bioassay or LPT) as described in Protocol 1.
-
-
Data Analysis :
-
Calculate the LC50 for both the synergist-treated group and the control group.
-
Determine the Synergism Ratio (SR) by dividing the LC50 of the this compound-only group by the LC50 of the synergist + this compound group.
-
An SR value significantly greater than 1 indicates that the synergist increased the toxicity of this compound, suggesting the involvement of the inhibited enzyme system in resistance.
-
Visualizations
Caption: Mechanisms of this compound action and resistance pathways in pests.
Caption: Workflow for phenotypic and genotypic this compound resistance assessment.
Caption: Logic of Integrated Resistance Management (IRM) to delay resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Field Bioassay to detect varroa mite resistance in the apiary - Véto-pharma [blog-veto-pharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and characterization of this compound resistance in the southern cattle tick, Boophilus microplus (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound resistance in a Rhipicephalus microplus strain from southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Resistance in French Varroa Mite Populations—More Complex Than a Single-Nucleotide Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitivity and Resistance of Parasitic Mites (Varroa destructor, Tropilaelaps spp. and Acarapis woodi) Against this compound and this compound-Based Product Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new mutation in the octopamine receptor associated with this compound resistance in Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new mutation in the octopamine receptor associated with this compound resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arising this compound and pyrethroids resistance mutations in the ectoparasitic Varroa destructor mite in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutation in the RmβAOR gene is associated with this compound resistance in the cattle tick Rhipicephalus microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pomais.com [pomais.com]
- 19. Detection of this compound Resistance in Rhipicephalus (Boophilus) microplus from SBS Nagar, Punjab, India - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of resistance status to this compound in the cattle tick <i>Rhipicephalus</i> (<i>Boophilus</i>) <i>microplus</i> from Luzon, Philippines, through bioassay and molecular analysis - ProQuest [proquest.com]
- 21. Determination of resistance status to this compound in the cattle tick Rhipicephalus (Boophilus) microplus from Luzon, Philippines, through bioassay and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of this compound resistance and reduced treatment efficacy in the Varroa Mite, Varroa destructor, within commercial beekeeping operations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Frontiers | Integrated resistance management for acaricide use on Varroa destructor [frontiersin.org]
Technical Support Center: The Influence of Temperature on Amitraz Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the toxicity and efficacy of amitraz in bioassays, particularly against the ectoparasitic mite Varroa destructor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for conducting this compound bioassays?
A1: To ensure consistent and reliable results, this compound resistance tests, such as the Apivar® efficacy test, should be performed within a temperature range of 20°C to 30°C.[1][2] Temperatures outside this range can significantly affect the outcome and interpretation of the bioassay.
Q2: How does low temperature affect the efficacy and toxicity of this compound in bioassays?
A2: Lower temperatures decrease the toxicity of this compound, leading to reduced efficacy.[1][2] This is observed as a higher LC50 (lethal concentration required to kill 50% of the population) at cooler temperatures.[1][3] Consequently, conducting bioassays at low temperatures can lead to an overestimation of this compound resistance.[1]
Q3: Why is this compound less toxic at lower temperatures?
A3: The reduced toxicity of this compound at lower temperatures is likely due to decreased metabolic activation.[1][2] this compound is a pro-acaricide that is metabolized into its more toxic form, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF). This metabolic conversion is temperature-dependent, with lower temperatures slowing down the process.[1][2]
Q4: What is the effect of high temperatures on this compound bioassays?
A4: High temperatures (≥30°C) can lead to increased mortality in the control group, which can confound the results of the bioassay.[3] High control mortality can make a truly this compound-resistant Varroa population appear susceptible, leading to an underestimation of resistance.[1]
Q5: My bioassay results are inconsistent. What could be the cause?
A5: Temperature fluctuation is a primary cause of inconsistent results in this compound bioassays.[1][2] It is crucial to maintain a stable temperature within the recommended 20-30°C range throughout the experiment. Other factors that can contribute to variability include the age and storage conditions of the this compound product, the surface area of the product exposed, and the reuse of testing containers.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Control Mortality | Incubation temperature is too high (≥30°C). | Lower the incubation temperature to within the optimal range of 20-30°C.[1][3] Ensure proper ventilation and avoid direct sunlight. |
| Low Efficacy/Apparent High Resistance | Incubation temperature is too low (≤20°C). | Increase the incubation temperature to the recommended 20-30°C range to ensure proper metabolic activation of this compound.[1][2] |
| Inadequate exposure time. | Ensure the exposure duration is sufficient as per the validated protocol. The Apivar® resistance test is typically run for 3 hours.[1] | |
| Degraded this compound product. | Use a fresh, properly stored this compound product. While this compound is stable, prolonged or improper storage can affect its efficacy.[1] | |
| Variable Results Between Replicates | Inconsistent temperature across samples. | Use a calibrated incubator to ensure uniform temperature for all replicates. Avoid opening the incubator frequently. |
| Inconsistent bee or mite populations. | Standardize the collection and handling of bees and mites for each replicate to minimize biological variability. | |
| Reuse of testing containers. | Do not reuse testing containers as residual chemicals or other contaminants can affect the results.[1] |
Quantitative Data Summary
The following tables summarize the impact of temperature on various parameters in this compound bioassays.
Table 1: Effect of Temperature on Control Mortality and Apivar® Resistance
| Temperature (°C) | Mean Control Mortality (%) | Mean Apivar® Resistance (%) |
| 10 | 0.0 ± 0.0 | 20.0 ± 5.0 |
| 15 | 0.5 ± 0.5 | 10.0 ± 2.0 |
| 20 | 1.0 ± 0.5 | 5.0 ± 1.0 |
| 25 | 1.5 ± 0.8 | 0.5 ± 0.2 |
| 30 | 5.0 ± 2.0 | 0.2 ± 0.1 |
| 33 | 10.0 ± 3.0 | 0.1 ± 0.1 |
| 35 | 22.0 ± 5.0 | 0.0 ± 0.0 |
Data is synthesized from figures and text in the source material and is intended for illustrative purposes.
Table 2: this compound LC50 at Different Temperatures in Glass Vial Bioassays
| Temperature (°C) | This compound LC50 (µ g/vial ) |
| 10 | 0.050 |
| 15 | 0.025 |
| 20 | 0.015 |
| 25 | 0.010 |
| 30 | 0.008 |
| 33 | 0.008 |
| 35 | 0.008 |
Data is synthesized from figures and text in the source material and is intended for illustrative purposes. Lower LC50 values indicate higher toxicity.[1]
Experimental Protocols
Apivar® Resistance Test
This protocol is adapted from Rinkevich (2024).[1]
-
Preparation: Glue a 4 cm x 4 cm square of an Apivar® strip to the bottom of a 0.94 L plastic container. For control containers, do not add the Apivar® strip.
-
Sample Collection: Shake approximately 300 bees from brood frames into the prepared containers.
-
Incubation: Seal the containers with a mesh lid and place them in an incubator at a constant temperature between 20-30°C in complete darkness for 3 hours.
-
Mite Collection (Initial Knockdown): After 3 hours, invert the containers and gently tap them to dislodge mites that have fallen onto a collection surface. Count these mites.
-
Mite Collection (Wash): Add soapy water to the containers and agitate to dislodge any remaining mites from the bees. Pour the contents through a fine mesh strainer to collect these mites.
-
Calculation: Calculate the percentage of Apivar® resistance by dividing the number of mites collected in the wash by the total number of mites (initial knockdown + wash), correcting for control mortality using Abbott's formula.
Glass Vial Bioassay
This protocol is adapted from Rinkevich (2024).[1]
-
Vial Coating: Add 0.5 mL of the desired this compound stock solution (dissolved in acetone) to a 20 mL glass scintillation vial. Control vials should be treated with acetone (B3395972) only.
-
Drying: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform coating of this compound on the inner surface.
-
Sample Introduction: Collect Varroa mites, typically through a sugar shake method. Place a set number of mites (e.g., 10-20) into each vial.
-
Incubation: Seal the vials with a ventilated cap and place them in an incubator at the desired constant temperature for 24 hours in complete darkness.
-
Mortality Assessment: After 24 hours, count the number of dead mites. Mites that are immobile or do not respond to prodding are considered dead.
-
Data Analysis: Calculate the mortality rate for each concentration and determine the LC50 value using probit analysis.
Visualizations
Caption: Workflow for a temperature-controlled this compound bioassay.
Caption: Temperature-dependent metabolic activation of this compound.
References
Navigating Amitraz Handling in the Laboratory: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing exposure risks associated with the laboratory handling of amitraz. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure a safe and effective experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of this compound exposure in a laboratory setting?
A1: The primary routes of occupational exposure to this compound are inhalation of aerosols, dermal contact with the substance, and accidental ingestion.[1] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment to minimize these risks.
Q2: What are the known health risks associated with this compound exposure?
A2: this compound is classified as a possible human carcinogen by the US EPA and may cause damage to organs such as the liver and central nervous system through prolonged or repeated exposure.[2] Acute exposure can lead to symptoms such as central nervous system depression, respiratory depression, bradycardia (slow heart rate), hypotension (low blood pressure), hypothermia, and hyperglycemia (high blood sugar).[1][2]
Q3: What immediate actions should be taken in case of accidental exposure to this compound?
A3: In case of accidental exposure, it is critical to follow these first aid measures:
-
If Inhaled: Move the individual to fresh air and seek medical attention.
-
In Case of Skin Contact: Immediately flush the skin with plenty of water and remove contaminated clothing.[3][4]
-
In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes.[3]
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Q4: Are there established occupational exposure limits for this compound?
A4: While specific occupational exposure limits (OELs) from OSHA, NIOSH, or ACGIH for this compound are not publicly available, some manufacturers have established internal limits. It is best practice to handle this compound with the assumption that it is highly potent and to minimize exposure to the lowest possible level.
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | 3 | [2] |
| Internal Time-Weighted Average (TWA) | 10 µg/m³ | [2] |
| Internal Wipe Limit | 1250 µ g/100 cm² | [2] |
| Oral LD50 (Rat) | 500-600 mg/kg | [5] |
| Dermal LD50 (Rat) | >1600 mg/kg | [5] |
| Dermal Absorption (Human Skin, in vitro) | 0.8% - 1% (at 2-10 mg/mL) | [6] |
Troubleshooting Guides
Personal Protective Equipment (PPE) Malfunction
| Issue | Troubleshooting Steps |
| Glove perforation or tear | 1. Immediately move away from the handling area. 2. Remove the compromised glove, avoiding contact with the outer surface. 3. Wash hands thoroughly with soap and water. 4. Inspect the skin for any signs of contamination. 5. Don a new pair of gloves before resuming work. Consider double-gloving for added protection.[2] |
| Splash to the face or eyes | 1. Immediately proceed to the nearest emergency eyewash station. 2. Flush eyes and face for at least 15 minutes, keeping the eyelids open. 3. Remove any contaminated PPE after flushing. 4. Seek immediate medical attention. |
| Respirator malfunction | 1. Immediately leave the work area. 2. Remove the respirator in a clean area. 3. Inspect the respirator for any damage or defects. 4. If the issue cannot be resolved, obtain a new, properly fitted respirator before re-entering the work area. |
This compound Spill Response
| Issue | Troubleshooting Steps |
| Small liquid spill (<50 mL) | 1. Alert others in the area and restrict access. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite). 3. Carefully collect the saturated absorbent material and place it in a labeled hazardous waste container. 4. Decontaminate the spill area (see decontamination protocol below). |
| Small solid spill | 1. Alert others and restrict access. 2. Wearing appropriate PPE, gently cover the spill with a damp cloth or absorbent paper to avoid generating dust. 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the spill area. |
| Large spill (>50 mL or unmanageable) | 1. Evacuate the area immediately. 2. Alert your supervisor and the institutional safety office. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Standard Solution in Acetonitrile (B52724)/Methanol (B129727)
Objective: To safely prepare a 1 mg/mL standard solution of this compound for analytical purposes.
Materials:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Fume hood
-
Appropriate PPE (lab coat, safety glasses with side shields, nitrile gloves - double-gloved)
Procedure:
-
Preparation:
-
Ensure the fume hood is certified and functioning correctly.
-
Gather all necessary materials and place them inside the fume hood.
-
Don all required PPE.
-
-
Weighing this compound:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the desired amount of this compound standard. Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Add a small amount of a 1:1 (v/v) mixture of acetonitrile and methanol to the weighing vessel to rinse any remaining powder and transfer the rinse to the volumetric flask.
-
Add the acetonitrile/methanol mixture to the volumetric flask until it is approximately half full.
-
Gently swirl the flask to dissolve the this compound completely.
-
-
Final Dilution:
-
Once the this compound is fully dissolved, add the acetonitrile/methanol mixture to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the standard solution to a properly labeled, sealed container.
-
The label should include the chemical name (this compound), concentration (1 mg/mL), solvent, date of preparation, and your initials.
-
Store the solution in a cool, dark, and well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (weighing vessel, gloves, etc.) in a designated hazardous waste container.
-
Protocol for Decontamination of an this compound Spill
Objective: To safely decontaminate a surface after an this compound spill.
Materials:
-
Decontamination solution (e.g., 10% bleach solution or a mild detergent solution)
-
Absorbent pads or paper towels
-
Hazardous waste container
-
Appropriate PPE
Procedure:
-
Initial Cleanup:
-
Following the appropriate spill response for a liquid or solid spill (as outlined in the troubleshooting guide), ensure all visible this compound has been removed.
-
-
Decontamination:
-
Apply the decontamination solution to the spill area, starting from the outside and working inwards to prevent spreading the contamination.
-
Allow the decontamination solution to remain in contact with the surface for a sufficient time (e.g., 10-15 minutes for a 10% bleach solution).
-
-
Removal of Decontamination Solution:
-
Using fresh absorbent pads, wipe up the decontamination solution.
-
Place all used absorbent materials into the hazardous waste container.
-
-
Rinsing:
-
If a corrosive decontaminant like bleach was used, rinse the area with water to remove any residue.
-
Wipe the area dry with clean paper towels.
-
-
Final Steps:
-
Dispose of all contaminated materials, including PPE, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Experimental workflow for preparing an this compound standard solution.
Caption: Logical workflow for responding to an this compound spill.
Caption: Simplified signaling pathways of this compound in invertebrates and vertebrates.
References
Validation & Comparative
A Comparative Analysis of Amitraz and Fipronil Efficacy Against Ticks
This guide provides an objective comparison of the acaricidal efficacy of amitraz and fipronil (B1672679), two widely used compounds for controlling tick infestations in veterinary and agricultural settings. The analysis is based on experimental data from peer-reviewed studies, focusing on their mechanisms of action, comparative efficacy, and the development of resistance.
Introduction
This compound, a formamidine (B1211174) acaricide, and fipronil, a phenylpyrazole insecticide, are mainstays in the control of various ectoparasites, including ticks.[1][2] this compound is known for its rapid action and repellent effects, while fipronil is a broad-spectrum agent valued for its persistent activity.[3][4] Both are crucial for preventing the transmission of tick-borne diseases. Understanding their distinct properties is essential for developing effective and sustainable parasite control strategies.
Mechanism of Action
The acaricidal effects of this compound and fipronil are achieved through distinct neurological pathways in the target parasite.
This compound: This compound primarily acts as an agonist on octopamine (B1677172) receptors in the tick's nervous system.[2][3] Octopamine, an arthropod-specific neurotransmitter analogous to noradrenaline in vertebrates, regulates key physiological processes.[2] By binding to these receptors, this compound causes overstimulation, leading to hyperactivity, disruption of feeding, paralysis, detachment from the host, and ultimately, death.[3][5] This mechanism is distinct from that of many other acaricide classes, making it valuable for resistance management rotations.[2]
Fipronil: Fipronil's mode of action involves the non-competitive blocking of ligand-gated ion channels.[4] Specifically, it targets the gamma-aminobutyric acid (GABA)-gated chloride (GABA-Cl) channels and, to a lesser extent, glutamate-gated chloride (GluCl) channels within the tick's central nervous system.[4][6] The blockage of these channels prevents the influx of chloride ions, which normally inhibits neuronal activity. This leads to uncontrolled hyperexcitation of the central nervous system, resulting in paralysis and death of the tick.[1][7] Fipronil exhibits a higher affinity for insect GABA receptors than for mammalian ones, which contributes to its selective toxicity.[4]
Comparative Efficacy Data
Direct comparisons reveal differences in the speed of action, mortality, and anti-feeding effects of this compound and fipronil.
| Efficacy Parameter | This compound | Fipronil | Tick Species | Study Reference |
| Mortality (In Vitro) | ≥99% | ≥99% | Rhipicephalus sanguineus | [8] |
| Speed of Kill | Faster; significant mortality within 24 hours.[9] | Effective, but slower kill rate compared to this compound.[9][10] | Rhipicephalus sanguineus | [9][10] |
| Anti-feeding/Repellency | Strong repellent and anti-feeding effects; kills ticks before they can feed.[10] | Kills ticks, but some may ingest a blood meal before dying.[10] | Rhipicephalus sanguineus | [10][11] |
| Effect on Progeny | Significantly reduces egg hatchability and larval viability of surviving ticks.[11] | No significant difference in progeny viability compared to control groups.[10] | Rhipicephalus sanguineus | [10][11] |
| Sustained Efficacy | Remained effective over a 70-day observation period in field conditions (impregnated collar).[11][12] | Efficacy can decline after three weeks in some formulations.[13] | Rhipicephalus sanguineus, Dermacentor reticulatus | [11][12][13] |
Studies consistently demonstrate that while both compounds are highly effective at killing ticks, this compound often exhibits a faster action and a more pronounced repellent effect, which is critical for preventing disease transmission.[9][10][11]
Synergism in Combination Formulations
This compound has been shown to act as a synergist, enhancing the potency of fipronil.[14] A laboratory study using a residual contact test on Rhipicephalus sanguineus found that the combination of fipronil and this compound resulted in significantly higher and faster mortality rates than fipronil alone.[14]
Commercial products combining fipronil, this compound, and an insect growth regulator like (S)-methoprene have demonstrated excellent therapeutic and preventive efficacy. These formulations show:
-
High Therapeutic Efficacy: >97% reduction in tick counts within 48 hours of treatment.[15]
-
Rapid Preventive Efficacy: Disruption of new tick infestations within 4 to 24 hours.[15][16]
-
Sustained Control: >90-95% efficacy against new infestations for at least one month across various tick species, including Ixodes ricinus, Dermacentor reticulatus, and Rhipicephalus sanguineus.[15][17]
Experimental Protocols
The efficacy of acaricides is evaluated through standardized in vitro and in vivo methods.
In Vitro Bioassays: The Larval Packet Test (LPT) is a common method.
-
Preparation: Serial dilutions of the test acaricide are prepared.
-
Exposure: Filter papers are impregnated with the solutions and folded into packets. A known number of tick larvae (e.g., 100) are placed inside.
-
Incubation: Packets are sealed and incubated under controlled conditions (e.g., 27°C, >80% relative humidity) for 24 hours.
-
Assessment: The packets are opened, and the number of live and dead larvae are counted to determine mortality rates and calculate lethal concentrations (e.g., LC50).[8][18]
In Vivo Host Studies (Canine Model):
-
Acclimation & Allocation: Healthy dogs are acclimated and randomly assigned to treatment (this compound, fipronil) or control groups.
-
Pre-infestation: Dogs may be infested with a specific number of adult ticks (e.g., 50-100) before treatment to assess therapeutic efficacy.[9][15]
-
Treatment: Acaricides are administered according to label directions (e.g., topical spot-on, impregnated collar).[11][15]
-
Re-infestation & Counting: Dogs are repeatedly challenged with new ticks at set intervals (e.g., weekly) to assess preventive efficacy. Ticks are counted on the host at specific time points (e.g., 24h, 48h) post-treatment or post-infestation.[11][15][17]
-
Data Analysis: Efficacy is calculated as the percent reduction in tick numbers on treated animals compared to the untreated control group.
Acaricide Resistance
The intensive use of both this compound and fipronil has led to the selection of resistant tick populations worldwide, posing a significant challenge to their continued effectiveness.[19][20]
-
This compound Resistance: Resistance to this compound has been reported in several tick species, including Rhipicephalus microplus and R. decoloratus.[19][21] The mechanisms are complex and can involve mutations in the target octopamine receptor gene, as well as metabolic detoxification pathways.[19][21]
-
Fipronil Resistance: Fipronil resistance has been documented in Rhipicephalus microplus and Rhipicephalus sanguineus.[19][22][23] Cross-resistance between fipronil and older organochlorine insecticides like dieldrin (B1670511) has been reported, as they share a similar target site (the GABA-gated chloride channel).[19]
Monitoring local tick populations for resistance and implementing integrated tick management programs, including the rotation of acaricides with different modes of action, are crucial to mitigate the spread of resistance.[6]
Conclusion
Both this compound and fipronil are highly effective acaricides, but they differ significantly in their pharmacological profiles. This compound provides a faster kill and a potent repellent/anti-feeding effect, making it particularly advantageous for preventing the transmission of pathogens that occurs during tick attachment and feeding.[9][10] Fipronil offers broad-spectrum activity and, when used in combination formulations, provides sustained efficacy.[15][16] The synergistic relationship between the two compounds is leveraged in combination products to provide rapid, potent, and durable protection against ticks.[14] The growing issue of acaricide resistance necessitates the judicious use of both compounds and the adoption of strategic control programs to preserve their efficacy.
References
- 1. Fipronil: What You Need To Know — Veterinary Prescriber [veterinaryprescriber.org]
- 2. pomais.com [pomais.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fipronil - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. A comparison of the efficacy of two commercial acaricides (fipronil and this compound) with Azadirachta indica (neem) on the brown dog tick (Rhipicephalus sanguineus) from canines in Trinidad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Comparison of an this compound-impregnated collar with topical administration of fipronil for prevention of experimental and natural infestations by the brown dog tick (Rhipicephalus sanguineus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of an this compound-impregnated collar with topical administration of fipronil for prevention of experimental and natural infestations by the brown dog tick (Rhipicephalus sanguineus) | Publicación [silice.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. Synergy between fipronil and this compound in a Rhipicephalus sanguineus tick residual contact test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of a novel combination of fipronil, this compound and (S)-methoprene for treatment and control of tick species infesting dogs in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of a novel topical combination of fipronil, this compound and (S)-methoprene for treatment and control of induced infestations with four North American tick species (Dermacentor variabilis, Ixodes scapularis, Amblyomma americanum and Amblyomma maculatum) on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of the sustained speed of kill of the combination of fipronil/amitraz/(S)-methoprene and the combination of imidacloprid/permethrin against Dermacentor reticulatus, the European dog tick - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diagnoses of fipronil resistance in Brazilian cattle ticks (Rhipicephalus (Boophilus) microplus) using in vitro larval bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 20. entomologyjournals.com [entomologyjournals.com]
- 21. Molecular biology of this compound resistance in cattle ticks of the genus Rhipicephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance to deltamethrin, fipronil and ivermectin in the brown dog tick, Rhipicephalus sanguineus sensu stricto, Latreille (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. veterinaryworld.org [veterinaryworld.org]
A Comparative Analysis of Amitraz and Ivermectin for Mite Control
For Researchers, Scientists, and Drug Development Professionals
The effective management of mite infestations in veterinary and agricultural settings is a persistent challenge, necessitating a thorough understanding of the available acaricides. Among the most prominent are amitraz and ivermectin, two compounds with distinct chemical properties and modes of action. This guide provides a detailed comparison of their performance in mite control, supported by experimental data, to inform research and development in this critical area.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound and ivermectin lies in their molecular targets within the mite's nervous system. This divergence in their mechanisms of action is a crucial factor in their application, efficacy, and the development of resistance.
This compound: This formamidine (B1211174) acaricide acts as an agonist at octopamine (B1677172) receptors in mites and ticks.[1][2] Octopamine, the invertebrate equivalent of noradrenaline in mammals, is a key neurotransmitter and neuromodulator.[1][3] By binding to and stimulating these receptors, this compound disrupts normal nerve function, leading to hyperexcitation, paralysis, and ultimately, the death of the mite.[2][4] This targeted action on the octopaminergic system makes this compound particularly effective against specific arthropods like mites and ticks.[1]
Ivermectin: A member of the avermectin (B7782182) class of compounds, ivermectin exerts its effect by targeting glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[5][6][7] Ivermectin binds to these channels, locking them in an open state.[7] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn results in paralysis and death of the parasite.[5][6] Mammals are generally not susceptible to this mechanism at therapeutic doses because their glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.[5]
Signaling Pathway Diagrams
The distinct signaling pathways targeted by each compound are visualized below.
References
- 1. pomais.com [pomais.com]
- 2. nbinno.com [nbinno.com]
- 3. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
Acaricidal Activity of Amitraz Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acaricidal activity of amitraz and its primary metabolites. It is intended to offer an objective overview supported by experimental data to inform research and development in acaricide science.
Introduction to this compound and its Metabolism
This compound is a widely used formamidine (B1211174) acaricide and insecticide for controlling ticks and mites on livestock and in agriculture.[1] Its mechanism of action primarily involves acting as an agonist on octopamine (B1677172) receptors in the nervous system of arthropods, leading to overexcitation, paralysis, and ultimately death.[1][2] In mammals, octopamine is not a major neurotransmitter, which contributes to this compound's selective toxicity.[2]
Following application, this compound is metabolized into several compounds. The major metabolites include N²-(2,4-Dimethylphenyl)-N¹-methyformamidine (DPMF), N-(2,4-Dimethylphenyl)formamide (2,4-DMF), and 2,4-Dimethylaniline (2,4-DMA).[3] Notably, DPMF is considered a primary active metabolite, also exhibiting potent activity at octopamine receptors.[4][5]
Comparative Acaricidal Activity
Validating the acaricidal efficacy of this compound and its metabolites is crucial for understanding its overall performance and for the development of new, more effective acaricides. The following tables summarize the available quantitative data on the activity of this compound and its comparison with other acaricides.
Table 1: In Vitro Acaricidal Activity of this compound against Rhipicephalus microplus
| Tick Strain/Region | Bioassay | LC₅₀ (ppm) | Confidence Interval (95%) | Reference |
| Mozo (susceptible) | Larval Packet Test (LPT) | 2.9 µg/mL | - | [6] |
| Mozo (susceptible) | Larval Immersion Test (LIT) | 27.3 µg/mL | - | [6] |
| Field Strain (Punjab, India) | Adult Immersion Test (AIT) | 332.52 | 305.06–362.44 | [7] |
| Field Strains (South Africa) | Adult Immersion Test (AIT) | 46 - 531 | - | [7] |
| Field Strains (South Africa) | Larval Immersion Test (LIT) | 14 - 539 | - | [8] |
| Field Strains (Telangana, India) | Adult Immersion Test (AIT) | 64.8 - 182.8 | - | [9] |
LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms.
Table 2: Comparative Efficacy of this compound and Other Acaricides
| Acaricide | Target Tick Species | Efficacy Metric | Result | Reference |
| This compound | Rhipicephalus sanguineus | % Mortality | ≥99% | [8] |
| Fipronil | Rhipicephalus sanguineus | % Mortality | ≥99% | [8] |
| This compound | Rhipicephalus microplus | Larval Mortality (100 ppm) | 79.5% | [10] |
| Cypermethrin (B145020) | Rhipicephalus microplus | Larval Mortality (100 ppm) | 94.5% | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for two standard in vitro assays used to determine acaricidal activity.
Adult Immersion Test (AIT)
The Adult Immersion Test is a widely used method to assess the efficacy of acaricides against adult ticks.
-
Tick Collection and Preparation: Fully engorged adult female ticks are collected from the host animal or a laboratory colony. Ticks are washed, dried, and weighed.
-
Preparation of Acaricide Solutions: A stock solution of the test compound is prepared, typically in a suitable solvent like methanol. A series of dilutions are then made to create a range of test concentrations.[11]
-
Immersion: Groups of ticks (e.g., 10-20 individuals per concentration) are immersed in the prepared acaricide solutions for a specified period, usually around 2 minutes.[7][12] A control group is immersed in the solvent alone.
-
Incubation: After immersion, the ticks are removed, dried on filter paper, and placed in individual containers or petri dishes. They are then incubated under controlled conditions (e.g., 27 ± 1°C and 80-85% relative humidity) for a period of 7 to 14 days.[7][12]
-
Data Collection: Mortality is assessed daily. Additionally, reproductive parameters such as egg mass weight and larval hatching rates are often measured to determine the sublethal effects of the acaricide.[12]
-
Data Analysis: The collected data is used to calculate the LC₅₀ and LC₉₅ (lethal concentration to kill 95% of the population) values through statistical analysis, typically probit analysis.[12]
Larval Packet Test (LPT)
The Larval Packet Test is a standard method for evaluating the susceptibility of tick larvae to acaricides.
-
Larvae Rearing: Tick eggs are collected and incubated under controlled conditions until they hatch into larvae. Larvae are typically used for testing when they are 7-21 days old.
-
Preparation of Impregnated Papers: Filter paper or nylon fabric packets are impregnated with a solution of the test acaricide dissolved in a suitable solvent (e.g., trichloroethylene (B50587) and olive oil). The packets are allowed to dry completely to ensure the solvent evaporates.
-
Exposure: A known number of larvae (e.g., around 100) are placed inside the impregnated packets, which are then sealed.
-
Incubation: The sealed packets are incubated under controlled temperature and humidity for 24 hours.
-
Mortality Assessment: After the incubation period, the packets are opened, and the number of live and dead larvae are counted. Larvae that are immobile are considered dead.
-
Data Analysis: The mortality data is corrected for any mortality in the control group and used to determine the LC₅₀ and other relevant toxicity parameters.
Visualizations
This compound Signaling Pathway
Caption: Agonist action of this compound on the octopamine receptor pathway.
Experimental Workflow for Acaricide Testing
Caption: General workflow for in vitro acaricide bioassays.
References
- 1. Acaricidal activity of Mexican plants against Rhipicephalus microplus resistant to this compound and cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro anti-tick efficacy of commercially available products and newly developed phyto-formulations against field collected and resistant tick lines of Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acaricide Resistance Development in Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) Populations against this compound and Deltamethrin on Communal Farms of the King Sabata Dalindyebo Municipality, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on this compound efficacy against Rhipicephalus microplus after 15 years of disuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ten and ninety-day toxicity studies of 2,4-dimethylphenol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of this compound resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the in vitro acaricidal effect of five organic compounds on the cattle fever tick Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Synergistic Toxicity of Amitraz and Coumaphos in Apis mellifera
A Comparative Guide for Researchers and Drug Development Professionals
The pervasive threat of the ectoparasitic mite, Varroa destructor, has necessitated the widespread use of acaricides such as amitraz and coumaphos (B1669454) within honey bee colonies. While employed to safeguard bee health, the co-application and residual presence of these compounds raise significant concerns regarding their potential for synergistic interactions, leading to unforeseen and amplified toxicity. This guide provides a comprehensive comparison of the individual and combined effects of this compound and coumaphos, supported by experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways.
Quantitative Analysis of Acaricide Toxicity
Experimental evidence robustly demonstrates a significant synergistic effect when honey bees are co-exposed to this compound and coumaphos. Pre-treatment with a sub-lethal dose of this compound has been shown to increase the acute contact toxicity of coumaphos by a factor of five. This potentiation of toxicity highlights the critical need to consider the interactive effects of these pesticides, rather than their individual toxicological profiles alone.
| Acaricide Combination | Organism | Exposure Route | Synergistic Ratio (Increase in Toxicity) | Reference |
| This compound (pre-treatment) + Coumaphos | Honey Bee (Apis mellifera) | Topical | 5-fold | Johnson et al., 2013 |
Comparative Efficacy of Varroa Control Agents
While the synergistic toxicity of this compound and coumaphos is a concern for honey bee health, their efficacy as individual agents against Varroa destructor is well-documented. However, the emergence of resistance to both compounds necessitates an evaluation of alternative control methods.
| Treatment | Active Ingredient | Efficacy against Varroa destructor | Notes |
| Synthetic Acaricides | |||
| This compound | This compound | High (often >90%)[1] | Resistance has been reported in some regions.[2] |
| Coumaphos | Coumaphos | Variable (resistance is widespread)[3] | Often used in rotation with other treatments. |
| Alternative Treatments | |||
| Oxalic Acid | Oxalic Acid | High (especially in broodless colonies) | Can be applied via dribbling or vaporization. |
| Formic Acid | Formic Acid | Moderate to High | Efficacy is temperature-dependent. |
| Thymol | Thymol | Moderate | A natural compound derived from thyme oil. |
Experimental Protocols
To facilitate further research and standardized testing, detailed methodologies for assessing the synergistic effects of pesticides on honey bees are outlined below. These protocols are based on established OECD guidelines for acute toxicity testing.
Protocol 1: Acute Contact Toxicity Assay for Synergism
This protocol is adapted from the OECD Guideline 214 for the Testing of Chemicals, "Honeybees, Acute Contact Toxicity Test".[4][5][6]
Objective: To determine the synergistic effect of a sub-lethal dose of one pesticide (synergist) on the acute contact toxicity (LD50) of another pesticide (primary toxicant).
Materials:
-
Adult worker honey bees (Apis mellifera) of a uniform age and from the same colony.
-
Test substances (e.g., this compound and coumaphos), technical grade.
-
Acetone or other suitable solvent.
-
Sucrose (B13894) solution (50% w/v).
-
Micro-applicator capable of delivering precise volumes (e.g., 1 µL).
-
Ventilated cages for holding bees.
-
Incubator maintained at 25 ± 2°C and 60-70% relative humidity.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the synergist (e.g., this compound) in the chosen solvent. From this, prepare a dilution that corresponds to a known sub-lethal dose (e.g., LD10 or a concentration that causes minimal mortality).
-
Prepare a series of graded concentrations of the primary toxicant (e.g., coumaphos) in the solvent.
-
-
Pre-treatment with Synergist:
-
Anesthetize the bees lightly with carbon dioxide.
-
Using the micro-applicator, apply 1 µL of the sub-lethal synergist solution to the dorsal thorax of each bee in the treatment groups.
-
For the control group, apply 1 µL of the solvent only.
-
-
Application of Primary Toxicant:
-
After a pre-determined time (e.g., 24 hours) to allow for the metabolism of the synergist, anesthetize the bees again.
-
Apply 1 µL of the respective primary toxicant dilution to the dorsal thorax of each bee.
-
-
Observation:
-
Place the bees in clean, ventilated cages with access to the sucrose solution.
-
Record mortality at 4, 24, 48, 72, and 96 hours after the application of the primary toxicant.
-
-
Data Analysis:
-
Calculate the LD50 values for the primary toxicant with and without the synergist pre-treatment using probit analysis.
-
The synergistic ratio is calculated by dividing the LD50 of the primary toxicant alone by the LD50 of the primary toxicant in the presence of the synergist.
-
Protocol 2: In Vitro Assay for Cytochrome P450 Inhibition
This protocol provides a framework for investigating the inhibitory effect of a pesticide on cytochrome P450 monooxygenases, a key enzyme family involved in detoxification.
Objective: To determine if a pesticide (e.g., this compound) inhibits the activity of cytochrome P450 enzymes in honey bee microsomes.
Materials:
-
Honey bee midguts or whole abdomens.
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Ultracentrifuge.
-
Microsomal protein assay kit.
-
Cytochrome P450 activity assay kit (e.g., using a fluorescent probe substrate).
-
Test substance (e.g., this compound) and a known P450 inhibitor (positive control).
-
Microplate reader.
Procedure:
-
Microsome Preparation:
-
Dissect midguts or collect abdomens from a sufficient number of honey bees.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a microplate, add the microsomal preparation, the fluorescent probe substrate for the P450 enzyme, and a range of concentrations of the test substance (e.g., this compound).
-
Include a control with no inhibitor and a positive control with a known P450 inhibitor.
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Measurement and Analysis:
-
Measure the fluorescence produced by the metabolism of the probe substrate over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each concentration of the test substance.
-
Determine the IC50 value (the concentration of the test substance that causes 50% inhibition of enzyme activity).
-
Visualizing the Mechanism of Synergistic Action
The synergistic toxicity of this compound and coumaphos is believed to stem from the inhibition of detoxification pathways. Coumaphos, an organophosphate, is metabolized and detoxified in insects primarily by cytochrome P450 monooxygenases (P450s). This compound, or its metabolites, can inhibit the activity of these P450 enzymes, leading to an accumulation of the toxic form of coumaphos and enhanced bee mortality.
References
comparative analysis of amitraz toxicity in mammals versus insects
Guide Overview: This document provides a detailed comparative analysis of the toxicological properties of amitraz in mammals and insects. This compound, a formamidine (B1211174) compound first synthesized in 1969, is widely used as an acaricide and insecticide in veterinary and agricultural settings.[1] Its efficacy stems from a high degree of selective toxicity, exhibiting potent effects on target arthropods while demonstrating a significantly lower toxicity profile in mammals.[2] This guide will dissect the mechanisms of action, present quantitative toxicity data, and detail the experimental protocols used to ascertain these differences, providing a comprehensive resource for researchers and drug development professionals.
Quantitative Toxicity Data
The selective toxicity of this compound is quantitatively demonstrated by the significant differences in median lethal dose (LD50) values between mammals and insects. The following table summarizes acute LD50 values for various species and routes of exposure.
| Species | Route of Exposure | LD50 Value | Reference |
| Rat | Oral | 500-800 mg/kg | [3][4] |
| Mouse | Oral | >1,600 mg/kg | [3][5] |
| Dog | Oral | 100 mg/kg | [3][5] |
| Rat | Dermal | >1,600 mg/kg | [3][4] |
| Rabbit | Dermal | >200 mg/kg | [3][4] |
| Bee | Ingestion | 12 µ g/bee | [4] |
Mechanism of Action: A Tale of Two Receptors
The differential toxicity of this compound is primarily attributed to its interaction with distinct neuroreceptor targets in insects and mammals.
2.1. In Insects: Octopamine (B1677172) Receptor Agonism
In insects and other arthropods like ticks and mites, this compound's primary mode of action is as a potent agonist of octopamine receptors.[6] Octopamine is the invertebrate equivalent of norepinephrine, functioning as a key neurotransmitter and neuromodulator.[7]
This compound binding to these G-protein coupled receptors (GPCRs) leads to over-stimulation, altering intracellular second messenger concentrations, such as cyclic AMP (cAMP).[6] This disruption of normal octopaminergic signaling results in a cascade of neurological and physiological effects, including increased nervous activity, abnormal behavior, feeding disruption, paralysis, and ultimately, death of the pest.[1][2][6] Studies have identified the Octβ2R receptor subtype as a crucial target for this compound in vivo.[7][8] The relative insensitivity of the honeybee Octβ2R compared to the receptor in the Varroa mite is a key mechanism for this compound's selective action between different insect species.[7][8]
2.2. In Mammals: Alpha-Adrenergic Receptor Agonism
In mammals, the toxic effects of this compound are primarily caused by its activity as an alpha-2 (α2) adrenergic receptor agonist.[1][3][9] These receptors are widespread in the central and peripheral nervous systems and play a crucial role in regulating neurotransmitter release. This compound binding to presynaptic α2-autoreceptors in the central nervous system inhibits the release of norepinephrine, leading to a state of CNS depression.[10][11]
The clinical signs of this compound poisoning in mammals are consistent with α2-adrenergic stimulation and include sedation, lethargy, bradycardia (slow heart rate), hypotension (low blood pressure), hypothermia, and hyperglycemia.[1][12] While this compound can also interact with α1-adrenoceptors to cause vasoconstriction, the central α2-agonist effects are typically dominant.[13]
Comparative Analysis of Receptor Selectivity
The foundation of this compound's utility as a pesticide is its significantly higher affinity for insect octopamine receptors compared to mammalian α-adrenergic receptors. This differential binding affinity ensures that at therapeutic doses used for pest control, the effects on mammals are minimal, while the effects on target insects are lethal.
Experimental Protocols
The characterization of this compound toxicity relies on standardized and specialized experimental procedures.
4.1. Acute Oral Toxicity Testing (OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a standardized protocol to assess the acute toxicity of a substance after oral administration.[14][15] It uses a stepwise procedure with a minimal number of animals to classify the substance into one of the Globally Harmonised System (GHS) toxicity categories.[14][16]
Methodology:
-
Animal Selection: Healthy, young adult rodents (often nulliparous, non-pregnant females) are used.[14] Animals are acclimatized to laboratory conditions for at least five days before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[16] The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).[16]
-
Stepwise Procedure: A group of three animals is used in each step. The outcome (number of animals surviving or dying) determines the next step:
-
If mortality is high, the dose for the next group is lowered.
-
If no mortality occurs, the dose is increased.
-
This continues until a clear outcome is identified for classification.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors), and body weight changes for at least 14 days post-administration.[17]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
4.2. Receptor Binding Assay
Receptor binding assays are performed to determine the affinity of a ligand (this compound) for a specific receptor (e.g., octopamine or α2-adrenergic receptor). A common method is the radioligand competitive binding assay.
Methodology:
-
Membrane Preparation: Tissue rich in the target receptor (e.g., insect brains for octopamine receptors, mammalian brain cortex for α2-adrenergic receptors) is homogenized and centrifuged to isolate a cell membrane fraction containing the receptors.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-yohimbine for α2-receptors) is incubated with the membrane preparation in a buffer solution.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound will compete with the radioligand for binding to the receptor.
-
Separation: After incubation reaches equilibrium, the mixture is rapidly filtered or centrifuged to separate the receptor-bound radioligand from the unbound radioligand.[18]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). This allows for the calculation of the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding), which is used to determine the binding affinity (Ki).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triazapentadiene (this compound) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. pomais.com [pomais.com]
- 7. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]
- 9. This compound Poisoning Treatment: Still Supportive? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Central and peripheral alpha-adrenoceptor actions of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 17. youtube.com [youtube.com]
- 18. brieflands.com [brieflands.com]
A Comparative Analysis of the Neurotoxic Effects of Amitraz and Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of the formamidine (B1211174) pesticide, amitraz, and the widely used organophosphate class of insecticides. The information presented herein is supported by experimental data to facilitate informed research and development decisions.
Introduction to the Compounds
This compound is a non-systemic acaricide and insecticide.[1][2] Its primary mechanism of neurotoxicity involves acting as an agonist at α2-adrenergic receptors.[3] Additionally, it interacts with octopamine (B1677172) receptors in the central nervous system of invertebrates, inhibits monoamine oxidases (MAO), and prostaglandin (B15479496) synthesis.[1][2][3]
Organophosphates (OPs) are a broad class of insecticides that exert their primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a state of cholinergic hyperstimulation. Some organophosphates have also been shown to affect monoamine oxidase (MAO) activity.
Comparative Neurotoxicity Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and various organophosphates on key enzymes involved in neurotransmission.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Organism/Enzyme Source | IC50 | Reference |
| This compound | Rat Brain | Negligible inhibition at 10 mM in vitro | |
| Chlorpyrifos | Human Erythrocytes | 0.12 µM | |
| Malathion | Electric Eel | 3.2 x 10⁻⁵ M | |
| Monocrotophos | Human Erythrocytes | 0.25 µM | |
| Profenofos | Human Erythrocytes | 0.35 µM | |
| Acephate | Human Erythrocytes | 4.0 µM |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | Enzyme Isoform | Organism/Enzyme Source | IC50 | Reference |
| This compound | MAO-A | Rat Brain | 31 µM | |
| This compound | MAO-B | Rat Brain | 28 µM | |
| Lebaycid | MAO | Rat Brain Mitochondria | Significant in vitro inhibition (IC50 not specified) | |
| Metacid | MAO | Rat Brain Mitochondria | Significant in vitro inhibition (IC50 not specified) | |
| Metasystox | MAO | Rat Brain Mitochondria | Significant in vitro inhibition (IC50 not specified) |
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxic effects of this compound and organophosphates are initiated by distinct primary mechanisms, leading to different downstream signaling consequences.
This compound Signaling Pathway
The primary neurotoxic effects of this compound in mammals are mediated through its agonistic activity on α2-adrenergic receptors. This interaction can lead to a range of central nervous system effects, including sedation, analgesia, and hypotension. In invertebrates, this compound primarily targets octopamine receptors, leading to overexcitation and paralysis. Its inhibition of MAO can also contribute to altered levels of monoamine neurotransmitters.
Caption: Signaling pathway of this compound neurotoxicity.
Organophosphate Signaling Pathway
Organophosphates covalently bind to the serine hydroxyl group in the active site of acetylcholinesterase, leading to its irreversible inhibition. This results in the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation, known as a cholinergic crisis, is responsible for the acute neurotoxic effects of organophosphates.
References
A Comparative Guide to the Octopamine Receptor Binding Affinity of Amitraz
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the acaricide amitraz and its active metabolite to octopamine (B1677172) receptors, supported by experimental data. It is intended to serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pesticide development.
Introduction to this compound and Octopamine Receptors
This compound is a formamidine (B1211174) acaricide and insecticide widely used in agriculture and veterinary medicine to control mites and ticks.[1][2] Its primary mechanism of action involves acting as an agonist on octopamine receptors in arthropods.[1][3] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter and neuromodulator involved in various physiological processes.[3] By mimicking octopamine, this compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the target pest.[1] This guide focuses on the validation of this compound's binding affinity to these crucial receptors.
Comparative Binding Affinity of this compound and its Metabolite
This compound is metabolized in vivo to N2-(2,4-Dimethylphenyl)-N1-methylformamidine (DPMF), which is considered the primary active agent.[2][4] Both this compound and DPMF have been shown to potently activate various octopamine receptor subtypes. The following tables summarize the half-maximal effective concentration (EC50) values, a measure of a compound's potency, from various studies. A lower EC50 value indicates a higher binding affinity and potency.
Table 1: Comparative EC50 Values of this compound and DPMF at Varroa destructor Octopamine Receptors
| Receptor Subtype | Ligand | EC50 (nM) | Reference |
| VdOctβ2R | DPMF | 6.9 | [3][5] |
| VdOAMB | DPMF | 5.2 | [3][5] |
| VdOct-TyrR | DPMF | 49.3 | [3][5] |
| VdOctα2R | DPMF | 190.2 | [3][5] |
Data from studies on the devastating honeybee parasite, the Varroa destructor mite.[3][6][7]
Table 2: Comparative EC50 Values of this compound and DPMF at Bombyx mori (Silkworm) Octopamine Receptors
| Receptor Subtype | Ligand | EC50 | Reference |
| β-AL OAR | DPMF | 79.6 pM | [2] |
| α-AL OAR | DPMF | 1.17 nM | [2] |
This study highlights the potent activation of both α- and β-adrenergic-like octopamine receptors in Bombyx mori by this compound and DPMF.[2]
Table 3: Comparative Sensitivity of Mite vs. Honeybee Octopamine Receptors to this compound and DPMF
| Species | Receptor | Ligand | Finding | Reference |
| Varroa destructor (mite) | Octβ2R | This compound & DPMF | More sensitive | [3][6][8] |
| Apis mellifera (honeybee) | Octβ2R | This compound & DPMF | Less sensitive | [3][6][8] |
The differential sensitivity of the mite and honeybee Octβ2R to this compound is a key factor in its selective toxicity, making it an effective acaricide with relatively low toxicity to bees.[3][6][8]
Signaling Pathway of this compound at Octopamine Receptors
Upon binding to octopamine receptors, which are G-protein coupled receptors (GPCRs), this compound and its metabolite DPMF trigger a downstream signaling cascade.[3] This typically involves the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium (Ca2+).[1][2] The specific pathway activated can depend on the receptor subtype. For instance, β-adrenergic-like octopamine receptors are often linked to increases in intracellular cAMP levels, while α-adrenergic-like receptors can lead to an elevation of intracellular Ca2+.[2]
Caption: Signaling pathway of this compound at an octopamine receptor.
Experimental Protocols
The validation of this compound's binding affinity to octopamine receptors typically involves heterologous expression of the receptor in a cell line, followed by functional assays to measure the response to the ligand. A common method is the radioligand binding assay.
General Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound like this compound.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO cells) stably expressing the octopamine receptor of interest.
-
Harvest the cells and homogenize them in a lysis buffer to release the cell membranes.
-
Centrifuge the homogenate to pellet the crude membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.[9]
-
-
Binding Assay:
-
In a 96-well filter plate, add the prepared cell membranes.
-
For total binding wells, add a known concentration of a radiolabeled ligand that binds to the octopamine receptor (e.g., [3H]-yohimbine).
-
For non-specific binding wells, add the cell membranes, radiolabeled ligand, and a high concentration of a non-radiolabeled agonist (e.g., octopamine) to saturate the receptors.
-
For competitive binding wells, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound (this compound or DPMF).
-
Incubate the plate to allow the binding to reach equilibrium.[10]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[10]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for octopamine receptor binding assay.
References
- 1. pomais.com [pomais.com]
- 2. This compound and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Amitraz Degradation in Honey and Beeswax
A comprehensive review of the stability and degradation pathways of the acaricide amitraz reveals significant differences in its persistence within honey and beeswax. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of this compound degradation in these two critical hive matrices.
This compound, a widely used acaricide for controlling the Varroa destructor mite in honeybee colonies, exhibits notably different degradation profiles in honey and beeswax. Understanding these differences is crucial for assessing the potential for residue accumulation and ensuring the safety of hive products. Experimental data consistently demonstrates that this compound degrades much more rapidly in beeswax than in honey.
Quantitative Degradation Comparison
The following table summarizes the degradation rates of this compound in honey and beeswax as reported in scientific literature.
| Matrix | Half-life | Time to Complete Degradation | Primary Degradation Products | Reference |
| Honey | ~12 to 55 hours | Up to 10 days | 2,4-dimethylphenylformamide (DMF), N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), 2,4-dimethylaniline (B123086) (DMA) | [1][2][3] |
| Beeswax | Not explicitly stated, but rapid | Almost completely within 1 day | 2,4-dimethylphenylformamide (DMF) | [1][2][4][5][6] |
Degradation Pathways and Products
The degradation of this compound in both honey and beeswax proceeds primarily through hydrolysis. However, the matrix composition significantly influences the rate of this breakdown and the resulting profile of degradation products.
In the acidic environment of honey, this compound degrades into several metabolites, principally 2,4-dimethylphenylformamide (DMF) and N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF).[1][2][5] 2,4-dimethylaniline (DMA) is also formed, though often in smaller quantities.[1][7] The relative amounts of these degradation products can vary depending on the specific properties of the honey.[1][7]
Conversely, in the lipophilic environment of beeswax, this compound degradation is remarkably swift, with the parent compound becoming almost undetectable within a single day.[1][2][4][5][6] The primary degradation product identified in beeswax is DMF.[3][4] This rapid degradation in beeswax is a key factor in minimizing the transfer of the parent this compound molecule into honey.
Comparative degradation pathway of this compound in honey versus beeswax.
Experimental Protocols
The analysis of this compound and its degradation products in honey and beeswax typically involves sophisticated analytical chemistry techniques. The following outlines a general experimental workflow based on methodologies cited in the literature.
1. Sample Preparation:
-
Honey: A representative sample of honey is dissolved in an aqueous solution, which is then alkalinized. The this compound and its metabolites are extracted from this solution using an organic solvent such as n-hexane through liquid-liquid extraction.[8]
-
Beeswax: The beeswax sample is first dissolved in a suitable organic solvent. This is often followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[9]
2. Analytical Determination:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common technique used for the separation and quantification of this compound and its degradation products.[5][8] The separated compounds are then detected using various detectors, with mass spectrometry (MS) being highly specific and sensitive.[7][8]
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a thermionic specific detector (TSD) is another powerful technique for the analysis of these compounds.[9][10] For GC analysis, this compound and its metabolites may be hydrolyzed to 2,4-DMA prior to detection.[9]
3. Method Validation:
To ensure the accuracy and reliability of the results, the analytical methods are rigorously validated. This process includes assessing the method's linearity, limit of quantification (LOQ), repeatability, reproducibility, and recovery.[8]
General experimental workflow for this compound degradation analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hornsby-beekeeping.com [hornsby-beekeeping.com]
- 5. Study of acaricide stability in honey. Characterization of this compound degradation products in honey and beeswax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificbeekeeping.com [scientificbeekeeping.com]
- 7. This compound Marker Residues in Honey from Honeybee Colonies Treated with Apiwarol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of the method for determination of this compound in honey using high-performance liquid chromatography with mass spectrometric detection | Polonevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
A Comparative Environmental Risk Profile: Amitraz vs. Newer Synthetic Acaricides
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the environmental impact of amitraz in comparison to the newer generation of synthetic acaricides, including flumethrin, tau-fluvalinate, and deltamethrin (B41696). This guide provides a comprehensive overview of their ecotoxicity and environmental fate, supported by quantitative data and detailed experimental methodologies.
The selection of acaricides in agricultural and veterinary applications extends beyond efficacy against target pests to encompass a critical evaluation of their environmental footprint. This guide offers a comparative assessment of the environmental impact of the formamidine (B1211174) acaricide, this compound, against three widely used synthetic pyrethroids: flumethrin, tau-fluvalinate, and deltamethrin. By examining their effects on non-target organisms and their persistence in the environment, this document aims to equip researchers and drug development professionals with the data necessary to make informed decisions.
Quantitative Ecotoxicity and Environmental Fate: A Tabular Comparison
The following tables summarize key quantitative data on the toxicity of these four acaricides to various non-target organisms and their persistence in the environment. These values, primarily expressed as median lethal concentrations (LC50) or doses (LD50) and half-lives (DT50), are essential for comparative risk assessment.
Table 1: Acute Toxicity to Non-Target Terrestrial Organisms
| Acaricide | Honey Bee (Apis mellifera) - Acute Contact LD50 (µ g/bee ) | Honey Bee (Apis mellifera) - Acute Oral LD50 (µ g/bee ) | Birds (Bobwhite Quail) - Acute Oral LD50 (mg/kg bw) | Birds (Mallard Duck) - 8-day Dietary LC50 (mg/kg diet) |
| This compound | >100[1] | 12[2] | 788[2] | 7000[2] |
| Flumethrin | Data not readily available | Data not readily available | High (oral LD50 > 2000 mg/kg) | Data not readily available |
| Tau-fluvalinate | Moderately toxic | Low to Moderate | >2510[3] | >5620[3] |
| Deltamethrin | 0.051 (highly toxic)[4] | 0.051 (highly toxic)[5] | >4640[5] | >8039[5] |
Table 2: Acute Toxicity to Non-Target Aquatic Organisms
| Acaricide | Fish (Rainbow Trout) - 96-hour LC50 (mg/L) | Fish (Bluegill Sunfish) - 96-hour LC50 (mg/L) | Aquatic Invertebrate (Daphnia magna) - 48-hour EC50 (mg/L) |
| This compound | 2.7 - 4.0[2] | 1.3[2] | 0.035[2] |
| Flumethrin | Highly toxic (Data not specified) | Highly toxic (Data not specified) | Highly toxic (Data not specified) |
| Tau-fluvalinate | 0.00078 | 0.0013 | 0.00042 |
| Deltamethrin | 0.0004 - 0.002[4] | 0.00091 - 0.0035[5] | 0.005[4] |
Table 3: Environmental Fate and Bioaccumulation
| Acaricide | Soil Aerobic Half-life (DT50) in days | Water Hydrolysis Half-life (DT50) at pH 7 in days | Bioaccumulation Potential (Log Kow) |
| This compound | < 1[2][6] | < 1 (22.1 hours)[6] | High (5.5) |
| Flumethrin | Moderately persistent (Typical DT50: 90 days)[7] | Data not readily available | High (6.18) |
| Tau-fluvalinate | 4 - 8[8] | 22.5 - 23[3][9] | High (6.2) |
| Deltamethrin | 11 - 72[5] | Stable | Very High (6.0 - 6.4) |
Experimental Protocols: A Methodological Overview
The data presented in the tables above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.
Acute Toxicity Testing:
-
Fish Acute Toxicity Test (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[10][11][12][13][14] Fish are exposed to a range of concentrations of the test substance under controlled static or semi-static conditions.[10] Mortalities are recorded at 24, 48, 72, and 96 hours.[10]
-
Avian Dietary Toxicity Test (OECD TG 205): This guideline is used to determine the dietary concentration of a substance that is lethal to 50% of a test bird population (LC50) over an 8-day period, which includes a 5-day exposure to the treated feed followed by a 3-day observation period on a normal diet.[9][15][16]
-
Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna (a small freshwater crustacean) population (EC50) within a 48-hour exposure period.[5][17][18][19][20] Young daphnids are exposed to a series of concentrations of the test substance.[5][17]
-
Honeybee Acute Oral and Contact Toxicity Test (OECD TG 213 & 214): These tests determine the dose of a substance that is lethal to 50% of adult honeybees (LD50) following either oral ingestion or direct contact.[2] For the oral test (TG 213), bees are fed a sugar solution containing the test substance.[2][21] For the contact test (TG 214), the substance is applied directly to the thorax of the bees.[2][22] Mortality is typically assessed over 48 to 96 hours.[2]
Environmental Fate Testing:
-
Aerobic and Anaerobic Transformation in Soil (OECD TG 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.[3][6][23][24][25] Radiolabeled test substance is applied to soil samples, which are then incubated under controlled conditions. The rate of degradation (half-life) and the formation of metabolites are monitored over time.[3][23]
-
Hydrolysis as a Function of pH (OECD TG 111): This test determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9).[1][23][26][27][28][29] The test substance is added to sterile buffer solutions, and its concentration is measured over time to determine the hydrolysis half-life.[23][26]
Signaling Pathways and Mechanisms of Action
The differential toxicity of these acaricides can be attributed to their distinct molecular targets and mechanisms of action.
This compound: Targeting Octopamine (B1677172) Receptors
This compound exerts its acaricidal effect by acting as an agonist at octopamine receptors in the nervous system of target pests. Octopamine, a neurotransmitter in invertebrates, is involved in regulating various physiological processes. The binding of this compound to these receptors leads to overstimulation, disruption of nerve function, paralysis, and ultimately, death of the mite or tick.
Newer Acaricides (Pyrethroids): Modulating Sodium Channels
Flumethrin, tau-fluvalinate, and deltamethrin belong to the synthetic pyrethroid class of insecticides. Their primary mode of action involves the modulation of voltage-gated sodium channels in the nerve cell membranes of target organisms. By binding to these channels, pyrethroids prolong their open state, leading to a continuous influx of sodium ions. This causes repetitive nerve firing, paralysis (known as "knockdown"), and eventual death of the pest.
Experimental Workflow for Environmental Impact Assessment
The assessment of the environmental impact of an acaricide follows a structured workflow, from initial laboratory testing to broader environmental risk assessment.
Conclusion
This comparative guide highlights the distinct environmental profiles of this compound and the selected newer pyrethroid acaricides. This compound demonstrates rapid degradation in soil and water, which can mitigate long-term exposure risks. However, its metabolites can be more persistent. In contrast, the pyrethroids, while also subject to degradation, exhibit extremely high toxicity to aquatic organisms and honeybees at very low concentrations. The choice of an appropriate acaricide, therefore, requires a careful balancing of its efficacy against its potential to adversely affect non-target species and persist in the environment. This guide provides the foundational data and methodological context to support such critical evaluations in research and development.
References
- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
- 7. Flumethrin (Ref: BAY VI 6045) [sitem.herts.ac.uk]
- 8. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. oecd.org [oecd.org]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. eurofins.it [eurofins.it]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. oecd.org [oecd.org]
- 25. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
A Comparative Analysis of Formic Acid and Amitraz for Varroa Mite Control in Apis mellifera
For Researchers, Scientists, and Drug Development Professionals
The ectoparasitic mite Varroa destructor remains a significant threat to honey bee (Apis mellifera) colonies worldwide, necessitating effective and sustainable control strategies. Among the chemical treatments available, formic acid-based formulations and amitraz are widely utilized by beekeepers. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in apiculture.
Quantitative Efficacy Data
The efficacy of both formic acid and this compound treatments can be influenced by various factors, including the application method, duration of treatment, environmental conditions (especially temperature), and the presence of brood in the colony. The following table summarizes quantitative data from several studies comparing the performance of these two acaricides.
| Treatment Product/Method | Active Ingredient | Efficacy (%) | Study Reference |
| Formic Pro™ | Formic Acid | 88.37 ± 0.23 | [1] |
| This compound (Positive Control) | This compound | 94.30 ± 0.95 | [1] |
| Formic Pro (14-day) | Formic Acid | 89.4 | [2] |
| Formic Pro (20-day) | Formic Acid | 82.4 | [2] |
| 65% Liquid Formic Acid | Formic Acid | 62.0 | [2] |
| Solid Formic Acid Matrix | Formic Acid | 96.0 ± 1.0 | [3] |
| Liquid Formic Acid Application | Formic Acid | 95.4 ± 2.0 | [3] |
| This compound (Apivar®) | This compound | 90.6 (after 6 weeks) - 94.6 (after 8 weeks) | [4] |
Experimental Protocols
The assessment of varroacidal efficacy typically follows a standardized protocol to ensure reliable and comparable results. The methodologies outlined below are synthesized from various field trials.
General Experimental Setup
-
Colony Selection: Honey bee colonies are equalized for strength, including the number of adult bees, brood frames, and initial Varroa infestation levels. Colonies are often housed in standard hives (e.g., Langstroth or Dadant-Blatt).
-
Group Allocation: Colonies are randomly assigned to different treatment groups: a formic acid-based treatment group, an this compound-based treatment group (positive control), and often an untreated negative control group.
-
Pre-treatment Assessment: The initial Varroa infestation level is determined. A common method is the alcohol wash, where a standardized number of bees (e.g., 300) are collected and washed with alcohol to dislodge and count the phoretic mites.
Treatment Application
-
Formic Acid-Based Treatments:
-
Solid Matrices (e.g., Formic Pro™): Two strips are typically placed on the top bars of the frames in the brood chamber. The treatment duration can vary, for example, a 14-day or a 20-day period.[1][2]
-
Liquid Formic Acid: A specific volume and concentration of formic acid (e.g., 290 ml of 60% formic acid) is administered using an evaporator device, such as the Nassenheider Professional evaporator.[5][6] The application is often a single treatment.
-
-
This compound-Based Treatments:
-
Strips (e.g., Apivar®): Two strips are inserted between the frames in the brood chamber, positioned in the area of greatest bee activity.[7] The strips are left in the hive for a prolonged period, typically 6 to 8 weeks, to ensure continuous exposure.[4]
-
Fumigation (e.g., Apiwarol®): Tablets containing this compound are burned in the hive. This is often repeated multiple times at set intervals (e.g., four times every four days).[8]
-
Efficacy Calculation
-
Mite Drop Monitoring: Throughout the treatment period, fallen mites are counted on a sticky board placed on the bottom board of the hive. Mite drop is checked at regular intervals (e.g., every 2-3 days).
-
Post-treatment "Clean-up": After the primary treatment period, a follow-up treatment with a highly effective acaricide (often oxalic acid in broodless colonies) is applied to kill the remaining mites.[1][3]
-
Efficacy Formula: The efficacy of the treatment is calculated using the following formula:
Efficacy (%) = (Mites killed during treatment / (Mites killed during treatment + Mites killed by follow-up treatment)) x 100
Mechanisms of Action
The modes of action of formic acid and this compound against Varroa mites are distinct, targeting different physiological pathways.
Formic Acid
The precise mechanism of action of formic acid is not fully elucidated, but it is understood to act as a fumigant.[9] The acid vapors penetrate the hive, including capped brood cells, where Varroa mites reproduce.[3][10] It is hypothesized that formic acid inhibits the mitochondrial electron transport chain by binding to cytochrome c oxidase, which disrupts cellular respiration and leads to acidosis and cell death in the mite.[9][11]
This compound
This compound is a formamidine (B1211174) insecticide that acts as an agonist of octopamine (B1677172) receptors in the mite's central nervous system.[12][13] Octopamine is an invertebrate neurotransmitter, neuromodulator, and neurohormone that regulates key physiological processes.[14] By mimicking octopamine, this compound leads to overexcitation, paralysis, and ultimately, the death of the mite.[12][15] Its effectiveness is also attributed to the neurotoxic effects of its primary metabolite, DMPF.[14]
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing Varroa treatment efficacy.
Signaling Pathways
Caption: Modes of action for Formic Acid and this compound against Varroa.
References
- 1. mdpi.com [mdpi.com]
- 2. acadianes.ca [acadianes.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. izslt.it [izslt.it]
- 6. tandfonline.com [tandfonline.com]
- 7. Combined treatment with this compound and thymol to manage Varroa destructor mites (Acari: Varroidae) in Apis mellifera honey bee colonies (Hymenoptera: Apidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Resistance of Varroa destructor to Formic and Lactic Acid Treatment—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nodglobal.com [nodglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. An octopamine receptor confers selective toxicity of this compound on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thebeekeepinglab.com [thebeekeepinglab.com]
- 15. Understanding this compound & oxalic acid interaction in varroa treatments - Veto Pharma Blog [blog-veto-pharma.com]
Safety Operating Guide
Proper Disposal Procedures for Amitraz
This guide provides essential safety and logistical information for the proper disposal of Amitraz, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations.[1] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn at all times when handling this compound waste.[2][3][4][5]
Key Disposal Principles:
-
Never dispose of this compound waste with household garbage.[2]
-
Do not allow this compound to enter sewers, groundwater, or any watercourse.[2][5][6] Pouring pesticides down drains can contaminate water supplies as many treatment systems cannot remove them.[7]
-
Do not reuse empty this compound containers for any other purpose.[7][11]
Step-by-Step Disposal Procedures
1. Disposal of Unused or Excess this compound
The most recommended method for managing small amounts of excess this compound is to use it for its intended purpose according to the label directions.[7][11] If this is not possible, the material must be treated as hazardous waste.
-
Step 1: Identification and Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Step 2: Storage: Store the waste in a properly labeled, tightly closed container in a cool, well-ventilated, and locked area.[3][5][8]
-
Step 3: Professional Disposal: Arrange for disposal at an approved hazardous waste disposal plant.[3][6][8][9][10][12] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure compliance with all regulations.
2. Disposal of Empty Containers
Empty containers may retain hazardous residues and must be handled carefully.[1][6]
-
Step 1: Rinsing: For residential users, triple-rinse the empty container with a suitable solvent (e.g., water, as specified on the product label). Pour the rinsewater (rinsate) into the pesticide sprayer and apply it according to the label directions.[11] This prevents contamination of water systems.[13]
-
Step 2: Final Disposal: Once rinsed, the container should be taken to an approved waste handling site for recycling or disposal as instructed by local authorities.[5][6][8] Never reuse the container.[7]
3. Management of Spills and Contaminated Materials
In the event of a spill, immediate containment and cleanup are crucial to prevent environmental contamination and exposure.
-
Step 1: Containment: Prevent the spill from spreading by using containment dikes or barriers.[3][8][9]
-
Step 2: Absorption: Soak up the spill with an inert, absorbent material such as sand, diatomite, or universal binders.[2][8][9]
-
Step 3: Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for disposal.[2][10]
-
Step 4: Decontamination: Clean the spill area thoroughly. All contaminated items, including PPE and cleaning materials, must be disposed of as hazardous waste.[8] Contaminated wash water must be retained and disposed of properly, not discharged into sewers.[3][8][9][10]
Summary of Disposal Guidelines
The following table summarizes the critical actions for the safe disposal of this compound.
| Waste Type | Recommended Action | Prohibited Action |
| Unused/Excess this compound | Dispose of via an approved hazardous waste disposal facility.[3][6][8][9][10][12] | Do not discard in regular trash or pour down the drain.[2][7] |
| Empty Containers | Triple-rinse (if applicable) and deliver to an approved waste handling site for recycling or disposal.[5][6][8] | Do not reuse for any purpose.[7][11] |
| Spill Cleanup Debris | Collect in a labeled, sealed container and dispose of as hazardous waste.[1][2] | Do not allow to enter waterways or soil.[2][12] |
| Contaminated Wash Water | Retain and dispose of as hazardous waste.[3][8][9][10] | Do not discharge into sewers or the environment.[6][8] |
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not provided in standard Safety Data Sheets or general disposal guidelines. Disposal procedures are performance-based, focusing on regulatory compliance through certified disposal facilities. Researchers should consult specialized chemical degradation literature or their institution's EHS department for advanced neutralization protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. agilent.com [agilent.com]
- 3. merck.com [merck.com]
- 4. echemi.com [echemi.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. epa.gov [epa.gov]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
- 10. msd.com [msd.com]
- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. Disposal of Pesticides [npic.orst.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Amitraz
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Amitraz, a formamidine (B1211174) pesticide. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes protection for the skin, eyes, and respiratory system.
| Protective Equipment | Specifications and Requirements |
| Hand Protection | Wear unlined, elbow-length chemical-resistant gloves.[1] Suitable materials include nitrile, butyl, and neoprene.[1] Avoid leather or cotton gloves as they can absorb and retain the chemical.[1] |
| Body Protection | Wear a clean, dry protective suit or coveralls over long-sleeved shirts and long pants.[1][2] For mixing and loading concentrated solutions, a chemical-resistant apron is essential.[1] |
| Eye and Face Protection | Use shielded safety glasses for low-exposure situations.[1] For pouring, mixing concentrates, or in situations with a risk of splashes, wear snug-fitting, non-fogging goggles or a full-face shield.[1][3] |
| Footwear | Wear chemical-resistant boots.[3] Pants should be worn over the top of the boots to prevent chemicals from entering.[3] |
| Respiratory Protection | If sufficient ventilation is unavailable, use a respirator.[4][5] The type of respirator and cartridge should be selected based on the specific formulation and potential for inhalation exposure. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the product-specific SDS for detailed hazard information and safety precautions.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage such as tears or holes before use.[6]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[7] If engineering controls like fume hoods are not sufficient, appropriate respiratory protection must be used.[4][5]
-
Prepare for Spills: Have spill control materials readily available.
Handling:
-
Avoid Direct Contact: Do not allow this compound to come into contact with skin, eyes, or clothing.[4][5][8]
-
Mixing and Dilution: When preparing solutions, do so carefully to avoid splashes or the creation of aerosols.[7] Always wear protective gloves, goggles, and a mask during this process.[9]
-
Application: During application, be mindful of the potential for generating mists or vapors.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5][8] Wash hands thoroughly after handling.[4][5][8]
Post-Handling and Decontamination:
-
Equipment Decontamination: Clean all equipment used for handling this compound immediately after use.
-
PPE Removal and Cleaning: Remove contaminated clothing and PPE carefully to avoid cross-contamination. Wash reusable PPE with soap and water daily.[10]
-
Laundering: Wash contaminated work clothing separately from other laundry.[1]
Disposal:
-
Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[4][5] Do not dispose of waste into the sewer system.[4][7]
-
Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.[4][5] Do not reuse empty containers.[11]
-
Unused Product: Dispose of unused this compound as hazardous waste at an approved disposal plant.[4][5][8][12][13] For specific guidance, consult your institution's environmental health and safety department.
References
- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. msd.com [msd.com]
- 9. How to Use this compound - Ageruo [m.ageruo.com]
- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. merck.com [merck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
